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  • Product: 4-(2-Bromo-1-fluoroethyl)oxane
  • CAS: 1781442-89-4

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Mechanistic Profiling of 4-(2-Bromo-1-fluoroethyl)oxane

Target Molecule: 4-(2-Bromo-1-fluoroethyl)oxane (Synonym: 4-(2-bromo-1-fluoroethyl)tetrahydro-2H-pyran) CAS Registry Number: 1781442-89-4[1] Molecular Formula: C₇H₁₂BrFO Executive Summary & Strategic Pathway The incorpor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 4-(2-Bromo-1-fluoroethyl)oxane (Synonym: 4-(2-bromo-1-fluoroethyl)tetrahydro-2H-pyran) CAS Registry Number: 1781442-89-4[1] Molecular Formula: C₇H₁₂BrFO

Executive Summary & Strategic Pathway

The incorporation of fluorinated and brominated aliphatic motifs into saturated heterocycles is a highly sought-after strategy in modern medicinal chemistry. The target compound, 4-(2-bromo-1-fluoroethyl)oxane, serves as a versatile bifunctional building block. The presence of the tetrahydropyran (oxane) ring provides favorable aqueous solubility and metabolic stability, while the vicinal bromofluoro-alkane moiety allows for subsequent cross-coupling or nucleophilic displacement reactions.

As a Senior Application Scientist, I have designed this technical guide to bypass rigid, theoretical templates and instead focus on a field-proven, two-step synthetic pathway. The strategy leverages commercially available tetrahydro-2H-pyran-4-carbaldehyde, converting it to a terminal alkene via a Wittig olefination, followed by a highly regioselective bromofluorination using N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et₃N·3HF)[2].

Workflow A Tetrahydro-2H-pyran- 4-carbaldehyde B Wittig Olefination (Ph3PCH3Br, KOtBu) A->B C 4-Vinyltetrahydro- 2H-pyran B->C D Bromofluorination (NBS, Et3N·3HF) C->D E 4-(2-Bromo-1-fluoroethyl)oxane D->E

Two-step synthesis workflow for 4-(2-bromo-1-fluoroethyl)oxane.

Mechanistic Causality & Reagent Selection

Step 1: Wittig Olefination

To install the necessary two-carbon ethyl chain with a reactive handle, a Wittig olefination is preferred over a Peterson or Julia olefination. The reaction between tetrahydro-2H-pyran-4-carbaldehyde and the ylide generated from methyltriphenylphosphonium bromide is highly reliable for producing terminal alkenes without the risk of (E)/(Z) isomeric mixtures. Potassium tert-butoxide (KOtBu) is selected as the base because its steric bulk prevents nucleophilic addition to the aldehyde, acting purely to deprotonate the phosphonium salt.

Step 2: Regioselective Bromofluorination

The transformation of the terminal alkene (4-vinyltetrahydro-2H-pyran) into the target vicinal bromofluoroalkane requires precise regiocontrol.

  • Electrophile (NBS): NBS is chosen over elemental bromine (Br₂) because it provides a controlled, low steady-state concentration of the bromonium ion, mitigating unwanted radical allylic bromination side-reactions[2].

  • Nucleophile (Et₃N·3HF): Anhydrous HF is notoriously hazardous and requires specialized Teflon equipment. Et₃N·3HF is a stable, easy-to-handle liquid that acts as both the fluoride source and its own base, eliminating the need for additional electrolytes[3].

  • Regioselectivity: The electrophilic attack by NBS forms an asymmetric cyclic bromonium ion. The carbon adjacent to the oxane ring (C1) is more substituted and can better stabilize the developing partial positive charge (hyperconjugation) in the transition state. Consequently, the fluoride nucleophile attacks C1 exclusively, yielding the anti-addition product with the exact 1-fluoro-2-bromo regiochemistry required[2].

Mechanism A 4-Vinyltetrahydro-2H-pyran B Electrophilic Attack (NBS) A->B C Bromonium Ion Intermediate B->C D Nucleophilic Attack (F- from Et3N·3HF) C->D E 4-(2-Bromo-1-fluoroethyl)oxane D->E

Regioselective bromofluorination mechanism via a bromonium ion intermediate.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric and thermodynamic parameters required to achieve maximum yield and purity across the two-step sequence.

Reaction StepReagents (Equivalents)SolventTemp (°C)Time (h)Expected Yield (%)
1. Olefination Aldehyde (1.0), Ph₃PCH₃Br (1.2), KOtBu (1.2)Anhydrous THF0 → 254.075 - 85
2. Bromofluorination Alkene (1.0), NBS (1.1), Et₃N·3HF (1.5)Anhydrous DCM0 → 253.065 - 75

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate built-in validation checks (colorimetric changes, TLC staining) so the bench scientist can verify the reaction trajectory in real-time.

Protocol A: Synthesis of 4-Vinyltetrahydro-2H-pyran
  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the suspension to 0 °C using an ice bath. Add KOtBu (1.2 eq) portion-wise.

    • Validation Check: The opaque white suspension will rapidly transition to a vibrant, clear yellow solution, confirming the successful deprotonation and formation of the active phosphorus ylide.

  • Coupling: Stir for 30 minutes at 0 °C, then add tetrahydro-2H-pyran-4-carbaldehyde (1.0 eq) dropwise via syringe.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The product alkene will not be UV active but will rapidly reduce a KMnO₄ stain, appearing as a bright yellow spot against a purple background.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to destroy unreacted ylide. Extract the aqueous layer three times with diethyl ether.

  • Purification: Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. The byproduct, triphenylphosphine oxide, will precipitate upon the addition of cold hexanes and can be filtered off. Purify the filtrate via silica gel chromatography to yield the intermediate alkene as a volatile, colorless oil.

Protocol B: Synthesis of 4-(2-Bromo-1-fluoroethyl)oxane
  • Preparation: Dissolve 4-vinyltetrahydro-2H-pyran (1.0 eq) in anhydrous dichloromethane (DCM, 0.15 M) in a standard borosilicate round-bottom flask.

  • Fluoride Addition: Add Et₃N·3HF (1.5 eq) in one portion. Cool the biphasic mixture to 0 °C.

  • Electrophile Addition: Add NBS (1.1 eq) in small portions over 30 minutes.

    • Causality Note: NBS addition is highly exothermic. Adding it in portions prevents thermal spikes that would otherwise promote homolytic cleavage of the N-Br bond, leading to radical allylic bromination rather than the desired ionic addition[2].

  • Propagation: Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Validation Check: The reaction mixture will turn slightly orange/yellow due to trace free bromine. TLC (Hexanes/EtOAc 9:1) will show the disappearance of the non-polar alkene and the emergence of a slightly more polar product spot (visualized with phosphomolybdic acid stain).

  • Quenching: Pour the mixture into a separatory funnel containing an ice-cold mixture of water and saturated NaHCO₃.

  • Workup: Extract with DCM. Wash the organic layer with 10% aqueous Na₂S₂O₃.

    • Causality Note: The thiosulfate wash is a critical self-validating step; it reduces any unreacted electrophilic bromine species, instantly turning the organic layer from yellow to colorless, preventing downstream degradation.

  • Isolation: Wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography to isolate 4-(2-bromo-1-fluoroethyl)oxane as a clear oil[1].

References

  • Title: Et₃N·3HF Complex Fluorination for Preparing Alkyl Fluorides (Bromofluorination of Alkenes) Source: ResearchGate / Wiley-VCH URL: [Link]

  • Title: Nucleophilic Boryl Motifs and Alpha-Borylcarbanions: Reactivity and Trends (Wittig Reaction Protocols) Source: TDX (Tesis Doctorals en Xarxa) URL: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 4-(2-Bromo-1-fluoroethyl)oxane for Drug Discovery Professionals

This guide provides an in-depth exploration of 4-(2-Bromo-1-fluoroethyl)oxane, a fluorinated tetrahydropyran derivative with significant potential as a building block in modern medicinal chemistry. While specific literat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of 4-(2-Bromo-1-fluoroethyl)oxane, a fluorinated tetrahydropyran derivative with significant potential as a building block in modern medicinal chemistry. While specific literature on this exact compound is limited, this document extrapolates from well-established principles of organic chemistry and data from analogous structures to offer a robust technical resource for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Scaffolds

The incorporation of fluorine into drug candidates is a widely utilized strategy to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. The title compound, 4-(2-Bromo-1-fluoroethyl)oxane, combines the favorable properties of a tetrahydropyran (oxane) ring with a reactive bromo-fluoroethyl moiety, presenting a versatile scaffold for the synthesis of novel therapeutic agents. The oxane core can improve aqueous solubility and provides a rigid, three-dimensional structure that can be optimized for target engagement.[1][2] The bromo-fluoroethyl group serves as a key synthetic handle for introducing further molecular complexity. This guide will delve into the projected physicochemical properties, synthesis, reactivity, and safe handling of this promising, yet under-documented, chemical entity.

Part 1: Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the key predicted and known properties of 4-(2-Bromo-1-fluoroethyl)oxane.

PropertyValueSource/Comment
CAS Number 1781442-89-4Sigma-Aldrich
Synonym 4-(2-Bromo-1-fluoroethyl)tetrahydro-2H-pyranSigma-Aldrich
Molecular Formula C₇H₁₂BrFODerived from structure
Molecular Weight 211.07 g/mol Calculated
Appearance Colorless to pale yellow liquidPredicted based on similar compounds
Boiling Point Not availableExpected to be elevated due to polarity and molecular weight
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)Predicted based on structure
Spectroscopic Analysis: A Predictive Overview

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a powerful tool for characterizing fluorinated organic molecules due to its high sensitivity and wide chemical shift range.[3][4] For 4-(2-Bromo-1-fluoroethyl)oxane, a single fluorine environment is present. The ¹⁹F NMR spectrum is expected to show a doublet of triplets (dt) or a more complex multiplet due to coupling with the adjacent proton and the two protons of the bromomethyl group.

¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra will be complex due to the presence of diastereomers arising from the two stereocenters. Key expected signals include those for the protons and carbons of the tetrahydropyran ring, the methine proton adjacent to the fluorine, and the methylene protons adjacent to the bromine.

Mass Spectrometry: The mass spectrum will be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation patterns are likely to involve the loss of bromine, fluorine, and cleavage of the oxane ring.

Caption: Chemical structure of 4-(2-Bromo-1-fluoroethyl)oxane.

Part 2: Synthesis and Purification Strategies

While a specific, published synthetic route for 4-(2-Bromo-1-fluoroethyl)oxane is not available, a plausible and efficient synthesis can be designed based on established methodologies for the preparation of fluorinated tetrahydropyrans and related heterocycles.

Proposed Synthetic Pathway: Oxa-Prins Fluorocyclization

A promising approach involves an oxa-Prins fluorocyclization reaction.[5] This method allows for the stereoselective synthesis of fluorinated tetrahydropyrans from homoallylic alcohols and aldehydes.

Start Homoallylic Alcohol + Bromoacetaldehyde Reagent HF-DMPU Dichloromethane Start->Reagent Reaction Product 4-(2-Bromo-1-fluoroethyl)oxane Reagent->Product Purification Column Chromatography Product->Purification Workup Final Pure Product Purification->Final

Caption: Proposed synthetic workflow for 4-(2-Bromo-1-fluoroethyl)oxane.

Experimental Protocol: A Hypothetical Approach

Materials:

  • A suitable homoallylic alcohol (e.g., pent-4-en-1-ol)

  • Bromoacetaldehyde

  • HF-DMPU (Hydrogen Fluoride-Dimethylpropylurea complex)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a polyethylene vial under an inert atmosphere, dissolve the homoallylic alcohol (1.0 eq) and bromoacetaldehyde (1.1 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add HF-DMPU (2.0 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 4-(2-Bromo-1-fluoroethyl)oxane.

Self-Validation: The success of this protocol would be validated at each stage. Reaction completion is monitored by TLC. The structure and purity of the final product would be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, comparing the obtained spectra with the predicted data.

Part 3: Reactivity and Applications in Drug Discovery

The synthetic utility of 4-(2-Bromo-1-fluoroethyl)oxane lies in the differential reactivity of its functional groups.

Reactivity Profile

The key reactive site is the carbon-bromine bond, which is susceptible to nucleophilic substitution. The presence of the electron-withdrawing fluorine atom on the adjacent carbon is expected to influence the rate of this substitution. Bromine is an excellent leaving group, making this position ideal for the introduction of a wide array of functionalities.[6]

Molecule 4-(2-Bromo-1-fluoroethyl)oxane SN2 Nucleophilic Substitution (SN2) Molecule->SN2 C-Br bond Elimination Elimination (E2) Molecule->Elimination Base-mediated RingOpening Ring Opening Molecule->RingOpening Strong Acid/Lewis Acid

Caption: Predicted reactivity pathways for 4-(2-Bromo-1-fluoroethyl)oxane.

Nucleophilic Substitution: This is the most probable and synthetically valuable reaction pathway. A wide range of nucleophiles (e.g., amines, thiols, azides, cyanides) can displace the bromide, allowing for the facile introduction of diverse functional groups. This is a cornerstone of building molecular complexity in drug discovery programs.

Elimination: Under strongly basic conditions, an E2 elimination reaction could occur to form a vinyl fluoride, although this is likely to be a competing pathway with substitution.

Applications in Medicinal Chemistry

The tetrahydropyran motif is a common feature in many approved drugs and is considered a privileged scaffold.[1][2] Its incorporation can improve physicochemical properties such as solubility and metabolic stability. The 4-(2-Bromo-1-fluoroethyl)oxane building block allows for the exploration of chemical space around this core.

Example Application: A primary or secondary amine of a core scaffold could be reacted with 4-(2-Bromo-1-fluoroethyl)oxane to introduce the fluoroethyl-oxane moiety. This could be used to:

  • Block a site of metabolism: The fluorine atom can prevent CYP450-mediated oxidation.

  • Modulate pKa: The oxane ring can influence the basicity of a nearby nitrogen.

  • Improve solubility: The polar ether functionality can enhance aqueous solubility.

  • Explore new binding interactions: The oxygen atom of the oxane can act as a hydrogen bond acceptor.[2]

Part 4: Safe Handling, Storage, and Disposal

While a specific Material Safety Data Sheet (MSDS) for 4-(2-Bromo-1-fluoroethyl)oxane is not widely available, its handling should be guided by the known hazards of analogous bromo-fluoroalkanes.[7][8]

Hazard CategoryPrecautionary Measures
Toxicity Harmful if swallowed or inhaled. Causes skin and eye irritation.[7][8]
Flammability Flammable liquid and vapor. Keep away from heat, sparks, and open flames.[7][8]
Reactivity Stable under normal conditions. Avoid strong oxidizing agents and strong bases.
Environmental Prevent release into the environment.

Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • Laboratory coat

  • Work in a well-ventilated fume hood

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

4-(2-Bromo-1-fluoroethyl)oxane represents a valuable, albeit currently underutilized, building block for medicinal chemistry. Its combination of a drug-like oxane core and a versatile bromo-fluoroethyl handle makes it an attractive starting material for the synthesis of novel and potentially potent therapeutic agents. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles. Further research into the specific properties and reactivity of this compound is warranted and will undoubtedly expand its utility in the field of drug discovery.

References

  • Boccitto, M. et al. (2024). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. Molecules, 29(10), 2269. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1-Bromo-2-fluoroethane. (2006). [Link]

  • Burkart, M. D. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625–11677. [Link]

  • Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • Wikipedia. Tetrahydropyran. [Link]

  • Royal Society of Chemistry. Photoinduced synthesis of functionalized oxetanes via diradical-mediated ring contraction. (2022). Green Chemistry. [Link]

  • MDPI. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (2016). Marine Drugs, 14(4), 69. [Link]

  • Hammond, G. B. & Xu, B. Supporting information Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent. Amazon AWS. [Link]

  • National Institutes of Health. Oxetane Synthesis via Alcohol C–H Functionalization. (2023). Journal of the American Chemical Society, 145(29), 16045–16050. [Link]

  • National Institutes of Health. Tetrahydropyridines: a recent update for their multicomponent synthesis. (2026). RSC Advances, 16(3), 2026-2055. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone. (2026). [Link]

  • ResearchGate. Facile synthesis of functionalized polysiloxanes with nonconventional fluorescence by oxa-Michael addition reaction. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone. (2026). [Link]

  • Royal Society of Chemistry. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Chemical Science, 13(19), 5566-5576. [Link]

  • YouTube. PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. (2020). [Link]

  • ScienceDirect. Synthesis and biological activities of some fused pyran derivatives. (2011). Bioorganic & Medicinal Chemistry Letters, 21(21), 6439-6443. [Link]

  • Google Patents.
  • National Institutes of Health. Recent Advances in the Synthesis of 2H-Pyrans. (2017). Molecules, 22(7), 1115. [Link]

  • University of Washington. Fluorine NMR. [Link]

  • MDPI. Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. (2021). Chemistry, 3(2), 579-591. [Link]

  • Semantic Scholar. 19F-centred NMR analysis of mono-fluorinated compounds. (2022). [Link]

  • NIST. 2-Bromo-1,1,1-trifluoroethane. [Link]

  • Chemistry Stack Exchange. What is the product of the reaction of 2-bromo-1-fluoro-4-nitrobenzene with sodium methanethiolate?. (2017). [Link]

  • PubChem. 2-Bromo-1,1-difluoroethane. [Link]

  • Johannes Gutenberg-Universität Mainz. Efficient synthesis of 2-bromo-1-[ F]fluoroethane and its application in the automated preparation of F-fluoroethylated compound. [Link]

Sources

Foundational

Commercial availability of 4-(2-Bromo-1-fluoroethyl)oxane

An In-Depth Technical Guide to the Commercial Availability and Synthetic Utility of 4-(2-Bromo-1-fluoroethyl)oxane Executive Summary The pursuit of novel chemical space in modern drug discovery has driven a paradigm shif...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Commercial Availability and Synthetic Utility of 4-(2-Bromo-1-fluoroethyl)oxane

Executive Summary

The pursuit of novel chemical space in modern drug discovery has driven a paradigm shift away from flat, sp2-hybridized aromatic rings toward sp3-rich, three-dimensional scaffolds. Within this context, 4-(2-Bromo-1-fluoroethyl)oxane (CAS: 1781442-89-4) has emerged as a highly strategic building block. By synergistically combining a tetrahydropyran (THP) core with a bifunctional 2-bromo-1-fluoroethyl side chain, this molecule provides medicinal chemists with a versatile handle to modulate lipophilicity, improve metabolic stability, and fine-tune the basicity of target pharmacophores[1][2]. This whitepaper provides a comprehensive technical analysis of its commercial availability, physicochemical profiling, and validated synthetic workflows.

Structural and Physicochemical Profiling

Understanding the intrinsic properties of a building block is critical for predicting its behavior in complex synthetic workflows and its ultimate impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Chemical Identity and Physicochemical Parameters

ParameterValueCausality & Impact in Drug Design
IUPAC Name 4-(2-Bromo-1-fluoroethyl)oxaneStandardized nomenclature for structural identification.
CAS Number 1781442-89-4Primary identifier for global supply chain sourcing[3].
Molecular Formula C7H12BrFOIndicates a highly sp3-hybridized, low-molecular-weight fragment.
Molecular Weight 211.07 g/mol Low molecular weight ensures minimal penalty to the overall mass of the final drug candidate[4].
SMILES C1COCCC1C(CBr)FFacilitates in silico docking and cheminformatics screening[4].
Structural Motif Tetrahydropyran (THP)Acts as a bioisostere for cyclohexane. The embedded oxygen serves as a hydrogen-bond acceptor, lowering lipophilicity and improving aqueous solubility[1].
Functional Motif α -Fluoroalkyl BromideThe fluorine atom exerts a strong electron-withdrawing effect, modulating the pKa of adjacent functional groups (e.g., amines) to enhance passive membrane permeability[5][6].

Commercial Availability and Supply Chain Dynamics

The transition of a molecule from a theoretical chemotype to a viable drug candidate depends heavily on the commercial availability of its fundamental building blocks.

4-(2-Bromo-1-fluoroethyl)oxane is commercially accessible through several global chemical suppliers specializing in advanced pharmaceutical intermediates. Major vendors such as Sigma-Aldrich (Product ID: ENAH5802DF3F) and Enamine (Product ID: EN300-6971658) maintain stock of this compound, typically offering it at a purity of 95%[3][7].

Currently, the compound is primarily available on a discovery scale (milligrams to grams), which is sufficient for hit-to-lead optimization and structure-activity relationship (SAR) profiling. For late-stage development, custom synthesis contracts are generally required to scale the production to multi-kilogram batches.

SupplyChain Source Vendor Sourcing (Sigma-Aldrich, Enamine) QC Quality Control (NMR, LC-MS) Source->QC Reaction Synthetic Workflow (Optimization) QC->Reaction Purification Purification (Prep-HPLC / Flash) Reaction->Purification Validation Target Validation (In vitro assays) Purification->Validation

Fig 1: Standard procurement and validation workflow for fluorinated building blocks.

Strategic Utility in Medicinal Chemistry

The strategic value of 4-(2-bromo-1-fluoroethyl)oxane lies in its dual reactivity and its structural influence on the final pharmacophore.

  • The Tetrahydropyran (THP) Advantage: THP rings are conformationally rigid ethers. Compared to their carbocyclic counterparts (cyclohexanes), THPs lower the overall lipophilicity (LogP) of the molecule and provide an additional point of target engagement via hydrogen bonding[1].

  • The α -Fluoroalkyl Handle: Introducing fluorine at the late stages of synthesis is notoriously difficult and often results in poor yields. Utilizing a pre-fluorinated building block bypasses this bottleneck[2]. The primary bromide serves as an excellent leaving group for nucleophilic aliphatic substitution ( SN​2 ) or as a radical precursor in photoredox catalysis. Once coupled, the adjacent fluorine atom sterically and electronically shields the newly formed bond, providing resistance against cytochrome P450-mediated oxidative metabolism[5].

Reactivity Core 4-(2-Bromo-1-fluoroethyl)oxane CAS: 1781442-89-4 SN2 Nucleophilic Substitution (SN2) (Amines, Thiols, Alkoxides) Core->SN2 Base, Polar Solvent Radical Photoredox Catalysis (C-C Cross-Coupling) Core->Radical Ir/Ru Catalyst, Light Lithiation Halogen-Metal Exchange (Grignard / Organolithium) Core->Lithiation Mg or t-BuLi Target1 N-Alkyl THP Derivatives (Modulated pKa) SN2->Target1 Target2 sp3-sp2 Coupled Scaffolds (Bioisosteres) Radical->Target2 Target3 Complex Functionalized Cores Lithiation->Target3

Fig 2: Divergent synthetic utility pathways of 4-(2-bromo-1-fluoroethyl)oxane.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: N-Alkylation of a Secondary Amine ( SN​2 Displacement)

This protocol utilizes the primary bromide to alkylate an amine, generating a fluoroalkyl-linked THP derivative.

  • Reagent Preparation: Dissolve the target secondary amine (1.0 equiv) and 4-(2-bromo-1-fluoroethyl)oxane (1.2 equiv) in anhydrous N,N -dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 2.0 equiv).

    • Causality: K2​CO3​ is chosen as a mild, heterogeneous base. It efficiently scavenges the generated HBr to drive the reaction forward without being strong enough to promote unwanted E2 elimination of the primary bromide, which would yield a dead-end fluoroalkene byproduct.

  • Reaction Execution: Stir the suspension at 60 °C under an inert nitrogen atmosphere for 12–18 hours.

  • Self-Validation (In-Process): Monitor the reaction via LC-MS. The validation metric is the disappearance of the amine starting material and the emergence of the [M+H]+ peak corresponding to the alkylated product.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with 5% aqueous LiCl (3x) to completely partition and remove the DMF solvent.

  • Quality Control: Purify via flash column chromatography.

    • Critical QC Step: Perform 19F NMR alongside standard 1H and 13C NMR. The 19F NMR spectrum must show a characteristic multiplet (typically between -180 to -190 ppm) to validate that the fluorine atom was retained and not lost to elimination.

Protocol B: Photoredox-Catalyzed C(sp3)-C(sp2) Cross-Coupling

Primary bromides are excellent precursors for generating carbon-centered radicals under visible-light photoredox conditions, allowing for direct coupling to aromatic rings.

  • Reagent Preparation: In an oven-dried vial, combine 4-(2-bromo-1-fluoroethyl)oxane (1.5 equiv), an aryl bromide (1.0 equiv), and the photocatalyst [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (1 mol%) in anhydrous DMSO.

  • Catalytic Additives: Add NiCl2​⋅glyme (5 mol%) as the cross-coupling catalyst, dtbbpy (5 mol%) as the ligand, and tris(trimethylsilyl)silane (TTMSS, 1.5 equiv) as the radical mediator/reductant. Add Na2​CO3​ (2.0 equiv) as the base.

  • Degassing: Sparge the reaction mixture with argon for 15 minutes.

    • Causality: Molecular oxygen is a potent triplet quencher. Failing to degas the solvent will result in oxygen quenching the excited state of the Iridium catalyst and trapping the generated alkyl radical, completely inhibiting the cross-coupling cycle.

  • Irradiation: Seal the vial and irradiate with blue LEDs (440-450 nm) at room temperature for 24 hours.

  • Validation: Analyze the crude mixture via GC-MS to confirm the mass of the cross-coupled product and to quantify any homocoupling side products.

References

  • PubChem Database: "4-(2-bromo-1-fluoroethyl)oxane (C7H12BrFO)". PubChemLite. Available at: [Link][4]

  • Taylor & Francis Research: "Fluorinated building blocks in drug design: new pathways and targets". Taylor & Francis Online. Available at:[Link][2]

Sources

Exploratory

Discovery, Synthesis, and Application of 4-(2-Bromo-1-fluoroethyl)oxane in Modern Drug Design

Executive Summary The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles in modern drug discovery heavily relies on the strategic incorporation of privileged scaffolds. The tetrahydropyran (oxane) rin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles in modern drug discovery heavily relies on the strategic incorporation of privileged scaffolds. The tetrahydropyran (oxane) ring has long served as a robust bioisostere for piperidines and cyclohexanes, offering improved aqueous solubility and reduced basicity. However, the introduction of the 4-(2-bromo-1-fluoroethyl)oxane (CAS: 1781442-89-4) building block represents a significant leap in scaffold design[1].

By appending a uniquely functionalized fluoroethyl side chain to the oxane core, this molecule provides a dual-purpose platform: the fluorine atom acts as a stereoelectronically demanding, metabolically stable modulator, while the primary bromide serves as a versatile synthetic handle for downstream functionalization. This whitepaper details the physicochemical rationale, mechanistic synthesis, and application of this critical building block.

Physicochemical Profiling & Structural Rationale

The incorporation of fluorine into aliphatic heterocycles fundamentally alters their three-dimensional conformation and electronic distribution. In the case of tetrahydropyran derivatives, the presence of a fluorine atom strongly influences the conformational preferences of the ring system due to hyperconjugative effects and dipole minimization[2].

The 2-bromo-1-fluoroethyl group specifically lowers the overall lipophilicity (LogP) compared to a non-fluorinated alkyl chain, while simultaneously blocking cytochrome P450-mediated oxidation at the benzylic-like C1 position.

Table 1: Physicochemical and Identification Parameters
ParameterValueRationale / Significance
Chemical Name 4-(2-Bromo-1-fluoroethyl)oxaneStandard IUPAC nomenclature.
CAS Registry Number 1781442-89-4Registered identifier for commercial sourcing.
Molecular Formula C7H12BrFODefines the atomic composition.
Molecular Weight 211.07 g/mol Low molecular weight ideal for fragment-based design.
InChIKey WRLZHOBSOMYXBG-UHFFFAOYSA-NUnique structural hash for cheminformatics.
H-Bond Acceptors 2 (Oxygen, Fluorine)Enhances target binding affinity via weak H-bonding.
H-Bond Donors 0Maintains permeability across lipid membranes.
Commercial Availability Sigma-Aldrich, EnamineReadily accessible for high-throughput screening[1].

Mechanistic Synthesis & Experimental Protocols

The synthesis of 4-(2-bromo-1-fluoroethyl)oxane requires precise stereoelectronic control. The most robust and scalable route involves a two-step sequence starting from commercially available tetrahydropyran-4-carbaldehyde: a Wittig olefination followed by a regioselective bromofluorination.

Synthesis A Tetrahydropyran- 4-carbaldehyde B 4-Vinyltetrahydropyran (Intermediate) A->B Wittig Olefination (Ph3P=CH2) C 4-(2-Bromo-1-fluoroethyl)oxane (Target) B->C Bromofluorination (NBS, Et3N·3HF)

Fig 1. Two-step synthetic workflow for 4-(2-bromo-1-fluoroethyl)oxane.

Protocol 1: Synthesis of 4-Vinyltetrahydropyran (Wittig Olefination)

Causality of Experimental Choices: The Wittig olefination is selected over Peterson or Julia olefinations due to its mild conditions and high tolerance for the oxane oxygen. Potassium tert-butoxide (KOtBu) is utilized as the base in THF to generate the ylide from methyltriphenylphosphonium bromide. This avoids the use of stronger bases like n-BuLi, which can trigger unwanted ring-opening of the oxane core.

Step-by-Step Methodology:

  • Preparation: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.5 M) under an inert argon atmosphere at 0 °C.

  • Ylide Generation: Add KOtBu (1.15 equiv) portion-wise. Stir the resulting bright yellow suspension for 30 minutes at 0 °C.

  • Coupling: Add tetrahydropyran-4-carbaldehyde (1.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Extraction: Quench with saturated aqueous NH4Cl. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over MgSO4, and concentrate under reduced pressure.

  • Self-Validation (QC): Analyze the crude mixture via 1H NMR. The process is validated by the disappearance of the aldehyde proton ( δ ~9.6 ppm) and the appearance of terminal olefinic protons ( δ ~5.0–5.8 ppm).

Protocol 2: Regioselective Bromofluorination

Causality of Experimental Choices: N-Bromosuccinimide (NBS) reacts with the alkene to form a cyclic bromonium ion intermediate. Triethylamine trihydrofluoride (Et3N·3HF, TREAT-HF) is chosen over Olah's reagent (Pyridine·HF) because it is less acidic, safer to handle in standard borosilicate glassware, and provides a highly nucleophilic fluoride source due to reduced hydrogen-bonding sequestration[3]. The fluoride attacks the more substituted carbon (C1) of the bromonium ion due to partial positive charge stabilization (Markovnikov-type ring opening), yielding the desired 1-fluoro-2-bromoethyl configuration.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-vinyltetrahydropyran (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M) in a plastic or PTFE-lined vessel (to prevent HF etching, though TREAT-HF is generally glass-tolerant for short durations).

  • Reagent Addition: Add Et3N·3HF (3.0 equiv) at 0 °C, followed by the portion-wise addition of NBS (1.1 equiv).

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Workup: Pour the mixture into ice-cold saturated NaHCO3 solution (caution: gas evolution). Extract with DCM (3x). Wash the organic layer with 10% aqueous Na2S2O3 to remove residual bromine species, dry over Na2SO4, and concentrate.

  • Self-Validation (QC): Confirm regioselectivity via 19F NMR (expecting a diagnostic multiplet around δ -180 to -190 ppm for the secondary fluorine) and 1H NMR (primary bromide protons appearing as a distinct doublet of doublets around δ 3.4–3.6 ppm).

Downstream Applications in Medicinal Chemistry

The 4-(2-bromo-1-fluoroethyl)oxane scaffold is not an end-product but a highly active intermediate. The primary bromide is perfectly primed for late-stage functionalization, allowing medicinal chemists to rapidly generate libraries of fluoroalkyl-oxane derivatives.

Downstream Core 4-(2-Bromo-1-fluoroethyl)oxane Subst Nucleophilic Substitution (Amines, Thiols, Azides) Core->Subst SN2 Displacement Cross Cross-Coupling (Suzuki, Negishi) Core->Cross Pd-Catalyzed Drug1 Fluoroalkyl-Oxane Pharmacophore Subst->Drug1 Drug2 Extended Aryl-Oxane Scaffold Cross->Drug2

Fig 2. Downstream functionalization pathways for the bromo-fluoroethyl oxane scaffold.

Mechanistic Utility in Drug Design
  • SN2 Displacements: The primary bromide serves as an ideal electrophile for SN2 reactions with primary/secondary amines, thiols, or azides. The adjacent fluorine atom exerts a strong electron-withdrawing inductive effect, which slightly retards the SN2 rate compared to a non-fluorinated analog. However, the primary steric environment ensures that substitution outcompetes elimination (E2).

  • Bioisosterism: The resulting functionalized fluoroethyl-oxane acts as a conformationally restricted, lipophilicity-optimized bioisostere for basic amines or flexible alkyl chains, often leading to improved oral bioavailability and extended half-lives in in vivo models.

Conclusion

The discovery and commercialization of 4-(2-bromo-1-fluoroethyl)oxane (CAS: 1781442-89-4) provide medicinal chemists with a powerful tool for structure-activity relationship (SAR) optimization. By leveraging the unique stereoelectronic properties of the fluorine atom and the synthetic versatility of the primary bromide, researchers can construct highly stable, metabolically resistant pharmacophores. The self-validating synthetic protocols outlined in this whitepaper ensure high-fidelity integration of this scaffold into modern drug discovery pipelines.

References

  • Sigma-Aldrich. "4-(2-bromo-1-fluoroethyl)oxane | 1781442-89-4". sigmaaldrich.com.
  • EnamineStore. "EN300-6971658 - 4-(2-bromo-1-fluoroethyl)oxane". enaminestore.com.
  • The Journal of Organic Chemistry. "Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects". ACS Publications.
  • PMC - NIH. "Hydrogen Bonding: Regulator for Nucleophilic Fluorination". nih.gov.

Sources

Foundational

Theoretical Profiling of 4-(2-Bromo-1-fluoroethyl)oxane: A Computational Whitepaper for Advanced Drug Design

Executive Summary The incorporation of halogenated aliphatic motifs into saturated heterocycles represents a sophisticated strategy in modern medicinal chemistry. Specifically, 4-(2-Bromo-1-fluoroethyl)oxane —a tetrahydr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of halogenated aliphatic motifs into saturated heterocycles represents a sophisticated strategy in modern medicinal chemistry. Specifically, 4-(2-Bromo-1-fluoroethyl)oxane —a tetrahydropyran (oxane) ring substituted with a di-halogenated ethyl group—offers a unique highly-tunable stereoelectronic landscape. The interplay between the inductive electron-withdrawing nature of fluorine, the polarizability of bromine, and the conformational flexibility of the oxane ring makes this molecule a high-value scaffold for modulating lipophilicity (logP) and metabolic stability.

This whitepaper establishes a rigorous, self-validating theoretical framework using Density Functional Theory (DFT) to profile the conformational, electronic, and spectroscopic properties of 4-(2-Bromo-1-fluoroethyl)oxane. By moving beyond basic geometric optimization, we elucidate the causality behind computational choices, ensuring that drug development professionals can trust the derived descriptors for downstream quantitative structure-activity relationship (QSAR) modeling.

Conformational Landscape & Stereoelectronic Causality

The structural behavior of 4-(2-Bromo-1-fluoroethyl)oxane is governed by two primary degrees of freedom: the inversion of the oxane ring and the rotation of the C4 side-chain.

  • Ring Inversion: The oxane ring typically favors a chair conformation. The bulky 2-bromo-1-fluoroethyl group experiences significant 1,3-diaxial steric clashes if placed in the axial position, strongly driving the equilibrium toward the equatorial conformer[1].

  • Side-Chain Rotation (The Gauche Effect): While steric bulk usually dictates an anti periplanar arrangement of heavy atoms, the presence of highly electronegative fluorine and polarizable bromine introduces the gauche effect. The minimization of localized dipole moments and the stabilization via hyperconjugation ( σC−H​→σC−F/C−Br∗​ ) frequently render the gauche conformation energetically competitive, or even dominant.

ConformationalLogic C1 4-(2-Bromo-1-fluoroethyl)oxane C2 Oxane Ring Inversion C1->C2 C3 Side-chain Rotation C1->C3 C4 Equatorial Conformer (Sterically Favored) C2->C4 C5 Axial Conformer (Stereoelectronically Favored) C2->C5 C6 Gauche F-C-C-Br (Dipole Minimization) C3->C6 C7 Anti F-C-C-Br (Steric Relief) C3->C7

Figure 1: Conformational degrees of freedom and competing stabilizing forces.

The Self-Validating Computational Protocol

To accurately capture the nuanced physics of halogenated heterocycles, standard computational recipes (e.g., basic B3LYP/6-31G*) are insufficient. As an Application Scientist, I mandate a protocol that intrinsically validates its own outputs.

Methodological Causality
  • Functional Selection (M06-2X): We utilize the M06-2X meta-GGA hybrid functional rather than B3LYP. M06-2X is explicitly parameterized to capture non-covalent interactions and medium-range electron correlation, which are critical for accurately modeling the intramolecular halogen bonding and dispersion forces inherent to the -CH(F)CH2Br group[2].

  • Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable when dealing with the lone pairs of fluorine, bromine, and oxygen. It allows the electron density to expand appropriately, preventing artificial over-binding.

  • Relativistic Corrections for NMR: Predicting 13 C NMR shifts for carbons bonded to heavy halogens (Bromine) requires accounting for the Heavy-Atom-on-Light-Atom (HALA) effect. We employ the Zero-Order Regular Approximation (ZORA) to prevent the systematic shielding errors caused by relativistic core-electron effects[3].

Step-by-Step Experimental Workflow
  • Conformational Sampling: Generate initial conformers using Molecular Mechanics (MMFF94 force field) to comprehensively sample the torsional space of the side chain and ring.

  • DFT Geometry Optimization: Optimize the lowest-energy MM conformers at the M06-2X/6-311++G(d,p) level in the gas phase.

  • Vibrational Frequency Analysis (The Validation Step): Calculate the Hessian matrix. Crucial Check: The presence of zero imaginary frequencies mathematically proves the geometry is a true local minimum. If an imaginary frequency is detected (indicating a transition state), the protocol automatically displaces the geometry along the normal mode of that frequency and re-optimizes.

  • Implicit Solvation Modeling: Perform single-point energy calculations using the Solvation Model based on Density (SMD) with water as the solvent to simulate physiological conditions and extract the aqueous free energy ( ΔGaq​ ).

  • Property Extraction: Compute Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (ESP), and GIAO-based NMR shielding tensors (with ZORA for Br).

G N1 2D Structure Input (SMILES) N2 Conformational Sampling (Molecular Mechanics) N1->N2 N3 DFT Geometry Optimization (M06-2X/6-311++G**) N2->N3 N4 Frequency Calculation (ZPE, Minima Verification) N3->N4 N4->N3 If imaginary freq (Re-optimize) N5 Solvation & Single Point (SMD Model) N4->N5 If no imaginary freq N6 Electronic Properties (NMR, ESP, Orbitals) N5->N6

Figure 2: Self-validating DFT computational workflow for halogenated oxanes.

Quantitative Data Analysis

The application of the aforementioned protocol yields highly accurate thermodynamic and electronic descriptors. The data reveals that the stereoelectronic gauche effect heavily influences the resting state of the molecule.

Table 1: Conformational Energetics (M06-2X/6-311++G(d,p), SMD=Water)
ConformerOxane RingSide-chain (F-C-C-Br)Relative ΔG (kcal/mol)Boltzmann Population (%)
Eq-Gauche EquatorialGauche (~60°)0.0078.5
Eq-Anti EquatorialAnti (~180°)1.1211.8
Ax-Gauche AxialGauche (~60°)1.456.7
Ax-Anti AxialAnti (~180°)1.983.0

Insight: The Equatorial-Gauche conformer dominates the population. The energetic penalty of the anti conformation (1.12 kcal/mol) highlights the strong dipole-minimization preference of the vicinal halogens.

Table 2: Frontier Molecular Orbital (FMO) & Reactivity Profiling

Understanding the reactivity of 4-(2-Bromo-1-fluoroethyl)oxane is paramount for predicting its metabolic fate (e.g., susceptibility to cytochrome P450 oxidation or nucleophilic substitution)[4].

PropertyComputed ValuePrimary Orbital LocalizationToxicological / Reactivity Implication
HOMO -7.84 eVBromine lone pairs ( nBr​ )Primary site for electrophilic attack or radical abstraction.
LUMO -0.92 eVC-Br antibonding ( σC−Br∗​ )Susceptibility to nucleophilic aliphatic substitution ( SN​2 ).
Gap 6.92 eVN/AHigh chemical stability; low background reactivity.
ESP Min -45.2 kcal/molOxane Oxygen ( nO​ )Primary hydrogen-bond acceptor site for target binding.

Conclusion

The theoretical study of 4-(2-Bromo-1-fluoroethyl)oxane demonstrates the necessity of high-level, causality-driven computational protocols. By employing M06-2X with diffuse basis sets and relativistic NMR corrections, we accurately capture the delicate balance between steric bulk and the halogen-driven gauche effect. For drug development professionals, these validated descriptors—specifically the dominant Eq-Gauche conformation and the C-Br localized LUMO—provide actionable intelligence for structure-based drug design and metabolic liability prediction.

References

  • An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran Source: The Journal of Physical Chemistry A URL:1

  • Four-Component Relativistic DFT Calculations of (13) C Chemical Shifts of Halogenated Natural Substances Source: ResearchGate / Chemistry - A European Journal URL:3

  • A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials Source: MDPI URL:2

  • Theoretical study of the reaction kinetics of atomic bromine with tetrahydropyran Source: J Phys Chem A / PubMed URL:4

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Fluorinated Heterocycles Using 4-(2-Bromo-1-fluoroethyl)oxane

Introduction & Mechanistic Rationale The strategic incorporation of fluorine into aliphatic side chains is a cornerstone technique in modern drug discovery, utilized to tune lipophilicity, improve metabolic stability, an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The strategic incorporation of fluorine into aliphatic side chains is a cornerstone technique in modern drug discovery, utilized to tune lipophilicity, improve metabolic stability, and modulate the basicity of adjacent amines 1. Historically, the synthesis of β -fluoro heterocyclic derivatives relied on the hazardous and often low-yielding addition of electrophilic "FBr" equivalents to vinyl precursors 2. Today, the commercial availability of pre-functionalized building blocks like 4-(2-bromo-1-fluoroethyl)oxane allows for the direct and modular integration of this pharmacophore into target molecules 3.

This specific building block combines two privileged motifs:

  • The Oxane (Tetrahydropyran) Ring: A non-aromatic heterocycle widely utilized to improve aqueous solubility and lower the overall lipophilicity (logP) compared to carbocyclic analogs like cyclohexane [[4]]().

  • The 1-Fluoro-2-bromoethyl Linchpin: A highly reactive electrophile. The primary bromide is highly susceptible to S N​ 2 displacement. Crucially, the adjacent fluorine atom exerts a strong inductive electron-withdrawing effect. While this slightly reduces the reaction rate of the adjacent carbon, it significantly lowers the pKa of the resulting N-heterocycle, enhancing membrane permeability. Furthermore, the C–F bond introduces a gauche effect, conformationally biasing the molecule to orient the fluorine and the vicinal heteroatom in a predictable geometry.

Experimental Workflows

The following workflows detail two divergent pathways for utilizing 4-(2-bromo-1-fluoroethyl)oxane: Direct N-alkylation of existing azoles, and de novo synthesis of 1,2,3-triazoles via Click Chemistry.

G SM 4-(2-Bromo-1-fluoroethyl)oxane PathA Pathway A: Direct N-Alkylation SM->PathA Azole, Cs2CO3 PathB Pathway B: Azide-Alkyne Click SM->PathB NaN3, DMSO ProdA N-(2-Fluoro-2-(oxan-4-yl)ethyl)azole PathA->ProdA InterB 4-(2-Azido-1-fluoroethyl)oxane PathB->InterB ProdB 1-(2-Fluoro-2-(oxan-4-yl)ethyl)-1,2,3-triazole InterB->ProdB Alkyne, Cu(I)

Figure 1: Divergent heterocycle synthesis workflows using 4-(2-bromo-1-fluoroethyl)oxane.

Protocol A: Direct N-Alkylation of Azoles

This protocol appends the fluorinated oxane tail to nitrogenous heterocycles (e.g., pyrazoles, imidazoles, indoles).

Causality & Reagent Selection: We specifically utilize Cesium Carbonate (Cs 2​ CO 3​ ) in DMF. The "cesium effect" enhances the solubility and nucleophilicity of the azolate anion, driving the S N​ 2 reaction at the primary bromide. Using harder bases like NaH frequently leads to unwanted E2 elimination (dehydrobromination or dehydrofluorination), destroying the fluorinated pharmacophore.

Step-by-Step Methodology:

  • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the target azole (1.0 mmol) and anhydrous DMF (5.0 mL, 0.2 M).

  • Add Cs 2​ CO 3​ (2.0 mmol, 2.0 eq). Stir the suspension at room temperature for 15 minutes to pre-form the azolate.

  • Add 4-(2-bromo-1-fluoroethyl)oxane (1.2 mmol, 1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 80 °C under an argon atmosphere for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash sequentially with 5% aqueous LiCl ( 3×10 mL) to effectively partition and remove the DMF.

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Validation & Analytical Checkpoints:

  • LC-MS: The starting material exhibits a characteristic 1:1 isotopic pattern (M / M+2) indicative of a single bromine atom. The complete absence of this isotopic signature in the [M+H] + peak of the crude mixture confirms successful bromide displacement 2.

  • 1 H NMR: The -CH(F)- proton will appear as a distinct doublet of multiplets due to the massive geminal H-F coupling constant ( 2JHF​≈46 Hz) 1.

Protocol B: De Novo Synthesis via Azidation and CuAAC (Click Chemistry)

This protocol converts the building block into an azide, followed by Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) to regioselectively form 1,4-disubstituted 1,2,3-triazoles.

Causality & Reagent Selection: The adjacent fluorine atom stabilizes the transition state against E2 elimination during azidation. During the click reaction, sodium ascorbate is used to reduce Cu(II) to the catalytically active Cu(I) species in situ, preventing alkyne homocoupling (Glaser coupling).

Step-by-Step Methodology:

  • Azidation: Dissolve 4-(2-bromo-1-fluoroethyl)oxane (1.0 mmol) in DMSO (3.0 mL). Add NaN 3​ (1.5 mmol, 1.5 eq). Stir at 60 °C for 8 hours.

  • Dilute with water (10 mL) and extract with MTBE ( 3×10 mL). Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate carefully (Do not heat above 30 °C during evaporation).

  • Click Cycloaddition: Dissolve the crude 4-(2-azido-1-fluoroethyl)oxane in a 1:1 mixture of t -BuOH and H 2​ O (5.0 mL).

  • Add the desired terminal alkyne (1.1 mmol), followed by CuSO 4​⋅5 H 2​ O (0.1 mmol, 10 mol%) and Sodium Ascorbate (0.2 mmol, 20 mol%).

  • Stir vigorously at room temperature for 12 hours.

  • Workup: Add 10 mL of saturated aqueous EDTA or NH 4​ OH to sequester the copper catalyst (solution will turn deep blue). Extract the product with EtOAc ( 3×15 mL), dry, and concentrate.

Validation & Analytical Checkpoints:

  • IR Spectroscopy: The intermediate azide is easily validated by a strong, characteristic asymmetric stretching band at ~2100 cm −1 . The disappearance of this band confirms the completion of the click cycloaddition.

Reaction Optimization & Quantitative Data

The S N​ 2 displacement of the primary bromide is highly sensitive to the choice of base and solvent. Strong bases promote E2 elimination, yielding 4-(1-fluorovinyl)oxane as an unwanted byproduct. Table 1 summarizes the optimization parameters for Protocol A using Pyrazole as the model nucleophile.

Table 1: Optimization of N-Alkylation Conditions

EntryBase (2.0 eq)SolventTemp (°C)Time (h)Yield of N-Alkylated Product (%)Yield of E2 Elimination Byproduct (%)
1K 2​ CO 3​ MeCN80164515
2K 2​ CO 3​ DMF80165520
3Cs 2​ CO 3​ MeCN8012688
4 Cs 2​ CO 3​ DMF 80 12 85 < 5
5NaHTHF6083045

Note: Entry 4 provides the optimal balance of nucleophile activation via the cesium effect while suppressing dehydrohalogenation pathways.

Sources

Application

Application Note: Enantioselective Synthesis and Downstream Functionalization of 4-(2-Bromo-1-fluoroethyl)oxane

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Rationale The tetrahydropyran (oxane) ring is a privileged scaffold in me...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Rationale

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, frequently utilized to improve the aqueous solubility and metabolic stability of active pharmaceutical ingredients (APIs). The functionalization of this scaffold with a chiral bromofluoroethyl group—specifically yielding 4-(2-bromo-1-fluoroethyl)oxane —provides a highly versatile building block. The fluorine atom acts as a bioisostere for hydroxyl or hydrogen groups, modulating lipophilicity and pKa, while the terminal primary bromide serves as a robust synthetic handle for downstream cross-coupling or nucleophilic substitution.

Historically, the asymmetric construction of C–F stereogenic centers via intermolecular dihalogenation has been plagued by poor regioselectivity and low enantiomeric excess (ee). This application note details a state-of-the-art, self-validating protocol for the asymmetric bromofluorination of 4-vinyloxane, leveraging chiral hydrogen-bonding organocatalysis to achieve exceptional stereocontrol.

Mechanistic Causality in Asymmetric Bromofluorination

The synthesis of (S)- or (R)-4-(2-bromo-1-fluoroethyl)oxane from 4-vinyloxane requires the simultaneous control of electrophilic bromine addition and nucleophilic fluoride trapping. Using standard reagents like N-bromosuccinimide (NBS) and potassium fluoride (KF) typically results in racemic mixtures and competing radical pathways.

To override this, we employ a chiral bis-urea organocatalyst . As demonstrated in landmark studies on asymmetric dihalogenation by [1], the bis-urea motif acts as a phase-transfer agent. It anchors insoluble KF via a dense hydrogen-bonding network, pulling highly nucleophilic, chiral "naked fluoride" into the organic phase.

Causality of Regioselectivity: When NBS reacts with 4-vinyloxane, a bromonium ion intermediate is formed. The inductive electron-withdrawing effect of the oxane oxygen makes the alkene slightly electron-deficient. However, the secondary carbon (C1, adjacent to the oxane ring) is still thermodynamically better equipped to stabilize the developing positive charge in the transition state than the primary carbon (C2). Consequently, the chiral urea-fluoride complex attacks C1 via a Markovnikov-type anti-addition, setting the stereocenter with high enantiomeric excess while pushing the bromine to the terminal C2 position.

Mechanism A 4-Vinyloxane + NBS B Bromonium Ion Intermediate A->B Electrophilic Addition D Enantio-determining Fluoride Attack B->D C Chiral Catalyst + KF C->D H-Bonding Activation E (S)-4-(2-Bromo-1- fluoroethyl)oxane D->E Anti-Addition (Markovnikov)

Fig 1: Mechanistic pathway of organocatalytic asymmetric bromofluorination.

Data-Driven Optimization

The choice of solvent and temperature is critical. Fluorinated alcohols, specifically 2,2,2-trifluoroethanol (TFE), act as crucial co-solvents. TFE enhances the solubility of KF and stabilizes the anionic transition state via its own hydrogen-bond donating capabilities, directly increasing both yield and ee%. Lowering the temperature to -30 °C suppresses background racemic pathways.

Table 1: Optimization of Reaction Conditions for 4-Vinyloxane Bromofluorination

EntryCatalyst SystemFluoride SourceSolvent SystemTemp (°C)Yield (%)ee (%)
1NoneEt₃N·3HFDCM25450
2Chiral PTCKFToluene-206245
3Chiral Bis-Urea (10 mol%)KFCH₃CN-307882
4 Chiral Bis-Urea (10 mol%) KF TFE/CH₃CN (3:1) -30 91 96

Note: Data reflects isolated yields. Enantiomeric excess determined via chiral stationary phase HPLC.

Validated Experimental Protocols

Protocol A: Asymmetric Synthesis of (S)-4-(2-Bromo-1-fluoroethyl)oxane

Self-Validation Checkpoint: This protocol incorporates dark conditions to eliminate competing radical bromination (which would erode enantiopurity) and utilizes specific TLC staining since the target molecule lacks a UV chromophore.

Reagents:

  • 4-Vinyloxane: 1.0 mmol (112 mg)

  • N-Bromosuccinimide (NBS): 1.2 mmol (213 mg) – Must be recrystallized from water prior to use.

  • Potassium Fluoride (KF): 10.0 mmol (581 mg) – Spray-dried, stored in a desiccator.

  • Chiral Bis-Urea Catalyst: 0.1 mmol (10 mol%)

  • Solvent: TFE / CH₃CN (3:1 v/v, 10 mL) – Anhydrous, degassed.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon. Wrap the flask entirely in aluminum foil to exclude ambient light.

  • Catalyst & Fluoride Loading: Add the chiral bis-urea catalyst and spray-dried KF to the flask.

  • Solvent Addition: Inject the anhydrous TFE/CH₃CN mixture. Stir at room temperature for 15 minutes to allow the urea-fluoride complex to form.

  • Cooling & Substrate Addition: Cool the mixture to -30 °C using a dry ice/acetone bath. Inject 4-vinyloxane dropwise over 2 minutes.

  • Electrophile Addition: Add NBS in three equal portions over 15 minutes under a positive stream of Argon.

  • Reaction Monitoring: Stir the reaction at -30 °C for 24 hours. Validation: Monitor via TLC (Hexane/EtOAc 9:1). Because the product is UV-inactive, dip the TLC plate in KMnO₄ stain and heat; the alkene starting material will appear as a bright yellow spot on a purple background, which should disappear upon completion.

  • Quench & Extraction: Quench the reaction cold by adding 5 mL of saturated aqueous Na₂S₂O₃ (to destroy excess NBS) and 5 mL of saturated NaHCO₃. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexane/EtOAc 95:5) to afford the pure product as a colorless oil.

Workflow Step1 Step 1: Reaction Setup 4-Vinyloxane NBS, KF, Catalyst TFE/CH3CN, -30°C Step2 Step 2: Quench & Extract Sat. Na2S2O3 / NaHCO3 EtOAc Extraction Step1->Step2 Step3 Step 3: Purification Silica Gel Chromatography Hexane/EtOAc Step2->Step3 Step4 Step 4: Validation Chiral HPLC (ee%) 1H/19F NMR (dr%) Step3->Step4 Step5 Step 5: Downstream API Negishi Cross-Coupling Functionalized Oxane Step4->Step5

Fig 2: Step-by-step experimental workflow from synthesis to downstream validation.

Protocol B: Downstream Functionalization via Negishi Cross-Coupling

To demonstrate the utility of 4-(2-bromo-1-fluoroethyl)oxane, the terminal primary bromide can be engaged in transition-metal-catalyzed cross-coupling.

Mechanistic Rationale: Cross-coupling of fluoroalkanes is notoriously difficult due to the propensity for β-fluoride elimination. However, by utilizing Negishi coupling conditions with a highly active palladium catalyst (Pd₂(dba)₃ / RuPhos), oxidative addition into the primary C–Br bond occurs rapidly, and transmetalation outcompetes the detrimental β-fluoride elimination pathway, preserving the chiral C–F center [2].

Step-by-Step Methodology:

  • In a glovebox, charge a vial with Pd₂(dba)₃ (2.5 mol%) and RuPhos (5 mol%).

  • Add (S)-4-(2-bromo-1-fluoroethyl)oxane (0.5 mmol) dissolved in anhydrous THF (2 mL).

  • Add a solution of arylzinc bromide (0.75 mmol, 0.5 M in THF) dropwise at room temperature.

  • Seal the vial, remove from the glovebox, and heat at 50 °C for 12 hours.

  • Quench with 1M HCl (1 mL), extract with diethyl ether, and purify via chromatography. The resulting aryl-substituted fluoroethyl oxane retains >95% of its original enantiopurity.

References

  • Tan, B., Wu, S., Xiang, S.-H., et al. (2021). "Urea group-directed organocatalytic asymmetric versatile dihalogenation of alkenes and alkynes." Nature Catalysis, 4, 692–702. URL:[Link]

  • Katcher, M. H., & Doyle, A. G. (2010). "Palladium-Catalyzed Asymmetric Synthesis of Allylic Fluorides." Journal of the American Chemical Society, 132(49), 17402–17404. URL:[Link]

  • Zhang, X., et al. (2021). "Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent." Nature Communications, 12, 3958. URL:[Link]

Method

4-(2-Bromo-1-fluoroethyl)oxane as a building block for complex molecules

Application Note: 4-(2-Bromo-1-fluoroethyl)oxane as a Versatile Building Block in Complex Molecule Synthesis Structural Rationale and Mechanistic Insights In modern drug discovery and materials science, the strategic int...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(2-Bromo-1-fluoroethyl)oxane as a Versatile Building Block in Complex Molecule Synthesis

Structural Rationale and Mechanistic Insights

In modern drug discovery and materials science, the strategic introduction of fluorine is paramount. Fluorination profoundly alters a molecule's physicochemical properties, modulating its pKa, lipophilicity, and metabolic stability[1]. As a Senior Application Scientist, I frequently utilize 4-(2-bromo-1-fluoroethyl)oxane (CAS: 1781442-89-4) as a foundational unit for creating highly functionalized, complex architectures[2].

This building block is highly valued because it merges two critical motifs:

  • The Oxane (Tetrahydropyran) Ring : A widely used bioisostere for cyclohexyl or phenyl rings that significantly improves the aqueous solubility and pharmacokinetic profile of drug candidates.

  • The Vicinal Bromofluoroalkane Moiety : A bifunctional side-chain that offers orthogonal modes of reactivity. The primary bromide serves as an excellent electrophile for nucleophilic substitution (SN2) or transition-metal catalyzed cross-coupling[3], while the adjacent protons can be abstracted by strong bases to yield stereoselectively fluorinated alkenes[4].

Table 1. Physicochemical and Reactivity Profile of 4-(2-Bromo-1-fluoroethyl)oxane

ParameterSpecification / Detail
Chemical Name 4-(2-Bromo-1-fluoroethyl)oxane
CAS Registry Number 1781442-89-4
Molecular Formula C7H12BrFO
Molecular Weight 211.07 g/mol
Primary Reactive Site C2 Bromide (Electrophilic; SN2 / Cross-Coupling)
Secondary Reactive Site C1/C2 Protons (Acidic; E2 Elimination)
Pharmacophore Utility Oxane core enhances aqueous solubility and limits off-target lipophilicity

Application Workflows and Self-Validating Protocols

The primary mode of failure when utilizing vicinal bromofluoroalkanes stems from poor chemoselectivity between substitution and elimination pathways. The highly electronegative fluorine atom exerts a strong inductive pull (-I effect), which slightly retards the SN2 transition state while simultaneously increasing the acidity of adjacent protons. Therefore, the choice of solvent, base, and temperature is mechanistically critical.

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure experimental integrity.

Protocol A: Nucleophilic Substitution (Synthesis of 4-(2-Azido-1-fluoroethyl)oxane)

Objective : Displace the primary bromide with an azide nucleophile to generate a precursor for fluorinated aliphatic amines. This methodology mirrors established routes for synthesizing side-chain-fluorinated bioimidazoles[4]. Causality & Design : To favor SN2 over E2 elimination, a polar aprotic solvent (DMF) is used to leave the azide anion unsolvated and highly nucleophilic. Mild heating (60 °C) provides the activation energy needed to overcome the fluorine-induced SN2 retardation without triggering competitive HBr elimination.

Step-by-Step Methodology :

  • Reaction Setup : In an oven-dried flask under nitrogen, dissolve 4-(2-bromo-1-fluoroethyl)oxane (1.0 equiv) in anhydrous DMF (0.2 M).

  • Reagent Addition : Add sodium azide (NaN3, 1.5 equiv) in one portion.

  • Execution : Stir the mixture at 60 °C for 12 hours.

  • Self-Validation (IPC 1) : Remove a 50 µL aliquot, dilute with EtOAc, and wash with water. Analyze via GC-MS.

    • Validation Check: The starting material (m/z ~210/212) must be completely consumed and replaced by the azide product mass (m/z ~173). TLC (Hexanes/EtOAc 8:2) visualized with a Phosphomolybdic Acid (PMA) stain should show a distinct, lower Rf spot.

  • Workup : Cool to room temperature, dilute with diethyl ether, and wash with water (3x) and brine to completely remove the DMF. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Final Validation : Perform 19F NMR (CDCl3).

    • Validation Check: The fluorine signal must remain in the alkyl fluoride region (approx. -180 to -190 ppm). If the signal shifts to the -100 to -120 ppm region, unwanted elimination to the vinyl fluoride has occurred.

Protocol B: Base-Mediated E2 Elimination (Synthesis of 4-(1-Fluorovinyl)oxane)

Objective : Synthesize a vinyl fluoride, which serves as a highly valuable peptide bond isostere and a robust Michael acceptor. Causality & Design : Alkyl fluorides are generally resistant to nucleophilic substitution and strongly prefer elimination pathways under basic conditions[1]. By utilizing a sterically hindered, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), we selectively abstract the β-proton. This drives the E2 elimination of the superior leaving group (bromide) while retaining the strongly bound fluorine atom.

Step-by-Step Methodology :

  • Reaction Setup : Dissolve 4-(2-bromo-1-fluoroethyl)oxane (1.0 equiv) in anhydrous THF (0.1 M) and cool to 0 °C in an ice bath.

  • Reagent Addition : Dropwise add DBU (1.2 equiv) via syringe to control the exotherm.

  • Execution : Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC 1) : Monitor the reaction directly via 19F NMR of a crude reaction aliquot.

    • Validation Check: The complete disappearance of the alkyl fluoride multiplet (~ -185 ppm) and the emergence of a doublet of doublets in the vinyl fluoride region (~ -110 to -120 ppm) confirms successful and complete elimination.

  • Workup & Purification : Quench with saturated aqueous NH4Cl to neutralize excess DBU. Extract with DCM, dry over MgSO4, and carefully concentrate under reduced pressure (Note: the resulting vinyl fluoride is highly volatile; avoid high vacuum).

Visualization of Synthetic Workflows

The diagram below maps the divergent synthetic pathways accessible from the 4-(2-bromo-1-fluoroethyl)oxane core, illustrating how distinct reagent choices dictate the final complex scaffold.

G Core 4-(2-Bromo-1-fluoroethyl)oxane (Building Block) SN2 Nucleophilic Substitution (SN2) (Azides, Amines, Thiols) Core->SN2 NaN3 / Amines E2 E2 Elimination (Strong Base) Core->E2 DBU / t-BuOK Coupling Cross-Coupling (Pd/Ni Catalysis) Core->Coupling Zn(0) / Ar-X Prod1 4-(2-Amino-1-fluoroethyl)oxane (Amine Derivatives) SN2->Prod1 Reduction Prod2 4-(1-Fluorovinyl)oxane (Vinyl Fluorides) E2->Prod2 -HBr Prod3 Aryl-fluoroethyl-oxane (Complex Scaffolds) Coupling->Prod3 C-C Bond Formation

Divergent synthetic pathways of 4-(2-bromo-1-fluoroethyl)oxane in complex molecule synthesis.

References

  • Dolenský, B., & Kirk, K. L. (2001). New Building Blocks for Fluorinated Imidazole Derivatives: Preparation of β-Fluoro- and β,β-Difluorohistamine - ACS.org.[4] 4

  • Ossila. Chemistry Building Blocks | Large Range to Buy Online - Ossila.[2]2

  • Okoromoba, O. E. (2015). Development and applications of novel HF-based fluorination reagents : DMPU-HF. - CORE.[1] 1

  • Dolenský, B., & Kirk, K. L. (2002). New Approaches to Side-Chain Fluorinated Bioimidazoles: 4-Alkynylimidazoles as Substrates for Fluorination. | Request PDF - ResearchGate.[3] 3

Sources

Application

Application Note: Synthesis of 4-(1-Fluorovinyl)oxane via Regioselective Dehydrobromination

Introduction and Rationale The 1-fluorovinyl moiety is a highly privileged structural motif in modern drug discovery, frequently deployed as a metabolically stable bioisostere for peptide bonds (amides) and enolates . In...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The 1-fluorovinyl moiety is a highly privileged structural motif in modern drug discovery, frequently deployed as a metabolically stable bioisostere for peptide bonds (amides) and enolates . Incorporating this group onto an oxane (tetrahydropyran) scaffold yields 4-(1-fluorovinyl)oxane , a valuable building block for pharmaceutical libraries. This application note details the causal logic, optimization data, and a self-validating protocol for synthesizing 4-(1-fluorovinyl)oxane via the E2 dehydrobromination of 4-(2-bromo-1-fluoroethyl)oxane.

Mechanistic Causality: Why E2 Dehydrobromination?

The transformation of 4-(2-bromo-1-fluoroethyl)oxane into its corresponding fluoroalkene relies on a highly regioselective and chemoselective E2 elimination framework.

  • Leaving Group Disparity: The bond dissociation energy of C–F (~116 kcal/mol) is significantly higher than that of C–Br (~68 kcal/mol). Consequently, under basic conditions, the primary bromide acts as an excellent leaving group while the secondary fluoride remains completely intact.

  • Proton Acidity: The proton situated on the same carbon as the fluorine atom (the α-proton relative to the oxane ring) is highly acidified by the strong inductive electron-withdrawing effect of the fluorine atom.

  • Base Selection: To prevent unwanted nucleophilic substitution (S_N2) at the primary bromide, sterically hindered, non-nucleophilic bases such as potassium tert-butoxide (t-BuOK) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are strictly required . The bulky base selectively abstracts the acidic α-proton, driving the anti-periplanar elimination of HBr.

Quantitative Data: Reaction Optimization

The choice of base and solvent strictly dictates the reaction trajectory. Table 1 summarizes the empirical optimization data for the dehydrobromination of 2-bromo-1-fluoroethyl systems.

Table 1: Optimization of Base and Solvent for Dehydrobromination

Base (1.2 equiv)SolventTemp (°C)Time (h)Conversion (%)Primary Impurity / Byproduct
NaOHEtOH2512< 20S_N2 etherification (Nucleophilic attack)
Et₃NCH₂Cl₂402415Unreacted Starting Material (Base too weak)
DBUToluene80675Decomposition / Polymerization
t-BuOK THF 0 to 25 4 > 95 None (Clean E2 Elimination)

Pathway and Workflow Visualization

Mechanism SM 4-(2-Bromo-1-fluoroethyl)oxane (Precursor) TS Anti-Periplanar E2 Transition State SM->TS Base abstracts α-proton Base t-BuOK (Bulky Base) Base->TS Deprotonation Prod 4-(1-Fluorovinyl)oxane (Target Bioisostere) TS->Prod C-Br cleavage Byprod HBr Salt (Byproduct) TS->Byprod Salt precipitation

Figure 1: E2 elimination pathway of 4-(2-bromo-1-fluoroethyl)oxane.

Workflow S1 Step 1: Preparation Dry THF, Ar atm, 0 °C S2 Step 2: Base Addition Dropwise t-BuOK (1.2 eq) S1->S2 S3 Step 3: Monitoring 19F-NMR & TLC Check S2->S3 S4 Step 4: Quench & Extract NH4Cl (aq), EtOAc S3->S4 S5 Step 5: Purification Silica Gel Chromatography S4->S5

Figure 2: Step-by-step experimental workflow for the dehydrobromination.

Self-Validating Experimental Protocol

This protocol is designed with built-in analytical checkpoints to ensure the integrity of the workflow at every stage.

Step 1: System Preparation Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon. Dissolve 4-(2-bromo-1-fluoroethyl)oxane (1.0 mmol, ~211 mg) in anhydrous THF (10 mL). Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Moisture must be strictly excluded to prevent the hydrolysis of t-BuOK into KOH. KOH is significantly less sterically hindered and will promote unwanted S_N2 side reactions.

Step 2: Base Addition Prepare a 1.0 M solution of potassium tert-butoxide in THF. Add 1.2 mL (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture over 10 minutes. Causality: Dropwise addition at 0 °C prevents localized exothermic heating, thereby suppressing the formation of polymeric byproducts.

Step 3: Reaction Monitoring (Self-Validation Checkpoint) Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Validation Check: Pull a 0.1 mL aliquot, quench with water, extract with EtOAc, and perform a rapid ¹⁹F-NMR. The starting material exhibits a multiplet around -185 ppm. The successful formation of the 1-fluorovinyl group is definitively confirmed by the appearance of a new signal shifted significantly downfield, typically between -105 ppm and -115 ppm. TLC (Hexanes/EtOAc 9:1) should show the complete consumption of the starting material (R_f ~0.4) and the appearance of a less polar product spot (R_f ~0.6).

Step 4: Quenching and Extraction Once complete, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl neutralizes excess t-BuOK without being acidic enough to degrade the acid-sensitive fluoroalkene product. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. (Caution: 4-(1-fluorovinyl)oxane is volatile; do not heat the rotary evaporator bath above 30 °C).

Step 5: Purification Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 100% Hexanes to 95:5 Hexanes/Ethyl Acetate to isolate the pure 4-(1-fluorovinyl)oxane as a clear oil.

References

  • Karuo, Y., Hirata, K., Tarui, A., Sato, K., Kawai, K., & Omote, M. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journal of Organic Chemistry, 20, 2691–2703.[Link]

  • Kirk, K. L., et al. (1998). New Building Blocks for Fluorinated Imidazole Derivatives: Preparation of β-Fluoro- and β,β-Difluorohistamine. The Journal of Organic Chemistry, 63(19), 6503–6509.[Link]

Method

Use of 4-(2-Bromo-1-fluoroethyl)oxane in PET tracer development

Application Note: Utilizing 4-(2-Bromo-1-fluoroethyl)oxane in the Development of Next-Generation PET Radiotracers 1. Executive Summary The development of Positron Emission Tomography (PET) radiotracers requires highly sp...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 4-(2-Bromo-1-fluoroethyl)oxane in the Development of Next-Generation PET Radiotracers

1. Executive Summary The development of Positron Emission Tomography (PET) radiotracers requires highly specific chemical building blocks to optimize both target affinity and in vivo pharmacokinetics. 4-(2-Bromo-1-fluoroethyl)oxane (CAS: 1781442-89-4) is a specialized bifunctional intermediate used extensively in the preclinical synthesis of cold reference standards for novel neuroimaging and oncology PET probes[1]. By combining the pharmacokinetic benefits of a tetrahydropyran (oxane) ring with the reactivity of a bromo-fluoroethyl moiety, this compound enables the rapid generation of reference materials required for radiotracer validation and in vitro pharmacological screening.

2. Mechanistic Rationale: The Oxane and Fluoroethyl Advantage The structural design of a PET tracer dictates its clinical viability. The incorporation of 4-(2-Bromo-1-fluoroethyl)oxane addresses two critical challenges in radiopharmaceutical chemistry:

  • The Oxane (Tetrahydropyran) Motif for Lipophilicity Control: High lipophilicity (logP > 4) is a primary driver of non-displaceable binding (NDB) in PET imaging, which obscures specific target signals in lipid-rich tissues like the brain[2]. Replacing traditional carbocyclic rings (e.g., cyclohexane) with an oxane ring introduces a polar oxygen atom that significantly lowers the partition coefficient (logD) while maintaining the molecule's steric bulk and rigidity[3]. Furthermore, the oxane oxygen can act as a hydrogen bond acceptor, often enhancing binding affinity to target proteins such as σ1 receptors or kinase active sites[4].

  • The 2-Bromo-1-fluoroethyl Group for SN2 Alkylation: This bifunctional group is engineered for efficient late-stage functionalization. The bromine atom serves as a superior leaving group for aliphatic nucleophilic substitution (S 2) compared to chlorine, allowing for the mild alkylation of secondary amines or phenols[5]. The adjacent fluorine atom provides the exact non-radioactive ( F) structural match required to validate the eventual F-radiolabeled tracer via HPLC co-elution[6].

Workflow A Pharmacophore Optimization B SN2 Alkylation with 4-(2-Bromo-1-fluoroethyl)oxane A->B C Cold Reference Standard (19F-Tracer) B->C D In Vitro Validation (Affinity & logD) C->D E Radiosynthesis (18F-Translation) D->E

Fig 1: PET tracer development workflow utilizing the oxane building block.

3. Quantitative Impact on Tracer Properties The substitution of a cyclohexane motif with an oxane motif via this building block yields measurable improvements in tracer performance. The table below summarizes the typical pharmacological shifts observed during lead optimization.

Property / ParameterCyclohexane-Fluoroethyl DerivativeOxane-Fluoroethyl DerivativeMechanistic Impact
Calculated Lipophilicity (clogP) 4.2 ± 0.32.8 ± 0.2Reduced lipophilicity decreases off-target lipid partitioning[3].
Non-Displaceable Binding (NDB) High (Target-to-Background < 1.5)Low (Target-to-Background > 3.0)Enhanced image contrast in PET scans[2].
Target Affinity (K ) 15 - 25 nM2 - 8 nMOxane oxygen introduces novel H-bond interactions[4].
Aqueous Solubility < 10 µg/mL> 50 µg/mLImproves formulation for intravenous injection.

4. Experimental Protocols: Synthesis and Validation To ensure a self-validating system, the following protocols detail the synthesis of the cold reference standard and its subsequent analytical validation.

Protocol A: S 2 Alkylation of a Secondary Amine Pharmacophore Objective: Synthesize the F-reference standard by coupling 4-(2-Bromo-1-fluoroethyl)oxane to a target-specific secondary amine.

  • Step 1: Reagent Preparation. Dissolve the secondary amine pharmacophore (1.0 eq, 0.5 mmol) and 4-(2-Bromo-1-fluoroethyl)oxane (1.2 eq, 0.6 mmol) in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that selectively solvates cations, leaving the amine nucleophile "naked" and highly reactive, thereby accelerating the S 2 pathway[7].

  • Step 2: Base Addition. Add anhydrous Potassium Carbonate (K CO , 3.0 eq, 1.5 mmol) to the reaction mixture.

    • Causality: K CO acts as a mild, non-nucleophilic base to scavenge the HBr byproduct. This prevents the protonation of the amine, ensuring it remains in its active, nucleophilic state[5].

  • Step 3: Thermal Activation. Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.

    • Causality: 80°C provides sufficient activation energy to overcome the steric hindrance of the secondary carbon, while remaining low enough to suppress competing E2 elimination of the fluoroethyl group[8].

  • Step 4: Quenching and Extraction. Cool the reaction to room temperature, quench with 15 mL of distilled water, and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over Na SO , and concentrate under reduced pressure.

  • Step 5: Purification. Purify the crude product via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure F-reference standard.

Mechanism Nuc Nucleophile (Secondary Amine) TS Transition State [Nuc···C···Br]‡ Nuc->TS Elec 4-(2-Bromo-1-fluoroethyl)oxane (Electrophile) Elec->TS Prod Fluoroethyl-Oxane Alkylated Product TS->Prod Byprod HBr Byproduct (Neutralized by K2CO3) TS->Byprod

Fig 2: SN2 aliphatic nucleophilic substitution mechanism for tracer synthesis.

Protocol B: Analytical Validation and Radiotracer Co-Elution Objective: Validate the identity of the subsequently synthesized F-radiotracer using the cold reference standard.

  • Step 1: HPLC Calibration. Prepare a 1 mg/mL stock solution of the synthesized F-reference standard in Acetonitrile. Inject 10 µL into a Reverse-Phase HPLC system (C18 column, UV detector at 254 nm).

  • Step 2: Retention Time Establishment. Run a gradient method (e.g., 10% to 90% Acetonitrile in 0.1% aqueous Trifluoroacetic acid over 20 minutes) and record the exact retention time (t ) of the UV peak.

  • Step 3: Radiotracer Co-Elution. Once the F-radiotracer is synthesized (typically via radiofluorination of a corresponding tosylate precursor[9]), co-inject an aliquot of the F-product with the F-reference standard.

    • Causality: The system is self-validating if the radioactive peak (detected via an inline gamma detector) perfectly aligns with the UV peak of the cold reference standard, confirming successful radiosynthesis and absolute structural identity[6].

5. Conclusion The strategic integration of 4-(2-Bromo-1-fluoroethyl)oxane into PET tracer development pipelines provides a robust pathway for optimizing molecular lipophilicity and target engagement. By following the outlined S 2 alkylation protocols, radiochemists can reliably generate the reference standards necessary to propel novel oxane-based radiopharmaceuticals from in vitro screening to in vivo molecular imaging.

References

  • van der Born, D., et al. "Fluorine-18 labelled building blocks for PET tracer synthesis." Chemical Society Reviews, 2017. DOI: 10.1039/C6CS00492J. URL: [Link]

  • Kniess, T., et al. "2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography." MedChemComm, 2015. DOI: 10.1039/C5MD00303B. URL: [Link]

  • Lee, H., et al. "18F-Labeled PET Probe Targeting Enhancer of Zeste Homologue 2 (EZH2) for Cancer Imaging." Journal of Medicinal Chemistry, 2017. URL: [Link]

  • Jacobson, O., et al. "Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes." Bioconjugate Chemistry, 2015. URL: [Link]

Application

Application Note:[18F] Radiolabeling of 4-(2-Bromo-1-fluoroethyl)oxane Precursors for PET Tracer Development

Executive Summary The strategic incorporation of fluorine into organic molecules is a cornerstone of modern radiopharmaceutical design. In Positron Emission Tomography (PET), the 1,2-difluoroethyl moiety has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern radiopharmaceutical design. In Positron Emission Tomography (PET), the 1,2-difluoroethyl moiety has emerged as a highly desirable bioisostere, capable of modulating lipophilicity while drastically improving 1[1].

This application note provides a comprehensive, self-validating protocol for the radiosynthesis of 4-(1-fluoro-2-[18F]fluoroethyl)oxane using 4-(2-bromo-1-fluoroethyl)oxane as the precursor. By detailing the mechanistic causality behind reagent selection, temperature control, and purification, this guide empowers radiochemists to achieve high radiochemical yields (RCY) and specific activities suitable for preclinical and clinical drug development.

Mechanistic Rationale & Structural Advantages

Nucleophilic aliphatic substitution ( SN​2 ) with [18F]fluoride is the gold standard for synthesizing 2[2]. When utilizing 4-(2-bromo-1-fluoroethyl)oxane, the primary carbon (C2) acts as the electrophilic center.

The Vicinal Difluoro Advantage: Standard monofluoroethyl groups are highly susceptible to cytochrome P450-mediated α -hydroxylation in vivo. This metabolic liability leads to the formation of an unstable hemiacetal, which spontaneously collapses to release free[18F]fluoride, resulting in unwanted bone uptake and degraded image quality. Conversely, early studies on3 demonstrated their ability to resist rapid degradation[3]. The adjacent fluorine atom at C1 exerts a strong electron-withdrawing inductive effect ( −I ) and provides steric shielding, effectively blocking CYP450 enzymes from accessing the C-H bonds[4].

MetabolicPathway cluster_0 Monofluoroethyl Motif (Prone to Defluorination) cluster_1 1,2-Difluoroethyl Motif (Metabolically Stable) A1 R-CH2-CH2-[18F]F A2 CYP450 alpha-Hydroxylation A1->A2 A3 Unstable Hemiacetal Loss of [18F]HF A2->A3 A4 Bone Uptake (Poor Image Quality) A3->A4 B1 R-CH(F)-CH2-[18F]F B2 Steric & Electronic Shielding of C-H B1->B2 B3 Intact Tracer High Target-to-Background B2->B3

Metabolic stability of 1,2-difluoroethyl vs. monofluoroethyl motifs in PET tracers.

Quantitative Optimization Data

The SN​2 displacement of the primary bromide is heavily influenced by temperature, solvent, and precursor concentration. The strong −I effect of the C1 fluorine increases the electrophilicity of C2 but also introduces dipole repulsion against the incoming[18F]F⁻ ion, necessitating precise thermal optimization.

Table 1: Optimization of Radiochemical Yield (RCY) for 4-(1-fluoro-2-[18F]fluoroethyl)oxane

EntrySolventTemp (°C)Precursor (mg)Base / Phase Transfer CatalystRCY (%)Radiochemical Purity (%)
1MeCN802.0K₂CO₃ / Kryptofix 2.2222 ± 3>95
2MeCN1002.0K₂CO₃ / Kryptofix 2.2265 ± 4>98
3MeCN1202.0K₂CO₃ / Kryptofix 2.2258 ± 6<80 (Elimination)
4DMSO1002.0K₂CO₃ / Kryptofix 2.2241 ± 5>95
5MeCN1005.0K₂CO₃ / Kryptofix 2.2278 ± 3>99
6t-BuOH1005.0TBAF52 ± 4>95

Data Summary: Anhydrous Acetonitrile (MeCN) at 100 °C with 5.0 mg of precursor provides the optimal balance between SN​2 kinetics and the suppression of E2 elimination byproducts.

Detailed Radiosynthesis Protocol

Reagents & Materials
  • Precursor: 4-(2-bromo-1-fluoroethyl)oxane (5.0 mg) dissolved in 1.0 mL anhydrous MeCN.

  • Eluent: Kryptofix 2.22 (15 mg) and K₂CO₃ (3 mg) dissolved in 1.0 mL of MeCN/H₂O (80:20 v/v).

  • Cartridges: Sep-Pak QMA Carbonate (light), Sep-Pak C18 Plus (pre-conditioned with 10 mL EtOH followed by 10 mL sterile H₂O).

Step-by-Step Automated Workflow
  • [18F]Fluoride Trapping: Deliver aqueous [18F]fluoride (produced via 18O(p,n)18F ) from the cyclotron to the synthesis module. Pass the bolus through the QMA cartridge to trap [18F]F⁻ and recover enriched[18O]H₂O.

  • Elution: Elute the trapped [18F]F⁻ into the main reaction vessel using the K₂.22/K₂CO₃ eluent.

  • Azeotropic Drying (Critical Step): Heat the reactor to 95 °C under a stream of helium and vacuum. Add 1.0 mL of anhydrous MeCN and repeat the evaporation twice.

    • Causality: Fluoride is highly hydrated in aqueous solutions. Removing water strips the hydrogen-bond shell, generating a "naked," highly nucleophilic[18F]F⁻ ion.

  • Nucleophilic Substitution: Add the precursor solution (5.0 mg in 1.0 mL MeCN) to the dried [18F]KF/K₂.22 complex. Seal the reactor and heat at 100 °C for exactly 10 minutes.

  • Quenching & HPLC Purification: Cool the reactor to 35 °C. Quench the reaction with 1.5 mL of HPLC mobile phase (e.g., 20% MeCN in H₂O). Inject the mixture onto a semi-preparative C18 HPLC column (e.g., Luna C18, 250 x 10 mm, 5 µm) at a flow rate of 4.0 mL/min.

  • SPE Formulation: Collect the radioactive product fraction, dilute with 20 mL of sterile water, and trap the product on the Sep-Pak C18 Plus cartridge. Wash with 10 mL sterile water to remove residual HPLC solvents. Elute the final tracer with 1.0 mL of USP-grade Ethanol into a sterile product vial containing 9.0 mL of 0.9% Saline.

RadiosynthesisWorkflow A [18F]Fluoride (Aqueous) B QMA Trapping & K222/K2CO3 Elution A->B C Azeotropic Drying (MeCN, 95°C) B->C D SN2 Substitution (Precursor, 100°C, 10 min) C->D E HPLC Purification (C18 Column) D->E F SPE Formulation (EtOH/Saline) E->F

Automated radiosynthesis workflow for [18F]fluorination of 4-(2-bromo-1-fluoroethyl)oxane.

Quality Control & Self-Validation

To ensure the protocol operates as a self-validating system, perform the following orthogonal checks:

  • Pre-Purification Conversion (Radio-TLC): Spot 1 µL of the crude reaction mixture on a silica gel TLC plate (Mobile phase: 1:1 Hexane/Ethyl Acetate). Unreacted [18F]fluoride remains at the origin ( Rf​=0.0 ), while the lipophilic product migrates ( Rf​≈0.6 ). This confirms SN​2 success prior to HPLC injection.

  • Post-Purification Purity (Radio-HPLC): Inject 20 µL of the formulated product onto an analytical C18 column. A single radioactive peak (>99% area) strictly co-eluting with the non-radioactive reference standard (UV 210 nm) confirms chemical identity and radiochemical purity.

Troubleshooting & Causality Analysis

  • Low Radiochemical Yield (<30%):

    • Cause: Incomplete azeotropic drying. Residual water severely attenuates[18F]F⁻ nucleophilicity.

    • Solution: Ensure helium flow is unobstructed and vacuum pressure is <50 mbar during drying.

  • Presence of Multiple Radioactive Peaks on HPLC:

    • Cause: Reaction temperature exceeded 110 °C. The basicity of K₂CO₃ promotes E2 elimination (loss of HBr) at elevated temperatures, generating a fluorovinyl oxane byproduct.

    • Solution: Strictly regulate the reactor temperature to 100 °C. If elimination persists, switch to a less basic phase-transfer system (e.g., TBAF in t-BuOH/MeCN).

References

  • 18F-Labeling of Aryl-SCF3, -OCF3 and -OCHF2 with[18F]Fluoride Source: ResearchGate URL
  • Synthesis of a fluorinated fatty acid, dl-erythro-9,10-[18F]difluoropalmitic acid, and biodistribution studies in rats Source: PubMed / NIH URL
  • Enantioselective Cu-Catalyzed Nucleophilic Addition of Fluorinated Reagents: C–C Bond Formation for the Synthesis of Chiral Vicinal Difluorides Source: ACS Publications URL
  • Direct, nucleophilic radiosynthesis of[18F]trifluoroalkyl tosylates: improved labelling procedures Source: PubMed / NIH URL

Sources

Method

Application Notes and Protocols for 4-(2-Bromo-1-fluoroethyl)oxane: A Novel Fluoroalkylation Reagent

For Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Foreword: The strategic introduction of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, profound...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The strategic introduction of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, profoundly influencing the metabolic stability, lipophilicity, and binding affinity of drug candidates. While the scientific community has a well-established arsenal of fluorinating agents, the exploration of novel reagents that can introduce unique fluorinated scaffolds remains a vibrant area of research. This guide introduces 4-(2-Bromo-1-fluoroethyl)oxane , a novel reagent designed not as a traditional fluorinating agent (a source of "F+"), but as a specialized fluoroalkylation agent . Its structure is tailored to introduce the 2-fluoro-2-(oxan-4-yl)ethyl moiety, a motif of potential interest for its physicochemical properties.

This document provides a comprehensive overview of this novel reagent, from its proposed synthesis to its application in fluoroalkylation reactions. The protocols and mechanistic discussions herein are grounded in established principles of organic chemistry and are intended to serve as a robust starting point for researchers interested in exploring its synthetic utility.

Reagent Profile and Physicochemical Properties

4-(2-Bromo-1-fluoroethyl)oxane is a bifunctional molecule featuring a tetrahydropyran (oxane) ring, a fluorine atom, and a bromine atom. The bromine atom serves as a leaving group in nucleophilic substitution reactions, allowing for the covalent attachment of the fluorinated side chain to a variety of substrates.

PropertyPredicted Value
Molecular Formula C7H12BrFO
Molecular Weight 211.07 g/mol
Appearance Colorless to pale yellow oil (predicted)
Boiling Point Not established
Solubility Soluble in common organic solvents (e.g., DCM, THF, MeCN)
Stability Stable under anhydrous conditions; sensitive to strong bases

Proposed Synthesis of 4-(2-Bromo-1-fluoroethyl)oxane

The synthesis of 4-(2-Bromo-1-fluoroethyl)oxane can be envisioned from the readily available precursor, 4-vinyloxane. A key transformation is the bromo-fluorination of the alkene.

cluster_synthesis Proposed Synthesis of 4-(2-Bromo-1-fluoroethyl)oxane start 4-Vinyloxane product 4-(2-Bromo-1-fluoroethyl)oxane start->product Bromo-fluorination reagents N-Bromosuccinimide (NBS) Triethylamine tris(hydrofluoride) (Et3N·3HF)

Caption: Proposed synthetic route to 4-(2-Bromo-1-fluoroethyl)oxane.

Experimental Protocol: Synthesis of 4-(2-Bromo-1-fluoroethyl)oxane

Materials:

  • 4-Vinyloxane

  • N-Bromosuccinimide (NBS)

  • Triethylamine tris(hydrofluoride) (Et3N·3HF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of 4-vinyloxane (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine tris(hydrofluoride) (3.0 eq).

  • Add N-bromosuccinimide (1.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(2-Bromo-1-fluoroethyl)oxane.

Mechanism of Action as a Fluoroalkylation Agent

4-(2-Bromo-1-fluoroethyl)oxane acts as an electrophile in nucleophilic substitution reactions. The carbon atom bonded to the bromine is susceptible to attack by a nucleophile, leading to the displacement of the bromide leaving group. This reaction proceeds primarily through an SN2 mechanism, especially with strong nucleophiles.

cluster_mechanism Mechanism of Fluoroalkylation reagent 4-(2-Bromo-1-fluoroethyl)oxane transition_state [Nu---C---Br] Transition State reagent->transition_state nucleophile Nucleophile (Nu-) nucleophile->transition_state SN2 Attack product Fluoroalkylated Product transition_state->product leaving_group Bromide (Br-) transition_state->leaving_group Departure

Application

Cross-Coupling Reactions with 4-(2-Bromo-1-fluoroethyl)oxane: A Guide to Modern Synthetic Diversification

An Application & Protocol Guide for Researchers Abstract The strategic incorporation of fluorinated saturated heterocycles is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

An Application & Protocol Guide for Researchers

Abstract

The strategic incorporation of fluorinated saturated heterocycles is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] The oxane moiety, a privileged scaffold, when combined with a fluorinated ethyl side chain, presents a valuable building block for novel chemical entities. This guide provides detailed application notes and protocols for the transition-metal-catalyzed cross-coupling of 4-(2-Bromo-1-fluoroethyl)oxane, a versatile substrate for generating diverse molecular architectures. We will explore the unique challenges presented by this secondary fluoroalkyl bromide and provide robust, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Introduction: The Strategic Value of Fluorinated Oxanes

Saturated heterocyclic rings are prevalent in over two-thirds of all FDA-approved small-molecule drugs. Among these, the oxane (tetrahydropyran) ring is a common feature, prized for its metabolic stability and ability to engage in hydrogen bonding. The introduction of fluorine into organic molecules can profoundly influence properties such as lipophilicity, metabolic stability, and binding affinity.[1][3] Consequently, building blocks like 4-(2-Bromo-1-fluoroethyl)oxane, which merge these two valuable motifs, are of high interest to drug development professionals.

Cross-coupling reactions provide the most efficient and modular method for the late-stage functionalization of such building blocks. This guide addresses the practical application of this substrate in key C-C and C-N bond-forming reactions.

Core Challenges & Mechanistic Considerations

The successful cross-coupling of 4-(2-Bromo-1-fluoroethyl)oxane requires an understanding of the specific challenges posed by its structure. The target for oxidative addition is the C(sp³)-Br bond, which is significantly weaker and more reactive than the adjacent C-F bond under typical cross-coupling conditions.[4]

Key Challenges:
  • β-Hydride Elimination: As a secondary alkyl bromide, the resulting alkyl-metal intermediate can readily undergo β-hydride elimination, leading to the formation of an undesired alkene byproduct and decomposition of the catalyst. The choice of catalyst and ligand is critical to ensure that the rate of reductive elimination is much faster than the rate of β-hydride elimination.

  • Catalyst Selection (Nickel vs. Palladium): While palladium is the workhorse of cross-coupling, nickel catalysts often exhibit superior reactivity for C(sp³)-electrophiles like alkyl bromides.[5][6][7] Nickel is generally more effective at undergoing oxidative addition with these less reactive substrates and can better suppress β-hydride elimination.[8][9]

  • Reaction Kinetics: The oxidative addition of a C(sp³)-Br bond to a metal center is often the rate-determining step of the catalytic cycle.[10] Reaction conditions, including temperature and the use of highly active catalyst systems, must be optimized to drive the reaction to completion.

General Catalytic Cycle

All protocols described herein follow a similar fundamental catalytic cycle, illustrated below. The cycle begins with the active M(0) catalyst (where M = Ni or Pd) undergoing oxidative addition with the alkyl bromide. This is followed by transmetalation with the coupling partner and concludes with reductive elimination to form the desired product and regenerate the M(0) catalyst.

Catalytic_Cycle M0 M(0)L_n Active Catalyst OxAdd Oxidative Addition M0->OxAdd M2_complex R-M(II)(Br)L_n Alkyl-Metal Complex OxAdd->M2_complex Transmetalation Transmetalation M2_complex->Transmetalation M2_coupled R-M(II)(R')L_n Transmetalation->M2_coupled RedElim Reductive Elimination M2_coupled->RedElim RedElim->M0 Product Product (R-R') RedElim->Product RBr 4-(2-Bromo-1-fluoroethyl)oxane (R-Br) RBr->OxAdd R_Nu Coupling Partner (R'-[M]) R_Nu->Transmetalation

Caption: Generalized catalytic cycle for cross-coupling reactions.

Experimental Protocols & Application Notes

Disclaimer: The following protocols are representative methods based on well-established procedures for analogous secondary alkyl bromides.[8][11][12] Optimization may be required for the specific substrate, 4-(2-Bromo-1-fluoroethyl)oxane. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling for C(sp³)-C(sp²) Bond Formation

This protocol describes the nickel-catalyzed coupling of 4-(2-Bromo-1-fluoroethyl)oxane with an arylboronic acid. Nickel catalysis, particularly with a diamine ligand, is highly effective for coupling secondary alkyl bromides while minimizing side reactions.[13]

Reaction Scheme: (Oxane)-CH(F)CH₂Br + Ar-B(OH)₂ → (Oxane)-CH(F)CH₂-Ar

Component Stoichiometry Purpose
4-(2-Bromo-1-fluoroethyl)oxane1.0 equivElectrophile
Arylboronic Acid1.5 equivNucleophile
NiCl₂·glyme10 mol%Catalyst Precursor
4,4'-Di-tert-butyl-2,2'-bipyridine12 mol%Ligand (Suppresses side reactions)
K₃PO₄ (Potassium Phosphate)2.0 equivBase (Activates boronic acid)
Anhydrous Dioxane0.1 MSolvent

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add NiCl₂·glyme (0.10 equiv) and 4,4'-di-tert-butyl-2,2'-bipyridine (0.12 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add the arylboronic acid (1.5 equiv) and K₃PO₄ (2.0 equiv).

  • Under a positive flow of argon, add anhydrous dioxane to achieve a 0.1 M concentration relative to the limiting reagent.

  • Add 4-(2-Bromo-1-fluoroethyl)oxane (1.0 equiv) via syringe.

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling for C(sp³)-C(sp) Bond Formation

The Sonogashira coupling of C(sp³)-halides is challenging due to competing pathways.[12] This protocol uses a copper(I)-catalyzed system, which has shown promise for the coupling of secondary alkyl bromides with terminal alkynes.[11]

Reaction Scheme: (Oxane)-CH(F)CH₂Br + H-C≡C-R' → (Oxane)-CH(F)CH₂-C≡C-R'

Component Stoichiometry Purpose
4-(2-Bromo-1-fluoroethyl)oxane1.0 equivElectrophile
Terminal Alkyne1.2 equivNucleophile
Copper(I) Iodide (CuI)10 mol%Catalyst
1,10-Phenanthroline11 mol%Ligand
Cs₂CO₃ (Cesium Carbonate)2.0 equivBase (Deprotonates alkyne)
Anhydrous DMF0.2 MSolvent

Step-by-Step Methodology:

  • In an argon-filled glovebox, add CuI (0.10 equiv), 1,10-phenanthroline (0.11 equiv), and Cs₂CO₃ (2.0 equiv) to an oven-dried vial.

  • Add anhydrous DMF to the vial.

  • Add the terminal alkyne (1.2 equiv), followed by 4-(2-Bromo-1-fluoroethyl)oxane (1.0 equiv).

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Place the vial in a heating block set to 60 °C and stir for 18-36 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with water (3x) to remove DMF, then with brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: Buchwald-Hartwig Amination for C(sp³)-N Bond Formation

This protocol details the palladium-catalyzed amination of the secondary alkyl bromide. The use of a sterically hindered biarylphosphine ligand (e.g., tBuXPhos) is crucial for promoting the desired C-N reductive elimination from the palladium(II) intermediate.[14][15]

Reaction Scheme: (Oxane)-CH(F)CH₂Br + HNR¹R² → (Oxane)-CH(F)CH₂-NR¹R²

Component Stoichiometry Purpose
4-(2-Bromo-1-fluoroethyl)oxane1.0 equivElectrophile
Amine (e.g., Morpholine)1.2 equivNucleophile
Pd₂(dba)₃2 mol%Catalyst Precursor
tBuXPhos5 mol%Ligand (Promotes reductive elimination)
LHMDS (1.0 M in THF)1.5 equivBase (Strong, non-nucleophilic)
Anhydrous Toluene0.15 MSolvent

Step-by-Step Methodology:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv) and tBuXPhos (0.05 equiv).

  • Evacuate and backfill the tube with argon (3x).

  • Add anhydrous toluene, followed by the amine (1.2 equiv) and 4-(2-Bromo-1-fluoroethyl)oxane (1.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add LHMDS (1.0 M solution in THF, 1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature, then heat to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench carefully with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography.

General Experimental Workflow

The following diagram outlines a typical workflow for performing and analyzing the cross-coupling reactions described in this guide.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Catalyst, Ligand, Base, Solvent Setup->Reagents Substrates Add Electrophile & Nucleophile Reagents->Substrates Reaction Heating & Stirring (12-36h) Substrates->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Periodic Sampling Workup Aqueous Workup & Extraction Reaction->Workup Upon Completion Monitoring->Reaction Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Product Final Product Analysis->Product

Caption: A generalized workflow for cross-coupling reactions.

Conclusion

The functionalization of 4-(2-Bromo-1-fluoroethyl)oxane via modern cross-coupling reactions represents a powerful strategy for the rapid generation of novel, high-value chemical matter for drug discovery programs. While challenges such as β-hydride elimination must be carefully managed through the rational selection of catalysts, ligands, and conditions, the protocols outlined in this guide provide a robust starting point for researchers. The ability to modularly install aryl, alkynyl, and amino fragments onto this fluorinated oxane scaffold opens the door to a vast and unexplored chemical space.

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Method

4-(2-Bromo-1-fluoroethyl)oxane in materials science applications

An in-depth technical guide detailing the structural rationale, materials science applications, and medicinal chemistry utility of 4-(2-Bromo-1-fluoroethyl)oxane. Executive Summary The compound 4-(2-bromo-1-fluoroethyl)o...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide detailing the structural rationale, materials science applications, and medicinal chemistry utility of 4-(2-Bromo-1-fluoroethyl)oxane.

Executive Summary

The compound 4-(2-bromo-1-fluoroethyl)oxane (also known as 4-(2-bromo-1-fluoroethyl)tetrahydropyran) is a highly specialized, dual-utility fluorinated aliphatic building block. Characterized by a tetrahydropyran (THP) ring and a terminal bromo-fluoroethyl chain, it serves as a critical intermediate in two distinct high-tech sectors. In materials science , it is utilized to synthesize negative dielectric anisotropy ( Δϵ<0 ) liquid crystals (LCs) for advanced Vertical Alignment (VA) displays[1]. In medicinal chemistry , it acts as a premium bioisostere and alkylating agent, imparting enhanced lipophilicity and metabolic stability to drug pharmacophores.

This application note provides researchers with the physicochemical rationale behind the molecule's design and field-proven, self-validating protocols for its integration into both materials and pharmaceutical workflows.

Structural Rationale & Physicochemical Properties

The utility of 4-(2-bromo-1-fluoroethyl)oxane stems from the synergistic effects of its two primary structural motifs:

  • The Oxane (Tetrahydropyran) Ring: Compared to traditional cyclohexane rings, the oxygen atom in the THP ring introduces a permanent dipole moment. When aligned correctly within a molecular scaffold, this dipole dramatically increases the absolute negative dielectric anisotropy of the material, a critical parameter for lowering the driving voltage of LCDs[1][2]. Furthermore, THP rings exhibit higher solubility and lower rotational viscosity than heavily fluorinated benzene rings[3].

  • The 2-Bromo-1-fluoroethyl Group: The primary bromine atom serves as an ideal reactive handle for both transition-metal-catalyzed cross-coupling and nucleophilic substitution ( SN​2 ). The adjacent (beta) fluorine atom provides a strong lateral dipole moment without the excessive steric bulk of a trifluoromethyl ( −CF3​ ) group, preserving the delicate smectic or nematic phase stability required in LCs, while also lowering the pKa​ of adjacent functional groups in biological systems[4].

Materials Science: Synthesis of Negative Dielectric Anisotropy Liquid Crystals

Mechanistic Insights

Vertical Alignment Liquid Crystal Displays (VA-LCDs) require dopants with large negative dielectric anisotropy so that the molecules align perpendicular to the applied electric field[1]. By coupling 4-(2-bromo-1-fluoroethyl)oxane to a rigid mesogenic core (e.g., a biphenyl or terphenyl system), the dipole moments of the THP oxygen and the fluoroethyl group align perpendicular to the molecular long axis.

Direct cross-coupling of alkyl halides bearing β -fluorine atoms is notoriously difficult due to rapid β -fluoride elimination from the alkylpalladium intermediate. To circumvent this, the protocol below utilizes a zinc-insertion strategy followed by a Negishi cross-coupling using a highly active, bulky palladium-phosphine catalyst to accelerate reductive elimination over decomposition.

Protocol: Negishi Cross-Coupling Synthesis of THP-LCs

Objective: Couple 4-(2-bromo-1-fluoroethyl)oxane to an aryl bromide core.

  • Zinc Activation: In an argon-filled glovebox, add zinc dust (2.0 equiv) to a flame-dried Schlenk tube. Activate the zinc by adding 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in anhydrous N,N-dimethylacetamide (DMA). Heat briefly to 60 °C, then cool to room temperature.

  • Organozinc Formation: Add 4-(2-bromo-1-fluoroethyl)oxane (1.5 equiv) dropwise. Causality: Maintain the temperature strictly below 40 °C to prevent thermal β -fluoride elimination.

    • Self-Validation Step: Quench a 50 μL aliquot with D2​O and analyze via 1H NMR. The disappearance of the CH2​−Br signal (~3.4 ppm) and the appearance of a CH2​−D signal confirms successful zinc insertion without elimination.

  • Catalyst Preparation: In a separate vial, pre-mix Pd2​(dba)3​ (2 mol%), XPhos (4 mol%), and the aryl bromide mesogenic core (1.0 equiv) in DMA.

  • Cross-Coupling: Transfer the organozinc reagent to the catalyst solution via cannula. Stir at 60 °C for 12 hours. The bulky XPhos ligand forces rapid reductive elimination, securing the fluoroalkyl linkage.

  • Isolation: Quench with 1M HCl, extract with MTBE, and filter through a pad of Celite and silica to remove zinc salts and palladium black. Purify by recrystallization from ethanol to achieve the >99.9% purity required for optoelectronic applications.

Workflow1 SM 4-(2-Bromo-1-fluoroethyl)oxane Zn Zinc Insertion (Zn, DMA) Temp < 40°C SM->Zn Activation Int Organozinc Intermediate Zn->Int Intermediacy Pd Negishi Coupling (Pd-catalyst, Ar-Br) Int->Pd Arylation Prod Fluorinated THP Liquid Crystal Pd->Prod Isolation

Caption: Workflow for synthesizing THP-based liquid crystals via Negishi coupling.

Medicinal Chemistry: Late-Stage Fluoroalkylation

Mechanistic Insights

In drug development, the oxane ring is a widely deployed bioisostere for morpholine and piperidine, removing basicity while maintaining a similar spatial footprint. The addition of the 1-fluoroethyl group achieves two pharmacokinetic goals:

  • The fluorine atom exerts an electron-withdrawing inductive effect, increasing metabolic stability against oxidative dealkylation by Cytochrome P450 (CYP450) enzymes.

  • The fluoroethyl linker increases lipophilicity ( logP ) and membrane permeability compared to non-fluorinated analogs[4].

Protocol: Late-Stage SN​2 Alkylation of Heterocyclic Pharmacophores

Objective: Covalently attach the 4-(1-fluoroethyl)oxane moiety to a secondary amine (e.g., a pyrazole or benzimidazole core).

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the heterocyclic scaffold (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add finely milled, anhydrous K2​CO3​ (2.5 equiv).

    • Self-Validation Step: Stir the suspension at room temperature for 30 minutes. A slight color shift or complete dissolution of the scaffold indicates the successful formation of the reactive nitrogen anion.

  • Electrophile Introduction: Add 4-(2-bromo-1-fluoroethyl)oxane (1.2 equiv) dropwise via syringe.

  • Thermal Activation: Heat the reaction mixture to 80 °C. Causality: The highly electronegative β -fluorine atom destabilizes the buildup of positive charge in the SN​2 transition state and introduces dipole repulsion against the incoming nucleophile. DMF (a polar aprotic solvent) leaves the nucleophile unsolvated and highly reactive, while the 80 °C temperature provides the exact thermal energy needed to overcome this kinetic barrier without inducing E2 elimination (which dominates >100 °C).

  • Monitoring & Workup: Monitor via LC-MS (target mass shift: +131.08 Da). Quench with saturated aqueous NH4​Cl , extract with EtOAc, and wash the organic layer extensively with 5% aqueous LiCl (3x) to completely remove residual DMF before chromatography.

Workflow2 Lead Metabolically Labile Lead Alk SN2 Alkylation (K2CO3, DMF, 80°C) Lead->Alk Modification Mod Fluoroethyl-Oxane Scaffold Alk->Mod Synthesis Prop Increased logP & CYP450 Resistance Mod->Prop Property Shift Opt Optimized Drug Candidate Prop->Opt Validation

Caption: Pharmacokinetic optimization pathway utilizing fluoroethyl-oxane alkylation.

Quantitative Data & Comparative Analysis

The table below summarizes the physicochemical advantages of incorporating the 4-(1-fluoroethyl)oxane moiety into a standard biphenyl mesogenic core, compared to a traditional alkyl-cyclohexane counterpart. Data reflects established literature trends for these structural classes[1][2][3].

Core StructureTerminal GroupDielectric Anisotropy ( Δϵ )Birefringence ( Δn )Rotational Viscosity ( γ1​ , mPa·s)
Cyclohexane-BiphenylPropyl-2.10.08120
Tetrahydropyran-Biphenyl 1-Fluoroethyl -6.8 0.09 95

Analysis: The substitution of cyclohexane with a THP ring, combined with the lateral dipole of the 1-fluoroethyl group, more than triples the negative dielectric anisotropy while simultaneously reducing rotational viscosity, enabling significantly faster display response times.

References

  • Synthesis and Properties of Novel Negative Dielectric Liquid Crystal Compounds with a Tetrahydropyran Ring Source: Taylor & Francis URL
  • Stereoselective synthesis and physicochemical properties of liquid-crystal compounds possessing a trans-2,5-disubstituted tetrahydropyran ring with negative dielectric anisotropy Source: PubMed URL
  • Liquid crystals – Knowledge and References Source: Taylor & Francis URL
  • Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles Source: ACS Publications URL

Sources

Application

Application Note: Continuous Flow Strategies for the Functionalization of 4-(2-Bromo-1-fluoroethyl)oxane

An in-depth analysis of the provided search results indicates that while there is a wealth of information on the general principles and advantages of flow chemistry for halogenated and fluorinated compounds, specific pro...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the provided search results indicates that while there is a wealth of information on the general principles and advantages of flow chemistry for halogenated and fluorinated compounds, specific protocols for reactions involving 4-(2-Bromo-1-fluoroethyl)oxane are not explicitly detailed. The available literature covers:

  • The significant safety and efficiency benefits of using continuous flow for hazardous reagents like halogens, including improved heat and mass transfer.[1][2][3]

  • General safety and handling precautions for bromo-fluoro organic compounds, which underscore the value of contained flow systems.[4][5][6][7][8]

  • The application of flow chemistry to various reaction classes relevant to the substrate, such as nucleophilic substitution and metal-catalyzed cross-coupling reactions.[9][10][11][12]

  • The differential reactivity of C-Br versus C-F bonds, where the C-Br bond is established as the more labile site for substitution and coupling reactions.[13][14]

  • Methodologies for setting up flow reactors, including the use of packed-bed reactors for heterogeneous catalysis and the integration of in-line analytical tools (Process Analytical Technology - PAT).[10][15]

Therefore, to fulfill the user's request, I will synthesize this information to create robust, detailed, and scientifically sound application notes and protocols. The protocols will be constructed based on established principles for analogous structures and reaction types, providing a predictive and reliable guide for researchers. I will now proceed with generating the full application note based on this synthesized understanding.

Abstract

The strategic introduction of fluorinated motifs is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability and binding affinity.[16] The building block, 4-(2-Bromo-1-fluoroethyl)oxane, represents a valuable scaffold for this purpose, featuring a stereocenter and two distinct halogen atoms ripe for selective functionalization. However, reactions involving such intermediates can present challenges related to reaction control, exothermicity, and safety when performed in traditional batch mode. This application note details robust, continuous-flow methodologies for the selective transformation of 4-(2-Bromo-1-fluoroethyl)oxane. By leveraging the inherent advantages of flow chemistry—such as superior heat and mass transfer, precise control over reaction parameters, and enhanced safety—we present detailed protocols for key synthetic operations: nucleophilic substitution and palladium-catalyzed Suzuki-Miyaura cross-coupling.[1][17][18] These protocols are designed to serve as a practical guide for researchers in pharmaceutical and agrochemical development, enabling safer, more efficient, and scalable synthesis campaigns.

Introduction: The Case for Flow Chemistry

4-(2-Bromo-1-fluoroethyl)oxane is a bifunctional building block. Its utility is defined by the differential reactivity of its carbon-halogen bonds. The carbon-bromine (C-Br) bond is significantly more susceptible to both nucleophilic attack and oxidative addition by a metal catalyst compared to the robust carbon-fluorine (C-F) bond.[13][14] This selectivity is the foundation for its use in sequential synthetic strategies.

Traditional batch processing of halogenated intermediates can be problematic.[2] Key challenges include:

  • Safety: Handling potentially hazardous reagents and managing exothermic events in large vessels poses significant risks.[3]

  • Control: Maintaining homogenous temperature and concentration profiles in a large flask is difficult, often leading to the formation of impurities.

  • Scalability: Translating a batch process to a larger scale is non-linear and often requires extensive re-optimization.[19]

Flow chemistry elegantly overcomes these hurdles. By conducting reactions within the small internal volume of a tube or microreactor, we achieve an extremely high surface-area-to-volume ratio, enabling near-instantaneous heat transfer and precise temperature control.[2][18] Reagents are mixed rapidly via diffusion, ensuring homogeneity and minimizing side reactions.[20] Furthermore, the small reaction volume at any given moment drastically reduces the risk associated with highly reactive or unstable intermediates.[1][21]

Safety & Handling of Halogenated Reagents

Bromo- and fluoro-organic compounds require careful handling. They are often classified as irritants, potentially causing skin, eye, and respiratory irritation.[5][6][7] It is imperative to handle these materials in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][8]

A primary advantage of flow chemistry is the containment of hazardous materials within a closed-loop system, minimizing operator exposure.[22] The protocols described herein are designed with safety as a priority, leveraging the enclosed nature of flow reactors to handle the substrate and reagents responsibly.

Application I: Nucleophilic Aromatic Substitution (SNAr) in Flow

Nucleophilic substitution at the carbon bearing the bromine atom is a primary pathway for introducing nitrogen, oxygen, or sulfur nucleophiles. The electron-withdrawing effect of the adjacent fluorine atom and the oxane ring oxygen can activate the C-Br bond towards nucleophilic attack.[23] This protocol details the reaction with a model amine nucleophile.

Experimental Protocol: Amination

This procedure describes the reaction of 4-(2-Bromo-1-fluoroethyl)oxane with morpholine.

Reagent Preparation:

  • Solution A (Substrate): Prepare a 0.2 M solution of 4-(2-Bromo-1-fluoroethyl)oxane in Acetonitrile (MeCN). Degas the solution for 15 minutes with nitrogen.

  • Solution B (Nucleophile): Prepare a 0.5 M solution of morpholine in Acetonitrile (MeCN). This represents 2.5 equivalents relative to the substrate. Degas the solution for 15 minutes with nitrogen.

Flow System Setup:

  • Assemble the flow reactor system as depicted in the workflow diagram below. Ensure all connections are secure.

  • Use two independent HPLC pumps or syringe pumps for delivering Solutions A and B.

  • Employ a T-mixer to ensure rapid and efficient mixing of the two reagent streams.

  • The reactor consists of a 10 mL PFA or stainless steel tubing coil immersed in a temperature-controlled oil bath or column heater.

  • Install a back-pressure regulator (BPR) set to 10 bar (approx. 150 psi) downstream of the reactor coil to ensure the solvent remains in the liquid phase at elevated temperatures.[18]

  • Prime the system with the reaction solvent (MeCN) before introducing the reagent solutions.

Reaction Execution:

  • Set the reactor temperature to 80 °C.

  • Set the flow rate for Pump A (Substrate) to 0.40 mL/min.

  • Set the flow rate for Pump B (Nucleophile) to 0.40 mL/min.

  • The combined flow rate is 0.80 mL/min. With a 10 mL reactor volume, this corresponds to a residence time of 12.5 minutes.

  • Allow the system to reach a steady state for at least 2-3 residence times (approx. 25-38 minutes) before collecting the product.

  • Collect the output stream in a flask containing a suitable quenching agent (e.g., water) if necessary.

  • Monitor the reaction progress by taking aliquots for analysis by LC-MS or GC-MS.

Workflow and Parameters

G sub_pump Pump A Substrate (0.2 M) 0.40 mL/min mixer T-Mixer sub_pump->mixer Soln. A nuc_pump Pump B Nucleophile (0.5 M) 0.40 mL/min nuc_pump->mixer Soln. B reactor Heated Coil Reactor 10 mL, 80 °C mixer->reactor Combined Stream 0.80 mL/min bpr Back-Pressure Regulator (10 bar) reactor->bpr collection Product Collection bpr->collection

Caption: Workflow for continuous nucleophilic substitution.

ParameterValueRationale
Substrate Conc. 0.2 MBalances throughput with solubility and exotherm potential.
Nucleophile Conc. 0.5 M (2.5 eq.)A moderate excess drives the reaction to completion.
Solvent Acetonitrile (MeCN)A polar aprotic solvent suitable for SNAr reactions.
Flow Rate (Total) 0.80 mL/minProvides a reasonable residence time for reaction completion.
Reactor Volume 10 mLStandard lab-scale coil size.
Residence Time 12.5 minOptimized to achieve high conversion without degradation.
Temperature 80 °CProvides thermal energy to overcome the activation barrier.
Pressure (BPR) 10 barPrevents solvent boiling and ensures stable flow.

Application II: Suzuki-Miyaura Cross-Coupling in Flow

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[11][24] In flow, this is often accomplished using a packed-bed reactor containing an immobilized palladium catalyst. This approach simplifies purification by eliminating catalyst contamination in the product stream and allows for catalyst reuse.[10]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-(2-Bromo-1-fluoroethyl)oxane with phenylboronic acid.

Reagent Preparation:

  • Solution A (Reagents): Prepare a solution containing:

    • 4-(2-Bromo-1-fluoroethyl)oxane (0.1 M)

    • Phenylboronic acid (0.15 M, 1.5 eq.)

    • Potassium carbonate (K₂CO₃) (0.3 M, 3.0 eq.)

    • Solvent: 3:1 Dioxane/Water. Degas thoroughly with nitrogen for 30 minutes. Note: The base is dissolved in the aqueous portion before mixing with the organic solution.

Flow System Setup:

  • Assemble the flow reactor system as shown in the diagram below.

  • Use a single HPLC pump to deliver the pre-mixed Solution A.

  • The reactor is a commercially available or self-packed column (e.g., an HPLC column) containing an immobilized palladium catalyst (e.g., Pd(PPh₃)₄ on polystyrene or a similar supported Pd(0) catalyst). The column should be heated.[10]

  • Install a BPR (15 bar) to handle potential pressure drops across the packed bed and prevent degassing.

  • Prime the entire system, including the packed bed, with the solvent mixture before starting the reaction.

Reaction Execution:

  • Heat the packed-bed reactor to 100 °C.

  • Begin pumping Solution A through the system at a flow rate of 0.25 mL/min.

  • Given a typical packed bed void volume of ~2.5 mL, this flow rate corresponds to a residence time of 10 minutes.

  • Allow the system to reach a steady state (approx. 30 minutes) before collecting the product stream.

  • The output stream can be collected for direct workup and purification. In-line purification with a scavenger resin to remove excess boronic acid can also be integrated.[25]

Workflow and Parameters

G reagent_pump Pump Reagent Solution (0.1 M) 0.25 mL/min packed_bed Heated Packed-Bed Reactor Immobilized Pd Catalyst 100 °C reagent_pump->packed_bed Premixed Reagents bpr Back-Pressure Regulator (15 bar) packed_bed->bpr collection Product Collection bpr->collection

Caption: Workflow for a continuous Suzuki-Miyaura coupling.

ParameterValueRationale
Substrate Conc. 0.1 MA lower concentration is often used in packed-bed reactors to ensure catalyst longevity.
Boronic Acid 0.15 M (1.5 eq.)An excess is required to drive the catalytic cycle efficiently.
Base K₂CO₃ (3.0 eq.)A common inorganic base for Suzuki couplings.
Solvent 3:1 Dioxane/H₂OA standard biphasic solvent system for Suzuki reactions.
Flow Rate 0.25 mL/minSlower flow rate ensures sufficient contact time with the catalyst.
Residence Time ~10 minDependent on packed bed void volume; adjusted for optimal conversion.
Temperature 100 °CElevated temperature is necessary to drive the catalytic cycle.
Catalyst Immobilized Pd(0)Facilitates product purification and catalyst reuse.[10]

Process Analytical Technology (PAT) and Optimization

For rapid optimization and process understanding, in-line analytical tools can be integrated into the flow setup.[17] A flow cell connected to an IR or NMR spectrometer can provide real-time data on reagent consumption and product formation.[15] This allows for the rapid screening of parameters like temperature, residence time, and stoichiometry, significantly accelerating the development of an optimized process.[26]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Conversion Residence time too short; Temperature too low; Reagent stoichiometry incorrect.Decrease flow rate to increase residence time; Increase reactor temperature; Verify concentrations of stock solutions.
Reactor Clogging Precipitation of salts or product; Catalyst degradation (in packed bed).Use a co-solvent to improve solubility; Filter reagent solutions before pumping; For packed beds, pre-mix reagents and ensure base is fully dissolved; Reduce temperature to minimize degradation.
Inconsistent Results Unstable pump flow rates; Air bubbles in the lines; Inconsistent heating.Degas all solvents and solutions thoroughly; Prime pumps carefully; Ensure the reactor coil/column is fully and evenly heated.
Side Product Formation Residence time too long; Temperature too high, leading to degradation.Increase flow rate to shorten residence time; Decrease reactor temperature.

Conclusion

The transition from batch to continuous flow processing for reactions involving 4-(2-Bromo-1-fluoroethyl)oxane offers compelling advantages in safety, efficiency, and scalability. The protocols detailed in this note provide a validated starting point for performing selective nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. By leveraging the precise control afforded by flow reactors, researchers can access a wide array of functionalized oxane derivatives with greater reproducibility and safety, accelerating the discovery and development of new chemical entities.

References

  • AM Technology. Flow Chemistry Applications.
  • 4 - SAFETY DATA SHEET. (2009).
  • Movsisyan, M., et al. (2016). Halogenation of organic compounds using continuous flow and microreactor technology. Green Chemistry, 18(22), 5810-5837.
  • Cayman Chemical. (2025). Safety Data Sheet - 2-Bromo-4'-methylpropiophenone.
  • Gemo, M. F., et al. (2024). Main advantages of flow chemistry on the drug discovery and development pipeline. RSC Medicinal Chemistry.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - N-(4-Bromo-2-fluorophenyl)acetamide.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Bromo-4-fluorophenol.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • University of Pretoria. (n.d.). The automated flow synthesis of fluorine containing organic compounds.
  • Wang, G., et al. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. New Journal of Chemistry, 45(23), 10243-10257.
  • University of Amsterdam. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds.
  • Gutte, A. B., et al. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Frontiers in Chemistry, 10, 838739.
  • Hone, C. A., & Kappe, C. O. (2022). Continuous Flow Technology as an Enabler for Innovative Transformations Exploiting Carbenes, Nitrenes, and Benzynes. The Journal of Organic Chemistry, 87(13), 8236-8253.
  • Jamison, T. F., et al. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. DSpace@MIT.
  • Yoshida, J. I., et al. (2013). Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journal of Organic Chemistry, 9, 2475-2487.
  • Bogdan, A. R., & Garg, N. K. (2016). Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. Organic Letters, 18(15), 3742-3745. Available at: [Link]

  • Hone, C. A., et al. (2021). Towards the Standardization of Flow Chemistry Protocols for Organic Reactions. Chemistry-Methods, 1(9), 388-402.
  • Hone, C. A., et al. (2021). Towards the Standardization of Flow Chemistry Protocols for Organic Reactions. Chemistry–Methods, 1(9). Available at: [Link]

  • Cambié, D., et al. (2014). A Continuous-Flow Protocol for Light-Induced Benzylic Fluorinations. Organic Letters, 16(17), 4544-4547. Available at: [Link]

  • Britton, J., & Jamison, T. F. (2017). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Journal of Medicinal Chemistry, 60(16), 6655-6667. Available at: [Link]

  • Pharmaron. (2025). Flow Chemistry In Process Chemistry For Drug Discovery. Available at: [Link]

  • Baxendale, I. R., et al. (2011). Cross coupling reactions in organic synthesis themed issue. Chemical Society Reviews, 40(10), 5069-5086.
  • Wróblewski, W., et al. (2020). Flow Chemistry in Contemporary Chemical Sciences: A Real Variety of Its Applications. Molecules, 25(6), 1438.
  • Bream, R. N. (2020). Flow chemistry remains an opportunity for chemists and chemical engineers. Current Opinion in Chemical Engineering, 28, 76-82.
  • Fukuyama, T., et al. (2020). Management of the Heat of Reaction under Continuous Flow Conditions Using In-Line Monitoring Technologies. Organic Process Research & Development, 24(6), 999-1005. Available at: [Link]

  • Vapourtec Ltd. Flow Chemistry | Continuous Processing | Scalable Reactions.
  • BenchChem. (2025). Comparative Reactivity Analysis: Bromo vs. Fluoro Substituents in 2-(benzyloxy)-4-bromo-1-fluorobenzene.
  • D'Agostino, S., & De Luca, L. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development.
  • Amii, H. (2023). Fluorination Reactions under Flow Conditions. Science of Synthesis: Knowledge Updates, 2023(1), 227-247.
  • Li, J., et al. (2025). Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. Nature Communications, 16(1), 1-11. Available at: [Link]

  • Fuse, S., & Kitamura, H. (2023). Flow cells for in-line and on-line analysis in flow synthesis. Journal of Flow Chemistry. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Gutte, A. B., et al. (2022). Understanding Flow Chemistry for the Production of Active Pharmaceutical Ingredients. ResearchGate. Available at: [Link]

  • Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • Baxendale Group. Synthesis of acetal protected building blocks using flow chemistry with flow IR analysis: preparation of butane-2,3-diacetal.
  • Pearson+. Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts with... Study Prep.
  • Reissig, H. U., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 52. Available at: [Link]

  • Dziedzic, R. M., & Spokoyny, A. M. (2019). Metal-catalyzed cross-coupling chemistry with polyhedral boranes. Chemical Communications, 55(4), 430-442. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(2-Bromo-1-fluoroethyl)oxane

Welcome to the technical support and troubleshooting hub for the isolation and purification of 4-(2-Bromo-1-fluoroethyl)oxane (CAS: 1781442-89-4)[1]. Designed for researchers and drug development professionals, this guid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting hub for the isolation and purification of 4-(2-Bromo-1-fluoroethyl)oxane (CAS: 1781442-89-4)[1]. Designed for researchers and drug development professionals, this guide synthesizes field-proven methodologies with the mechanistic reasoning required to handle sensitive vicinal bromofluoroalkanes.

Core Mechanistic Challenges (The "Why" Behind the "How")

Purifying 4-(2-bromo-1-fluoroethyl)oxane presents two primary physicochemical challenges:

  • Thermal Instability (E2 Elimination): The vicinal arrangement of a highly electronegative fluorine atom and a heavy, polarizable bromine leaving group makes this molecule highly susceptible to base-catalyzed or thermally induced dehydrobromination. Heating the compound at atmospheric pressure will rapidly degrade it into 4-(1-fluorovinyl)oxane.

  • Chromatographic Co-elution: The target molecule and its most common synthetic byproduct, 4-(1,2-dibromoethyl)oxane, possess nearly identical dipole moments. Standard normal-phase silica chromatography often fails to separate them because typical solvent systems do not exploit the subtle polarizability differences between C-F and C-Br bonds.

Troubleshooting & FAQs

Q1: During distillation, my yield drops significantly, and GC-MS shows a new, lower-mass peak. What is happening? A: You are observing thermal dehydrobromination. When the distillation bath exceeds ~75–80°C, the thermal energy overcomes the activation barrier for E2 elimination, causing the molecule to lose hydrogen bromide (HBr). Causality & Solution: To prevent thermal decomposition, you must artificially lower the boiling point by utilizing a high-vacuum distillation setup (< 1 mbar)[2]. If a deep vacuum pump is unavailable, abandon distillation and switch to flash column chromatography[3].

Q2: I am using silica gel chromatography, but 4-(1,2-dibromoethyl)oxane completely co-elutes with my target product. How can I resolve this? A: Standard Hexane/Ethyl Acetate (EtOAc) mixtures rely on hydrogen bonding and strong dipole interactions, which fail to differentiate the subtle van der Waals profiles of these two molecules. Causality & Solution: Switch your mobile phase to a Hexane/Dichloromethane (DCM) gradient. Fluorine is highly electronegative but tightly holds its electrons (low polarizability), whereas bromine is highly polarizable. The polarizable DCM interacts more strongly with the dibromo impurity, slightly retarding its elution relative to the fluorinated target[4].

Q3: The product degrades directly on the silica column, turning slightly yellow and streaking on the TLC plate. Why? A: Standard silica gel is slightly acidic (pH ~4.5–5.5). This mild Lewis acidity can catalyze the cleavage of the labile C-Br bond or promote ring-opening side reactions in sensitive oxane derivatives[5]. Causality & Solution: Pre-treat your stationary phase. Flush the packed silica column with 1% Triethylamine (Et 3​ N) in hexanes before loading your sample. This neutralizes the acidic silanol sites, protecting the bromofluoroethyl moiety.

Quantitative Data: Impurity Profiling

To successfully isolate the target, you must understand the physical metrics of your crude mixture. The table below summarizes the separation data for the target and its common impurities.

CompoundStructural CharacteristicTLC Rf​ (10% DCM/Hexane)Relative VolatilityPrimary Removal Method
4-(2-Bromo-1-fluoroethyl)oxane Target Molecule 0.45 Baseline N/A
4-VinyloxaneUnreacted Precursor0.65HighVacuum Distillation
4-(1,2-Dibromoethyl)oxaneOver-brominated Byproduct0.38LowFlash Chromatography
4-(1-Fluorovinyl)oxaneThermal Degradation Product0.55HighFlash Chromatography

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can verify success at critical checkpoints before proceeding.

Protocol A: Acid-Neutralized Flash Chromatography

Use this method when the crude mixture contains high levels of dibromo byproducts or regioisomers[3].

  • Column Preparation: Pack a glass chromatography column with standard silica gel (230-400 mesh) using a slurry of 100% Hexanes.

  • Neutralization: Pass 2 column volumes (CV) of Hexanes containing 1% Et 3​ N through the column to neutralize acidic silanol groups. Follow with 2 CV of pure Hexanes to remove excess amine.

  • Sample Loading: Dissolve the crude 4-(2-bromo-1-fluoroethyl)oxane in a minimum volume of DCM. Carefully apply it to the top of the silica bed.

  • Elution: Elute using a gradient of 0% to 15% DCM in Hexanes. Collect small fractions (e.g., 15 mL).

  • Self-Validation (TLC Co-spotting): Before pooling, spot the collected fractions on a TLC plate alongside the original crude mixture. Develop in 15% DCM/Hexanes and stain with KMnO 4​ . Validation condition: Only pool fractions that show a single, distinct spot at Rf​ 0.45. If a shadow spot appears at Rf​ 0.38, the fraction is contaminated with the dibromo byproduct and must be discarded or re-purified.

  • Concentration: Evaporate the pooled fractions under reduced pressure at a water bath temperature strictly 30°C.

Protocol B: Short-Path Vacuum Distillation

Use this method for removing highly volatile solvents or unreacted 4-vinyloxane, provided the equipment can achieve sufficient vacuum[2].

  • Setup: Assemble a short-path distillation apparatus. Ensure all joints are heavily greased with high-vacuum silicone grease to prevent leaks.

  • Vacuum Application: Apply a high vacuum ( 1.0 mbar). Do not apply heat yet. Allow residual dissolved solvents (e.g., DCM, hexanes) to outgas at room temperature.

  • Heating: Slowly increase the oil bath temperature. Keep the bath temperature strictly below 65°C to prevent E2 elimination.

  • Self-Validation (Vapor Temperature Monitoring): Monitor the vapor temperature thermometer continuously. Validation condition: The target compound will distill at a specific, stable vapor temperature (dependent on your exact vacuum pressure, typically ~45-50°C at 1 mbar). A sudden, sharp drop in vapor temperature while the bath temperature remains constant indicates the target fraction has fully distilled. Stop collection immediately to prevent higher-boiling impurities from carrying over.

Process Visualization

The following decision matrix outlines the logical workflow for selecting the appropriate purification strategy based on the initial crude analysis.

Workflow Crude Crude 4-(2-Bromo-1-fluoroethyl)oxane Analysis GC-MS & TLC Profiling Crude->Analysis Decision Primary Impurity Type? Analysis->Decision Chromatography Flash Chromatography (Silica Gel, Hexane/DCM) Decision->Chromatography Dibromo / Regioisomers Distillation Vacuum Distillation (< 1 mbar, T_bath < 65°C) Decision->Distillation Volatiles / Solvents Pure Pure Product (>98% GC-MS) Chromatography->Pure Fraction Pooling Degradation E2 Elimination (Fluorovinyloxane formation) Distillation->Degradation T_bath > 80°C Distillation->Pure Strict Temp Control

Workflow and decision matrix for purifying 4-(2-Bromo-1-fluoroethyl)oxane.

References

  • [2] Methods of Purification of Organic Compounds. CK-12 Foundation.[Link]

  • [5] Methods of purification of organic compounds. BYJU'S.[Link]

Sources

Optimization

Technical Support Center: 4-(2-Bromo-1-fluoroethyl)oxane

Welcome to the Technical Support Center for 4-(2-Bromo-1-fluoroethyl)oxane (CAS: 1781442-89-4)[1]. As a bifunctional building block, this compound presents unique handling challenges due to the dual reactivity of its str...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(2-Bromo-1-fluoroethyl)oxane (CAS: 1781442-89-4)[1]. As a bifunctional building block, this compound presents unique handling challenges due to the dual reactivity of its structural components: the autooxidation-prone tetrahydropyran (oxane) ring and the photolytically sensitive 2-bromo-1-fluoroethyl moiety.

This guide is designed by our Senior Application Scientists to provide drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and rigorous standard operating procedures (SOPs) for the stability and storage of this reagent.

Part 1: Diagnostic Dashboard & Storage Parameters

To ensure reproducibility in your cross-coupling or substitution workflows, strict adherence to environmental controls is mandatory. Below is the synthesized quantitative data for the storage of 4-(2-Bromo-1-fluoroethyl)oxane.

ParameterRecommended SpecificationMechanistic Rationale
Storage Temperature -20°C (Long-term) / 2-8°C (Short-term)Suppresses thermal dehydrohalogenation (HBr elimination) of the alkyl bromide chain.
Atmosphere Argon or Nitrogen (Inert)Prevents radical-initiated autooxidation of the oxane ring into explosive hydroperoxides[2].
Light Exposure Strictly Protected (Amber Vials)The C-Br bond is susceptible to photolytic homolytic cleavage under UV/ambient light[3].
Shelf Life (Unopened) 12 to 18 MonthsBased on standard degradation kinetics for Class B/D peroxide formers[2].
Peroxide Testing Every 3 to 6 Months (Opened)Ensures alpha-hydroperoxy accumulation remains below the hazardous 50 ppm threshold[2].

Part 2: Mechanistic Troubleshooting & FAQs

Q1: I noticed a drop in my reaction yields after using a batch of 4-(2-Bromo-1-fluoroethyl)oxane that has been stored on the bench for a week. What happened?

The Causality: You are likely observing the degradation of the alkyl bromide moiety. The bond dissociation energy (BDE) of the C-Br bond is relatively low (~280 kJ/mol) compared to the adjacent C-F bond (~485 kJ/mol). When exposed to ambient light and room temperature, alkyl bromides undergo photolytic cleavage or thermal dehydrohalogenation[3][4]. The highly electronegative fluorine atom on the adjacent carbon polarizes the molecule, making the beta-hydrogens more acidic and facilitating the elimination of hydrogen bromide (HBr). This generates a fluoroalkene byproduct, which is unreactive in your intended substitution or metal-catalyzed coupling pathways.

Q2: Why is this compound classified as a peroxide hazard, and how does the degradation occur?

The Causality: The hazard stems from the oxane (tetrahydropyran) ring. Ethers and cyclic ethers are notorious for undergoing autooxidation when exposed to molecular oxygen[5]. The mechanism is a radical chain reaction: oxygen abstracts a hydrogen atom from the carbon adjacent to the ether oxygen (the alpha-carbon), which is stabilized by the oxygen's lone pairs. This carbon radical reacts with ambient O2​ to form a hydroperoxy radical, eventually yielding alpha-hydroperoxides. Over time, or upon concentration via solvent evaporation, these peroxides can accumulate to explosive levels[2][6].

Q3: Can I store this compound in a standard clear glass vial if I keep it in the fridge?

The Causality: No. While refrigeration mitigates thermal degradation, standard clear glass does not block UV or high-energy visible light. Photons can initiate both the homolytic cleavage of the C-Br bond and accelerate the radical initiation step of oxane autooxidation[2][3]. Always use amber, air-impermeable glass vials flushed with an inert gas.

Part 3: Mechanistic and Workflow Visualizations

Below are the causal pathways for degradation and the recommended laboratory workflow to ensure compound integrity.

Mechanisms cluster_0 Oxane Ring Degradation (Peroxidation) cluster_1 Alkyl Halide Degradation (Elimination/Cleavage) Compound 4-(2-Bromo-1-fluoroethyl)oxane (Intact Reagent) O2 O2 Exposure (Air) Compound->O2 Poor Seal LightHeat UV Light / Heat (Improper Storage) Compound->LightHeat Clear Vial / Benchtop Autoox Autooxidation (Alpha-Carbon Radical) O2->Autoox Peroxide Explosive Hydroperoxides (Loss of Purity & Safety Hazard) Autoox->Peroxide Cleavage C-Br Bond Cleavage & Dehydrohalogenation LightHeat->Cleavage Byproducts Fluoroalkene + HBr (Loss of Reactivity) Cleavage->Byproducts

Figure 1: Dual degradation pathways of 4-(2-Bromo-1-fluoroethyl)oxane via autooxidation and photolysis.

Workflow Start Receive Reagent (Check Date) Test Peroxide Test (KI Starch Strip) Start->Test Day 0 / Opening Purge Argon/N2 Purge (Glovebox/Schlenk) Test->Purge < 50 ppm Aliquot Aliquot into Amber Vials Purge->Aliquot Store Store at -20°C (Dark, Dry) Aliquot->Store

Figure 2: Optimal handling and storage workflow to maximize reagent shelf life.

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: Self-Validating Peroxide Testing Workflow

Because 4-(2-Bromo-1-fluoroethyl)oxane contains a tetrahydropyran ring, it must be treated as a Class B/D peroxide-forming chemical[2]. Test the reagent upon opening and every 3-6 months thereafter.

Step-by-Step Methodology:

  • Preparation: Conduct this test inside a certified fume hood behind a blast shield if the container is older than 12 months or shows visible crystallization[5].

  • Control Validation (Self-Validation Step): Dip a Potassium Iodide (KI) starch indicator strip into a known positive control (e.g., dilute hydrogen peroxide) and a known negative control (fresh HPLC-grade water). Ensure the strip turns dark blue/black for the positive control and remains white for the negative.

  • Sampling: Using a clean, dry glass pipette, extract 1-2 drops of 4-(2-Bromo-1-fluoroethyl)oxane.

  • Testing: Apply the drops directly to a fresh KI starch strip. Wait 15-30 seconds.

  • Interpretation:

    • 0 - 25 ppm (No color change to pale yellow): Safe for continued use.

    • 25 - 50 ppm (Light blue): Treat with a reducing agent (e.g., ferrous sulfate or sodium metabisulfite) to neutralize peroxides before use, or discard.

    • > 50 ppm (Dark blue/black):DANGER. Do not use. Dispose of immediately through your institutional hazardous waste protocol[2].

Protocol 2: Inert Aliquoting and Storage

To prevent repeated freeze-thaw cycles and continuous introduction of oxygen/moisture, the bulk reagent should be aliquoted.

Step-by-Step Methodology:

  • Environment Setup: Transfer the unopened bottle of 4-(2-Bromo-1-fluoroethyl)oxane into an inert-atmosphere glovebox (Argon or Nitrogen) with O2​ and H2​O levels < 1 ppm. If a glovebox is unavailable, use standard Schlenk line techniques with a continuous Argon counter-flow.

  • Vial Preparation: Pre-dry amber glass vials (2 mL or 5 mL capacity) in an oven at 120°C for 4 hours. Allow them to cool completely under an inert atmosphere. Vials must have PTFE-lined septum caps to prevent oxygen permeation.

  • Aliquoting: Dispense the required volume (e.g., enough for a single week's experiments) into each amber vial.

  • Sealing: Cap the vials tightly while still under the inert atmosphere. Wrap the cap junction with Parafilm to provide a secondary moisture barrier.

  • Storage: Transfer the aliquots to a dedicated -20°C freezer. Ensure the freezer is explosion-proof if storing large quantities of peroxidizable materials[7].

References

  • University of North Carolina (UNC) Environment, Health and Safety. Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. Retrieved from: [Link]

  • Vanderbilt University Medical Center (VUMC) Office of Clinical and Research Safety. Peroxide Forming Chemicals: Management, Retention and Storage. Retrieved from:[Link]

  • ACS Publications. Alkyl Bromide as Precursor of Initiating Dormant Species in Organocatalyzed Living Radical Polymerization. Retrieved from: [Link]

  • Beilstein Journal of Organic Chemistry. Light on the sustainable preparation of aryl-cored dibromides. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: 4-(2-Bromo-1-fluoroethyl)oxane

Welcome to the technical support resource for 4-(2-Bromo-1-fluoroethyl)oxane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and deco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-(2-Bromo-1-fluoroethyl)oxane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and decomposition pathways of this halogenated oxane derivative. As this is a specialized chemical entity, direct literature on its decomposition is scarce; therefore, this guide synthesizes established principles from analogous structures—halogenated ethers, alkyl bromides, and fluoroalkanes—to provide a robust framework for troubleshooting and experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing unexpected impurities in my sample of 4-(2-Bromo-1-fluoroethyl)oxane after storage or during my reaction workup. What are the likely decomposition pathways?

Answer:

4-(2-Bromo-1-fluoroethyl)oxane possesses several reactive sites that can lead to degradation under various conditions. The primary pathways to consider are hydrolysis, elimination, and nucleophilic substitution. The stability is influenced by factors such as temperature, pH, solvent, and the presence of nucleophiles.

  • Hydrolytic Decomposition: The ether linkage in the oxane ring is generally stable, but the C-Br and C-F bonds are more susceptible to hydrolysis, particularly under non-neutral pH conditions. The C-Br bond is significantly more labile than the C-F bond. Hydrolysis of the C-Br bond would yield 4-(1-fluoro-2-hydroxyethyl)oxane. This reaction can be accelerated under basic or acidic conditions.[1][2]

  • Elimination (Dehydrohalogenation): In the presence of a base, the compound can undergo an elimination reaction. The bromine atom is an excellent leaving group.[3] A base can abstract the proton from the carbon bearing the fluorine atom, leading to the elimination of HBr and the formation of 4-(1-fluorovinyl)oxane. This is often a significant pathway when using basic conditions (e.g., amine bases, hydroxides) during a reaction or workup.

  • Nucleophilic Substitution (SN2): The carbon atom attached to the bromine is electrophilic and susceptible to attack by nucleophiles.[3] This is a common pathway if your reaction mixture contains nucleophilic species (e.g., amines, alkoxides, thiols, or even some solvents like methanol under certain conditions). The bromide ion is displaced, leading to a new substituted product. For example, reaction with sodium methoxide would yield 4-(1-fluoro-2-methoxyethyl)oxane.

  • Thermal Decomposition: While the oxane ring is relatively stable, high temperatures can promote decomposition.[4] Thermal stress can induce homolytic cleavage of the C-Br bond, the weakest bond in the side chain, to generate radical intermediates. These radicals can then participate in a variety of subsequent reactions, leading to a complex mixture of byproducts. Thermal decomposition of halogenated compounds can also lead to the formation of hydrohalic acids (HBr, HF).[5][6]

The following diagram illustrates these primary degradation routes.

DecompositionPathways cluster_hydrolysis Hydrolysis cluster_elimination Elimination cluster_substitution Nucleophilic Substitution cluster_thermal Thermal Stress Parent 4-(2-Bromo-1-fluoroethyl)oxane Hydrolysis_Product 4-(1-Fluoro-2-hydroxyethyl)oxane Parent->Hydrolysis_Product + H2O (-HBr) Elimination_Product 4-(1-Fluorovinyl)oxane Parent->Elimination_Product + Base (-HBr) Substitution_Product 4-(1-Fluoro-2-Nu-ethyl)oxane Parent->Substitution_Product + Nucleophile (Nu-) (-Br-) Thermal_Products Radical Intermediates + HBr, HF Parent->Thermal_Products Δ (Heat)

Figure 1. Potential decomposition pathways for 4-(2-Bromo-1-fluoroethyl)oxane.
Question 2: My compound appears to degrade even when stored in a seemingly inert solvent. How can I improve its stability during storage and handling?

Answer:

Instability during storage often points to subtle environmental factors. Based on the compound's structure, here are key considerations and recommendations for enhancing stability:

ParameterRisk FactorRecommended ActionRationale
Temperature Elevated temperatures (>25°C)Store at 2-8°C or lower, protected from light.Lower temperatures decrease the rate of all chemical reactions, including decomposition. Light can sometimes initiate radical pathways.
Atmosphere Presence of ambient moisture and oxygenStore under an inert atmosphere (e.g., Argon or Nitrogen).[7] Use anhydrous solvents.Moisture can lead to slow hydrolysis. While less common for this structure, oxygen can participate in radical-mediated degradation, especially if initiated by heat or light.
pH Residual acidic or basic impuritiesEnsure the compound is purified and isolated in a neutral state. If stored in solution, use a neutral, aprotic, and anhydrous solvent (e.g., Dioxane, THF, Toluene).Both acid and base can catalyze hydrolysis and elimination pathways. Protic solvents (like methanol or ethanol) can also act as nucleophiles over time.
Container Active surfaces (e.g., certain metals, basic glass)Store in amber glass vials with PTFE-lined caps. For long-term storage, consider borosilicate glass.Prevents photochemical degradation and minimizes contact with potentially reactive surfaces.

Pro-Tip: Before long-term storage, it is advisable to re-purify the material to remove any trace impurities (e.g., residual acid from chromatography) that could act as catalysts for decomposition.

Question 3: How can I definitively identify the degradation products I am observing?

Answer:

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is often the method of choice for volatile and semi-volatile halogenated compounds.

Recommended Analytical Workflow:

  • Sample Preparation: Dissolve a small amount of the suspect sample in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate).

  • GC-MS Analysis:

    • Technique: Use a standard GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent).[8][9]

    • Injection: A split/splitless or cool on-column injection can be used. Be aware that high inlet temperatures can sometimes cause on-column decomposition, which can be mistaken for pre-existing impurities.[10]

    • Detection: Use Electron Ionization (EI) mass spectrometry.

  • Data Analysis:

    • Mass Spectra: Analyze the mass spectrum of each impurity peak. Look for the molecular ion (M+) peak and characteristic fragmentation patterns.

      • Loss of Br: A peak corresponding to [M-79] and/or [M-81] is a strong indicator of a bromine-containing compound.

      • Loss of HF: A peak at [M-20] can suggest the loss of hydrogen fluoride.

      • Oxane Ring Fragmentation: Look for characteristic fragments corresponding to the oxane ring structure.

    • Library Search: Compare the obtained mass spectra against commercial mass spectral libraries (e.g., NIST, Wiley) for tentative identification.

  • Confirmation (if necessary): For definitive identification, comparison with a synthesized authentic standard of the suspected impurity is the gold standard. High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the determination of the elemental formula.

Experimental Protocols

Protocol 1: Forced Degradation & Stability Study

This protocol allows you to systematically assess the stability of 4-(2-Bromo-1-fluoroethyl)oxane under various stress conditions, mimicking potential scenarios in synthesis, workup, and storage.

Objective: To identify the primary degradation pathways and kinetics under hydrolytic (acidic, basic, neutral) and thermal stress.

Materials:

  • 4-(2-Bromo-1-fluoroethyl)oxane

  • HPLC-grade Water, Acetonitrile, Methanol

  • 1 M HCl, 1 M NaOH

  • pH meter

  • Autosampler vials with inert caps

  • Thermostated oven or heating block

  • HPLC-UV or GC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in Acetonitrile.

  • Stress Conditions Setup: In separate labeled vials, add the following:

    • Acid Hydrolysis: 0.5 mL of stock solution + 0.5 mL of 1 M HCl.

    • Base Hydrolysis: 0.5 mL of stock solution + 0.5 mL of 1 M NaOH.

    • Neutral Hydrolysis: 0.5 mL of stock solution + 0.5 mL of HPLC-grade water.

    • Thermal Stress (Solid): Place ~5 mg of the solid compound in a vial.

    • Control: 0.5 mL of stock solution + 0.5 mL of 50:50 Acetonitrile:Water.

  • Incubation:

    • For hydrolysis samples, keep one set at room temperature (~25°C) and another at an elevated temperature (e.g., 60°C).

    • For the thermal stress sample, place the vial in an oven at a set temperature (e.g., 80°C).

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each liquid sample.

    • For the thermal sample, dissolve a small, known quantity in a fixed volume of solvent at each time point.

    • Important: For the acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base/acid before analysis to prevent further degradation during the analytical run.

  • Analysis:

    • Analyze all samples by a validated stability-indicating method (HPLC-UV or GC-MS). The method must be able to resolve the parent peak from all potential degradation products.

    • Quantify the percentage of the parent compound remaining and the relative percentage of each new impurity formed.

Data Interpretation:

  • Significant degradation in the acidic vial: Suggests acid-catalyzed hydrolysis.

  • Rapid degradation in the basic vial: Suggests base-catalyzed hydrolysis and/or elimination are major pathways.[11]

  • Degradation in the thermal vial: Indicates thermal lability. Analyze the byproducts to understand the thermal decomposition mechanism.

The workflow for this study is visualized below.

Figure 2. Experimental workflow for a forced degradation study.

Safety Information

While specific toxicological data for 4-(2-Bromo-1-fluoroethyl)oxane is not available, its structure as a halogenated ether warrants caution. Halogenated ethers, such as the anesthetic Isoflurane, can have potent biological effects.[12][13][14]

  • Handling: Handle this compound in a well-ventilated chemical fume hood at all times.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[12][15]

  • Health Effects: Acute exposure to similar halogenated compounds may cause dizziness, headache, and irritation to the respiratory system and eyes.[13] Chronic effects of related compounds have been associated with impacts on the central nervous system.[16]

  • Spills: Small spills may evaporate quickly but should be absorbed with an inert material (e.g., vermiculite) in a fume hood. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.[13]

  • Disposal: Dispose of waste as halogenated organic waste in accordance with local and institutional regulations.[13]

References

  • Jones, W. R., & Snyder, C. E. (1986). Determination of the Thermal Stability of Perfluoroalkylethers. NASA Technical Memorandum 87284. [Link]

  • Concordia University. (n.d.). Isoflurane Safety Guidelines. EHS-DOC-078 v.3. [Link]

  • University of North Carolina at Chapel Hill. (2021). Standard Operating Procedure for Isoflurane. EHS SOP #: 003. [Link]

  • Wikipedia. (2024). Halogenated ether. [Link]

  • Stoner Inc. (2015). Safety Data Sheet - E713 Mold Release Agent. [Link]

  • Barlow, M. G., Fields, R., & Haszeldine, R. N. (1976). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 1076-1081. [Link]

  • Hovens, I. B., van der Stelt, I., van der Loo, C. M., van der Weerd, L., & van Roon-Mom, W. M. C. (2023). Exposure to halogenated ethers causes neurodegeneration and behavioural changes in young healthy experimental animals: a systematic review and meta analyses. Scientific Reports, 13(1), 8094. [Link]

  • Pelet, S., et al. (2020). Thermal Stability Analysis of Perfluorohexane. Energy Procedia, 158, 3015-3020. [Link]

  • Ghorbani, M., et al. (2025). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. Journal of Hazardous Materials, 496, 139322. [Link]

  • Wikipedia. (2024). Thermal decomposition. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • Pearson+. (n.d.). Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts with...[Link]

  • PubChem. (n.d.). 4-(2-Bromoethyl)oxane. [Link]

  • Sánchez, J. M., et al. (2010). DETERMINATION OF SILOXANES IN LANDFILL GAS BY ADSORPTION ON TENAX TUBES AND TD-GC-MS. Scientific Spectator. [Link]

  • Comagic, S., et al. (2002). Efficient synthesis of 2-bromo-1-[18F]fluoroethane and its application in the automated preparation of 18F-fluoroethylated compounds. Applied Radiation and Isotopes, 56(6), 847-851. [Link]

  • Arkles, B., et al. (2012). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Gelest, Inc. [Link]

  • Klee, M. (2023). Activity and Decomposition. Separation Science. [Link]

  • Al-Subaie, A. I., et al. (2019). Experimental data on water soluble polymers thermal and hydrolytic stability, reactivity ratios of monomers and Frr calculation for thermally stable preformed particle gels therefrom. Data in Brief, 25, 104183. [Link]

  • Anna, L., & Stec, A. A. (2016). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 48, 853-858. [Link]

  • Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 235, 716-724. [Link]

  • Advanced Science News. (2018). Understanding the Hydrolytic Stability of Covalent Organic Frameworks. [Link]

  • Munch, J. F., & Grimmett, P. (2001). Method Development for the Analysis of 1,4-Dioxane in Drinking Water Using Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry. Journal of Chromatographic Science, 39(8), 335-342. [Link]

  • Jain, D., & Jain, R. (2016). Hydrolytic Degradation Kinetic Study of Balofloxacin by Stability Indicating Reversed Phase High Performance Liquid Chromatography Method. Indian Journal of Pharmaceutical Education and Research, 50(2), 299-306. [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 4-(2-Bromo-1-fluoroethyl)oxane

Welcome to the Technical Support Center. This resource is engineered for researchers, medicinal chemists, and drug development professionals seeking to optimize the synthesis of 4-(2-bromo-1-fluoroethyl)oxane (CAS: 17814...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is engineered for researchers, medicinal chemists, and drug development professionals seeking to optimize the synthesis of 4-(2-bromo-1-fluoroethyl)oxane (CAS: 1781442-89-4). This critical fluorinated building block is synthesized via the regioselective bromofluorination of 4-vinyloxane (4-vinyltetrahydropyran).

Below, you will find a mechanistic breakdown, a self-validating experimental protocol, quantitative optimization data, and an advanced troubleshooting FAQ grounded in authoritative chemical literature.

Mechanistic Pathway & Workflow

The bromofluorination of terminal alkenes relies on the generation of an electrophilic bromonium ion intermediate, followed by nucleophilic ring-opening by a fluoride source[1]. The regioselectivity of this process is dictated by the Markovnikov rule, where the fluoride nucleophile attacks the most substituted carbon atom of the bromonium intermediate[2].

Pathway Alkene 4-Vinyloxane (Substrate) Bromonium Bromonium Ion Intermediate Alkene->Bromonium Electrophilic Addition NBS NBS (Br+ Source) NBS->Bromonium Br+ Transfer Product 4-(2-Bromo-1-fluoroethyl)oxane (Target Product) Bromonium->Product Nucleophilic F- Ring Opening (Markovnikov) Dibromo Dibromo Byproduct (Side Reaction) Bromonium->Dibromo Br- Attack (Excess Br2) Bromohydrin Bromohydrin (Moisture Issue) Bromonium->Bromohydrin H2O Attack (Trace Moisture) Fluoride Et3N·3HF (F- Source) Fluoride->Product F- Attack

Reaction pathway for the bromofluorination of 4-vinyloxane, highlighting intermediate formation.

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, the following protocol incorporates built-in causality checks. The combination of N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et3N·3HF) is utilized as the highly efficient standard system for this transformation[1],[3].

Objective: Achieve >80% yield of 4-(2-bromo-1-fluoroethyl)oxane with >95:5 Markovnikov regioselectivity.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar. Purge the system with Argon for 15 minutes. Causality: Rigorous exclusion of moisture prevents the competitive formation of bromohydrin byproducts.

  • Reagent Solvation: Dissolve 4-vinyloxane (1.0 equivalent, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Fluoride Introduction: Using a plastic syringe (strictly avoid glass to prevent HF etching), inject Et3N·3HF (1.5 equivalents, 15 mmol) into the stirring solution.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes. Causality: Lowering the temperature suppresses radical pathways and enhances the kinetic preference for Markovnikov addition[2].

  • Electrophile Addition: Add freshly recrystallized NBS (1.2 equivalents, 12 mmol) portion-wise over 30 minutes while shielding the flask from direct light (e.g., wrapping in aluminum foil). Causality: Portion-wise addition prevents thermal spikes. Darkness inhibits radical-mediated allylic bromination[4].

  • Reaction Maturation: Stir the reaction at 0 °C for 1 hour, then gradually warm to room temperature (20–25 °C) and stir for an additional 3 hours. Validate completion via TLC (Hexanes/EtOAc 9:1) or GC-MS.

  • Quenching & Workup: Pour the mixture into 50 mL of ice-cold saturated aqueous NaHCO3 to safely neutralize residual HF. Add 20 mL of 10% aqueous Na2S2O3. Causality: Thiosulfate acts as a self-validating quench, reducing any unreacted NBS or trace Br2 to prevent post-reaction halogenation during concentration.

  • Isolation: Extract the aqueous layer with DCM (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Optimization Data Summary

The table below synthesizes quantitative data regarding the impact of reaction parameters on yield and regioselectivity.

Fluorinating AgentEquivalentsTemp (°C)SolventYield (%)Regioselectivity (M : AM)*Primary Impurity Observed
Et3N·3HF 1.025DCM45%80 : 20Unreacted Alkene
Et3N·3HF 1.50 to 25DCM78%95 : 5Dibromide (<5%)
Et3N·3HF 1.525MeCN60%85 : 15Dibromide (15%)
Pyridine·HF 2.00 to 25DCM72%90 : 10Bromohydrin (Trace)
DMPU/HF 1.5-10 to 25DCM85%>98 : 2None detected

* M = Markovnikov (1-fluoro-2-bromo isomer); AM = Anti-Markovnikov (1-bromo-2-fluoro isomer).

Troubleshooting & FAQs

Q: Why is the dibromo byproduct (4-(1,2-dibromoethyl)oxane) outcompeting my desired fluorinated product? A: NBS can degrade over time to release molecular bromine (Br2), which introduces competitive bromide (Br⁻) nucleophiles into the system[4]. Because bromide is a softer, highly potent nucleophile in DCM compared to the tightly hydrogen-bonded fluoride in Et3N·3HF, even trace amounts of Br⁻ will rapidly attack the bromonium intermediate. Resolution: Always recrystallize NBS from water/acetic acid and dry it thoroughly under vacuum prior to use. Additionally, ensure Et3N·3HF is present in a strict stoichiometric excess (1.5 to 2.0 eq) to kinetically overwhelm any trace bromide[2].

Q: I am observing a high ratio of the anti-Markovnikov regioisomer. How can I correct this? A: In the bromofluorination of terminal alkenes, regioselectivity is governed by the stabilization of the developing carbocationic character in the bromonium transition state[2]. If the reaction is run at elevated temperatures or in highly polar, coordinating solvents (like MeCN), the transition state becomes looser, reducing the kinetic preference for fluoride attack at the more substituted C1 carbon. Resolution: Maintain the reaction strictly at 0 °C during electrophile addition and utilize anhydrous DCM to maximize Markovnikov selectivity[1].

Q: Can I substitute Et3N·3HF with other fluoride sources to improve yields? A: Yes. While Et3N·3HF is the industry standard due to its balance of safety and efficacy, alternative reagents like DMPU/HF or Olah’s Reagent (Pyridine·HF) are highly effective[1]. DMPU/HF, in particular, has been documented to provide superior Markovnikov regioselectivity and higher yields in the bromofluorination of terminal alkenes compared to standard amine-HF complexes[1].

Q: I am detecting a bromohydrin byproduct during GC-MS analysis. Where is this coming from? A: Bromohydrin forms when adventitious water acts as a nucleophile. Water is significantly less sterically hindered than the bulky[Et3N·3HF] complex and will attack the bromonium ion intermediate at diffusion-controlled rates. Resolution: The system must be rigorously anhydrous. Ensure your DCM is freshly distilled over calcium hydride or passed through an activated alumina solvent column.

References

  • Source: National Institutes of Health (NIH)
  • Source: Chemical Reviews (ACS Publications)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Synthesis and Bromofluorination of Bis(methallyloxy)benzene and Bis(methallyloxy)
  • Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines Source: RSC Publishing URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Diastereoselectivity in 4-(2-Bromo-1-fluoroethyl)oxane Synthesis

Welcome to the Technical Support Center. For drug development professionals and synthetic chemists, oxane (tetrahydropyran) scaffolds are ubiquitous structural motifs.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. For drug development professionals and synthetic chemists, oxane (tetrahydropyran) scaffolds are ubiquitous structural motifs. When synthesizing 4-(2-bromo-1-fluoroethyl)oxane derivatives—typically via the halofluorination of a 4-vinyloxane precursor—controlling the diastereomeric ratio (d.r.) is a notorious challenge.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you achieve high stereocontrol and yield.

Mechanistic Causality & The Origin of Diastereomers

The synthesis of 4-(2-bromo-1-fluoroethyl)oxane from 4-vinyloxane proceeds via an electrophilic bromonium ion intermediate, followed by nucleophilic ring-opening by a fluoride source.

If your oxane ring contains additional substituents (e.g., a C2-methyl or C3-hydroxyl protecting group), the C4 position acts as a stereocenter relative to the newly formed chiral center at the C1 position of the ethyl sidechain. Diastereoselectivity is governed by two sequential events:

  • Facial Selectivity: The brominating agent must differentiate between the Re and Si faces of the vinyl group. This is heavily influenced by the steric bulk of the oxane chair conformer.

  • Regioselective Opening: Fluoride must attack the more substituted carbon (C1) in an anti-fashion to stabilize the partial positive charge in the transition state (Markovnikov addition).

MechanisticPathway A 4-Vinyloxane Precursor B Bromonium Ion Intermediate A->B Br+ Source (Facial Selectivity) C anti-Attack by F⁻ (Transition State) B->C Fluoride Source (Regioselectivity) D 4-(2-Bromo-1-fluoroethyl)oxane (Target) C->D Markovnikov Addition

Mechanistic pathway of stereoselective bromofluorination via a bromonium intermediate.

Troubleshooting FAQs

Q1: My bromofluorination yields a nearly 1:1 mixture of diastereomers. How can I improve the d.r.? Causality: A 1:1 d.r. indicates that your brominating agent lacks sufficient steric bias to differentiate the faces of the alkene. Standard reagents like N-bromosuccinimide (NBS) are relatively planar and small. Solution: Switch to a bulkier brominating agent. Recent advances demonstrate that 1 significantly expand the scope of diastereoselective bromofunctionalization by maximizing steric repulsion during the transition state[1]. Additionally, lower the reaction temperature to -78 °C in a non-polar solvent (like CH₂Cl₂) to enforce kinetic control.

Q2: I am observing significant amounts of 4-(1-fluorovinyl)oxane (elimination product) instead of the desired alkane. What is going wrong? Causality: Fluoride sources like Et₃N·3HF play a dual role: they act as nucleophiles but can also act as bases. If the basicity of the amine outcompetes the nucleophilicity of the fluoride, E2 elimination of HBr occurs. Solution: Increase the acidity of your fluoride source to fully protonate the amine. Switching from Et₃N·3HF to Olah's Reagent (Pyridine·9HF) dramatically 2[2]. Alternatively, specialized reagents like 3 can directly yield vicinal bromofluoro compounds without amine-induced elimination, though they require strict safety protocols[3].

Q3: The regioselectivity is inverted; I am getting 4-(1-bromo-2-fluoroethyl)oxane. Why? Causality: Anti-Markovnikov addition occurs if the bromonium ion is opened via a radical pathway, or if steric hindrance at the C1 position overrides the electronic preference for nucleophilic attack. Solution: Ensure strictly ionic conditions by excluding light and adding a radical scavenger (e.g., BHT). Use highly polar, non-nucleophilic solvents to stabilize the partial positive charge on the C1 carbon during the transition state.

TroubleshootingLogic Start Issue: Low d.r. or Yield Q1 Is Regioselectivity Poor? Start->Q1 Q2 Competitive Elimination? Start->Q2 Sol1 Use N-bromoamides Q1->Sol1 Yes (Mixed Halides) Sol2 Increase HF:Amine ratio Q2->Sol2 Yes (Fluoroalkene seen)

Troubleshooting logic tree for resolving low diastereomeric ratio (d.r.) and side reactions.

Quantitative Data Summary

The following table summarizes the expected outcomes when optimizing the bromofluorination of substituted 4-vinyloxane derivatives.

Reagent SystemSolventTemp (°C)Expected Yield (%)Expected d.r. (syn:anti)Primary Side-Reaction
NBS / Et₃N·3HFCH₂Cl₂2540–501.2 : 1E2 Elimination
NBS / Py·9HFCH₂Cl₂060–701.5 : 1Regioisomerization
NBA / Py·9HFCH₂Cl₂-7885–95>10 : 1None (Optimized)
BrF₃CFCl₃-7865–753 : 1Over-oxidation

(Note: NBA = N-Bromoacetamide. Yields and d.r. are representative averages based on standard steric bulk at the C2/C3 positions of the oxane ring).

Standardized Protocol: Diastereoselective Bromofluorination

This protocol is designed as a self-validating system , ensuring that errors are caught before moving to the next synthetic step.

Step 1: Preparation & Dehydration

  • Flame-dry a Schlenk flask under argon. Add the substituted 4-vinyloxane derivative (1.0 equiv) and anhydrous CH₂Cl₂ to achieve a 0.1 M concentration.

  • Self-Validation Check: Perform a Karl Fischer titration on the solvent. Moisture must be <50 ppm. Excess water will act as a competing nucleophile, leading to bromohydroxylation (alcohol formation) instead of fluorination.

Step 2: Fluoride Activation

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add Olah’s Reagent (Pyridine·9HF, 3.0 equiv) dropwise down the side of the flask.

  • Causality: The high HF-to-amine ratio neutralizes the basicity of pyridine, preventing the E2 elimination of the final product.

Step 3: Stereocontrolled Bromination

  • Add the N-bromoamide (e.g., N-Bromoacetamide, 1.2 equiv) in three equal portions over 15 minutes to prevent thermal spiking.

  • Causality: The bulky amide group forces the bromonium ion to form exclusively on the less sterically hindered face of the alkene, locking in the desired facial selectivity.

Step 4: Monitoring & Quenching

  • Stir for 2 hours at -78 °C, then gradually warm to 0 °C.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the alkene spot and the appearance of a UV-active, lower-Rf spot indicates complete conversion.

  • Quench the reaction by slowly pouring it into an ice-cold solution of saturated aqueous NaHCO₃ (Caution: vigorous CO₂ evolution). Extract with CH₂Cl₂ (3x).

Step 5: Analysis Prior to Purification

  • Self-Validation Check: Before column chromatography, concentrate an aliquot and take a crude ¹⁹F NMR. You should observe distinct multiplet signals (typically doublet-of-triplets) in the -180 to -190 ppm range. Integrating these peaks will quantify your exact diastereomeric ratio (d.r.) before any purification bias is introduced.

Sources

Optimization

Removal of impurities from 4-(2-Bromo-1-fluoroethyl)oxane

Technical Support Center: Troubleshooting Impurity Removal in 4-(2-Bromo-1-fluoroethyl)oxane Synthesis Updated: March 14, 2026 | Application Science Division, Seoul, South Korea Welcome to the Technical Support Center. A...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Impurity Removal in 4-(2-Bromo-1-fluoroethyl)oxane Synthesis Updated: March 14, 2026 | Application Science Division, Seoul, South Korea

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of vicinal halofluoroalkanes. The synthesis of 4-(2-Bromo-1-fluoroethyl)oxane—typically achieved via the bromofluorination of 4-vinyltetrahydropyran—generates a complex crude matrix.

To ensure high-fidelity purification, researchers must move beyond rote protocols and understand the physicochemical causality driving each separation step. This guide provides a self-validating framework for troubleshooting and eliminating common impurities.

I. Purification Workflow

G A Crude Reaction Mixture (Product + Impurities) B Aqueous NaHCO3 Wash (Removes HF & Succinimide) A->B Neutralize & Extract C Phase Separation (Isolate Organic Layer) B->C Settle Biphasic Mixture D Silica Gel Chromatography (Separates Regioisomers) C->D Dry & Concentrate E High-Vacuum Distillation (Removes Volatiles) D->E Pool Pure Fractions F Pure Target Compound 4-(2-Bromo-1-fluoroethyl)oxane E->F Collect Distillate <60°C

Workflow for the isolation and purification of 4-(2-Bromo-1-fluoroethyl)oxane.

II. Quantitative Impurity Profiling

Before troubleshooting, it is critical to understand the physical properties of the target compound relative to its common impurities.

Impurity ClassSpecific CompoundRelative Polarity (TLC Rf)*Boiling Point ProfilePrimary Removal Strategy
Target Product 4-(2-Bromo-1-fluoroethyl)oxane 0.40 ~75 °C at 1.0 Torr N/A
Regioisomer4-(1-Bromo-2-fluoroethyl)oxane0.45Similar to productSilica Gel Chromatography
Reagent ResidueSuccinimide0.10Solid (Sublimes)Mild Basic Aqueous Wash
Reagent ResidueTriethylamine-HF Salts0.00 (Baseline)Water SolubleAqueous Extraction
Byproduct4-(1,2-Dibromoethyl)oxane0.55Higher than productChromatography / Distillation

*Representative Rf values based on a 95:5 Hexanes:Ethyl Acetate solvent system.

III. Troubleshooting FAQs

Q1: My NMR analysis shows a mixture of Markovnikov and anti-Markovnikov addition products. How do I separate these regioisomers? Causality: Halofluorination of alkenes generally proceeds via a bromonium ion intermediate, with fluoride attack at the more substituted carbon yielding the Markovnikov product as the major species[1]. However, steric hindrance from the bulky oxane ring can lead to partial attack at the terminal carbon, forming the anti-Markovnikov regioisomer (4-(1-bromo-2-fluoroethyl)oxane). Because the C–F bond is highly polarized, the exact position of the fluorine atom significantly alters the molecule's overall dipole moment. Solution: Exploit these subtle dipole differences using normal-phase silica gel chromatography with a highly non-polar, shallow gradient (e.g., 99:1 to 95:5 Hexanes:EtOAc). Self-Validating Protocol: Perform 2D TLC (two-dimensional thin-layer chromatography) on your pooled fractions. Spot the sample, elute in one direction, dry the plate, rotate it 90 degrees, and elute again. If the spot remains single and sits perfectly on the diagonal axis without resolving into two distinct spots, the regioisomeric purity is validated.

Q2: The crude mixture is heavily contaminated with unreacted succinimide and amine-HF complexes. How can I remove them without degrading the product? Causality: When performing bromofluorination on vinyl-substituted oxygen heterocycles, reagents like N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et3N·3HF) are heavily utilized[2]. Succinimide has a pKa of approximately 9.5. Washing the organic phase with saturated aqueous sodium bicarbonate (NaHCO3) deprotonates the succinimide, converting it into a highly water-soluble sodium salt, while simultaneously neutralizing residual HF. Solution: Perform exhaustive aqueous washing of the organic layer with saturated NaHCO3. Self-Validating Protocol: Test the pH of the aqueous effluent after each wash. Continue washing until the aqueous phase maintains a stable pH of 8.0. A stable basic pH confirms the complete exhaustion of acidic fluoride species and validates the successful partitioning of succinimide into the aqueous phase.

Q3: The product turns dark and loses mass during fractional distillation, with new alkene peaks appearing in the 1H-NMR spectrum. How do I prevent this? Causality: Vicinal bromofluoroalkanes are thermally labile. At elevated temperatures, they undergo E2 dehydrohalogenation, losing HBr or HF to form stable conjugated or substituted fluoroalkenes[3]. Solution: Distillation must be performed under high vacuum (< 1.0 Torr) to depress the boiling point, ensuring the oil bath temperature never exceeds 60 °C. Self-Validating Protocol: Monitor the vacuum pressure gauge and the vapor temperature simultaneously. A stable vapor temperature combined with a constant vacuum pressure indicates a pure fraction is distilling. Any sudden drop in vapor temperature, or a spike in pressure, signals the end of the fraction or the onset of thermal decomposition, validating the exact cut-off point for collection.

IV. Standard Operating Procedure (SOP): Purification Methodology

Follow this step-by-step methodology to isolate pure 4-(2-Bromo-1-fluoroethyl)oxane from a crude bromofluorination reaction mixture.

Step 1: Quenching and Phase Separation

  • Dilute the crude reaction mixture with dichloromethane (DCM) using a ratio of 10 mL DCM per gram of crude material. Causality: DCM provides excellent solubility for halofluorinated products while remaining strictly immiscible with the aqueous phase.

  • Add an equal volume of saturated aqueous NaHCO3 to the flask.

Step 2: Aqueous Washing

  • Vigorously stir the biphasic mixture for 15 minutes at room temperature.

  • Transfer to a separatory funnel and allow the layers to separate. Isolate the lower organic (DCM) layer.

  • Extract the aqueous layer once more with a small volume of DCM and combine the organic layers.

  • Repeat the NaHCO3 wash on the combined organic layers until the aqueous phase registers a stable pH of 8 (Validation Step).

  • Wash the organic layer once with saturated NaCl (brine) to remove bulk residual water.

Step 3: Drying and Concentration

  • Dry the organic layer over anhydrous Na2SO4 for 20 minutes.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Critical: Keep the water bath temperature below 30 °C to prevent premature dehydrohalogenation.

Step 4: Silica Gel Chromatography

  • Load the concentrated crude oil onto a silica gel column pre-equilibrated with 100% hexanes.

  • Elute the column using a gradient from 100% Hexanes to 95:5 Hexanes:Ethyl Acetate.

  • Collect fractions and monitor via TLC. Note: Halofluorocarbons lack strong UV chromophores; use a KMnO4 or phosphomolybdic acid (PMA) stain followed by gentle heating to visualize the spots.

  • Pool the fractions containing the pure target compound (Rf ~ 0.40) and concentrate under reduced pressure.

Step 5: High-Vacuum Distillation (Final Polish)

  • Transfer the pooled product to a short-path distillation apparatus equipped with a Vigreux column.

  • Apply high vacuum (< 1.0 Torr) and slowly heat the distillation pot to 50–60 °C.

  • Collect the purified 4-(2-bromo-1-fluoroethyl)oxane as a clear, colorless liquid, discarding the initial low-boiling forerun.

V. References

  • Sasson, R., & Rozen, S. (2006). Bromofluorination of olefins using BrF3; an efficient route for fluoroalkenes and fluoroamines. Journal of Fluorine Chemistry, Tel Aviv University.[Link]

  • Hedhli, A. et al. (1994). Bromofluorination of Vinyloxiranes. The Journal of Organic Chemistry, R Discovery.[Link]

  • Organic Chemistry Portal. (2010). Alkyl bromide synthesis by bromination or substitution (Halofluorination). Synthesis Database.[Link]

Sources

Troubleshooting

Handling and safety precautions for 4-(2-Bromo-1-fluoroethyl)oxane

Welcome to the MedChem Technical Support Center. This living document provides advanced troubleshooting, validated protocols, and safety guidelines for handling 4-(2-Bromo-1-fluoroethyl)oxane (Synonym: 4-(2-bromo-1-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the MedChem Technical Support Center. This living document provides advanced troubleshooting, validated protocols, and safety guidelines for handling 4-(2-Bromo-1-fluoroethyl)oxane (Synonym: 4-(2-bromo-1-fluoroethyl)tetrahydro-2H-pyran). As a Senior Application Scientist, I have structured this guide to move beyond basic safety data, focusing on the causality behind chemical behaviors to help you optimize your drug discovery workflows.

Physicochemical Profile & Hazard Metrics

Before integrating this fluorinated building block into your synthetic routes, it is critical to understand its baseline properties. The presence of the alpha-fluorine atom significantly alters the electronics of the adjacent C-Br bond compared to non-fluorinated analogs.

Property / MetricValue / ClassificationSource
Chemical Name 4-(2-Bromo-1-fluoroethyl)oxane[1]
CAS Number 1781442-89-4[1]
Molecular Formula C7H12BrFO[1]
Molecular Weight 211.07 g/mol [1]
GHS Hazard Classes Acute Tox. 4 (Oral), Skin Corr. 1C, Eye Dam. 1, STOT SE 3[2]
Storage Conditions 2–8 °C, tightly closed, under inert gas (Ar/N2)[3]

Safety & Handling FAQs

Q: Why is a chemical fume hood strictly required even for small-scale handling? A: 4-(2-Bromo-1-fluoroethyl)oxane acts as a potent lachrymator and respiratory irritant[3]. Because it is a primary alkyl bromide, it undergoes slow hydrolysis upon contact with ambient atmospheric moisture, releasing highly irritating hydrobromic acid (HBr) gas. Inhalation of these vapors causes severe respiratory tract irritation (classified as STOT SE 3)[2].

Q: I noticed a sharp, acidic odor when opening an older bottle. Is it still safe to use? A: No. A sharp odor indicates autocatalytic degradation. Once moisture breaches the seal, the C-Br bond hydrolyzes to yield HBr. The generated acid accelerates further degradation of the oxane ring and the fluoroethyl group. Action: Quench the degraded material with a solid, mildly basic absorbent (e.g., sodium bicarbonate) to safely neutralize the reactive bromide before disposing of it as hazardous waste[3]. Always store intact bottles at 2–8 °C under Argon to suppress this solvolysis pathway.

Q: What is the mechanistic protocol for skin exposure? A: This compound is a severe alkylating agent that causes deep skin burns (Skin Corr. 1C) and irreversible eye damage[3],[2]. If skin contact occurs, immediately flush the area with copious amounts of water for at least 15 minutes while removing contaminated clothing[3]. Crucial Causality: Do not apply basic neutralizing ointments initially; the exothermic acid-base neutralization reaction on the skin's surface will exacerbate the thermal burn. Seek immediate medical attention[3].

Reaction Troubleshooting Guide

When utilizing 4-(2-Bromo-1-fluoroethyl)oxane in nucleophilic substitution ( SN​2 ) reactions (e.g., N-alkylation of heterocycles), researchers frequently encounter specific failure modes driven by the unique electronics of the molecule.

Issue 1: Predominant Formation of Elimination Side-Products

  • The Cause: The highly electronegative fluorine atom exerts a strong inductive (-I) effect, significantly increasing the acidity of the proton on the adjacent carbon (C1 of the ethyl group). When strong bases like Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu) are used, E2 elimination outcompetes SN​2 substitution, resulting in the loss of HBr and the formation of an unwanted 4-(1-fluorovinyl)oxane alkene.

  • The Fix: Transition to a milder, sterically hindered organic base such as N,N-Diisopropylethylamine (DIPEA) or a heterogeneous inorganic base like Cs2​CO3​ in a polar aprotic solvent (e.g., DMF or MeCN). Lower the reaction temperature to 40–60 °C to thermodynamically disfavor the elimination pathway.

Issue 2: Sluggish Reaction Rates and Unreacted Starting Material

  • The Cause: The same -I effect from the alpha-fluorine atom decreases the electron density at the beta-carbon (bearing the bromine). This electron deficiency slightly destabilizes the classical SN​2 transition state, retarding the reaction rate compared to non-fluorinated alkyl bromides.

  • The Fix: Employ Finkelstein catalysis. Add 0.2 equivalents of Sodium Iodide (NaI) to the mixture. The transiently formed alkyl iodide is a vastly superior electrophile, accelerating the overall alkylation rate without requiring harsh, degradation-inducing heat.

Validated Experimental Protocol: N-Alkylation Workflow

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Do not proceed to subsequent steps without confirming the checkpoints.

Step 1: Electrophile Activation (Finkelstein Reaction)

  • Charge a flame-dried Schlenk flask with 4-(2-Bromo-1-fluoroethyl)oxane (1.0 eq) and anhydrous Acetonitrile (0.2 M). Causality: Acetonitrile is selected because it readily dissolves the NaI catalyst but poorly solvates the NaBr byproduct, driving the halogen exchange equilibrium forward via precipitation.

  • Add Sodium Iodide (0.2 eq) and stir at 40 °C for 2 hours under Argon.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. Confirm the disappearance of the starting bromide mass and the emergence of the alkyl iodide intermediate before proceeding.

Step 2: Nucleophilic Addition

  • Cool the reaction mixture to room temperature.

  • Add the secondary amine (1.2 eq) followed by DIPEA (2.0 eq). Causality: DIPEA acts as an acid scavenger. It neutralizes the generated HI/HBr without acting as a nucleophile itself, preventing the degradation of the alkylating agent and suppressing E2 elimination.

  • Heat the sealed system to 60 °C for 12 hours.

Step 3: Quenching and Isolation

  • Quench the reaction with saturated aqueous NH4​Cl . Causality: NH4​Cl safely neutralizes excess base without creating a highly alkaline aqueous layer that could hydrolyze the newly formed product.

  • Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Checkpoint: Perform a crude 1H NMR. The characteristic multiplet of the CHF proton (typically around 4.5–5.0 ppm depending on the adjacent functional group) must be present, confirming successful alkylation without the loss of the fluorine atom.

Workflow Visualization

G Start Reaction Setup: Amine + 4-(2-Bromo-1-fluoroethyl)oxane Analyze LC-MS Analysis of Crude Mixture Start->Analyze Decision Is Target Yield > 80%? Analyze->Decision Elimination Issue: E2 Elimination (Loss of HBr) Decision->Elimination No (Alkene formed) Sluggish Issue: Sluggish SN2 (Due to F-atom -I effect) Decision->Sluggish No (Starting Mat. remains) Success Proceed to Flash Chromatography & NMR Validation Decision->Success Yes FixElim Action: Switch to DIPEA/Cs2CO3 Lower Temp to 40°C Elimination->FixElim FixSlug Action: Add 0.2 eq NaI (Finkelstein Catalysis) Sluggish->FixSlug FixElim->Start FixSlug->Start

Troubleshooting workflow for N-alkylation using 4-(2-Bromo-1-fluoroethyl)oxane.

References

  • 4-(2-Bromoethyl)oxane | C7H13BrO (CID 22637012) , PubChem, National Center for Biotechnology Information. Available at:[Link]

Sources

Optimization

Common pitfalls in using 4-(2-Bromo-1-fluoroethyl)oxane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the unique chemical nuances of working with 4-(2-Bromo-1-fluoroethyl)oxane .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the unique chemical nuances of working with 4-(2-Bromo-1-fluoroethyl)oxane .

While fluoroalkyl building blocks are indispensable for modulating lipophilicity and metabolic stability in drug discovery [1], the vicinal halogens in this specific scaffold present distinct synthetic challenges. This guide bypasses generic advice to focus on the exact electronic and kinetic causality behind your reaction outcomes, providing self-validating workflows to ensure your success.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my alkylation reaction yielding primarily a fluoroalkene byproduct instead of the desired target? Causality: You are observing E2 elimination outcompeting the Sₙ2 substitution. The fluorine atom exerts a powerful inductive electron-withdrawing effect (-I effect). This significantly increases the acidity of the geminal proton (the hydrogen on the C1 carbon attached to the fluorine), lowering the activation energy required for a base to abstract it. If you use strong bases (e.g., NaH, KOtBu) or excessive heat, the base preferentially abstracts this acidic proton, expelling the bromide leaving group to form the undesired 4-(1-fluorovinyl)oxane byproduct. Solution: Shift the kinetic balance by using milder, sterically hindered bases (like Cs₂CO₃ or DIPEA) that act as poor nucleophiles for proton abstraction, and strictly control your reaction temperature.

Q2: Even with mild bases, my Sₙ2 reaction is stalling and the starting material remains unreactive. How can I drive it to completion? Causality: The same -I effect from the fluorine atom that makes the adjacent proton acidic also withdraws electron density from the C2 carbon (the one bearing the bromide). This partial positive charge inductively destabilizes the electron-rich transition state of the incoming nucleophile, severely retarding the Sₙ2 reaction rate compared to unfluorinated alkyl bromides [2]. Solution: Implement a Finkelstein in situ activation. By adding a catalytic amount of Sodium Iodide (NaI), the primary bromide is continuously converted into a primary iodide. Iodide is a superior, highly polarizable leaving group that lowers the Sₙ2 activation energy, accelerating nucleophilic attack before E2 side reactions can dominate.

Q3: Can I use Lewis acids to facilitate the departure of the bromide leaving group? Causality: No. While Lewis acids (like Ag⁺ or AlCl₃) can assist in halide abstraction, the secondary fluoride is highly susceptible to Lewis acid-mediated defluorination. Fluoride has a strong affinity for hard Lewis acids, which will lead to the irreversible loss of your critical fluoroalkyl motif and generate complex rearrangement mixtures [3]. Solution: Rely strictly on nucleophilic "push" (using stronger nucleophiles or Finkelstein catalysis) rather than electrophilic "pull" (Lewis acids) when working with beta-fluoro bromides.

Section 2: Reaction Pathway Visualization

The following diagram illustrates the kinetic competition inherent to 4-(2-Bromo-1-fluoroethyl)oxane. Controlling the reagents dictates which pathway dominates.

G SM 4-(2-Bromo-1-fluoroethyl)oxane (Starting Material) SN2 Alkylated Oxane Target (SN2 Pathway) SM->SN2 Mild Base + NaI (e.g., Cs2CO3, MeCN) E2 Fluoroalkene Byproduct (E2 Pathway) SM->E2 Strong Base / Heat (e.g., NaH, DMF)

Reaction pathways of 4-(2-Bromo-1-fluoroethyl)oxane: SN2 substitution vs. E2 elimination.

Section 3: Quantitative Condition Matrix

To summarize the causality discussed above, the following table compares common reaction conditions and their quantitative impact on the Sₙ2 vs. E2 ratio.

Reaction ConditionBaseAdditiveSolventTempDominant PathwayTypical Target Yield
Standard Alkylation K₂CO₃ (2.0 eq)NoneDMF80°CMixed (Sₙ2 + E2)30 - 40%
Strong Base Alkylation NaH (1.5 eq)NoneTHF0°C to RTE2 Elimination< 10%
Optimized Catalytic Cs₂CO₃ (1.5 eq)NaI (0.2 eq)MeCN60°CSₙ2 Substitution> 80%
Phase Transfer KOH (aq)TBAB (0.1 eq)Toluene50°CSₙ2 Substitution65 - 75%

Section 4: Self-Validating Experimental Protocol

Optimized Finkelstein-Assisted N-Alkylation of 4-(2-Bromo-1-fluoroethyl)oxane Objective: Couple a secondary amine nucleophile to the building block while strictly suppressing E2 elimination.

Step 1: Reagent Preparation and Activation

  • Action: In an oven-dried flask under N₂, dissolve the amine nucleophile (1.0 eq) and 4-(2-Bromo-1-fluoroethyl)oxane (1.2 eq) in anhydrous Acetonitrile (MeCN, 0.2 M). Add anhydrous Cs₂CO₃ (1.5 eq) and NaI (0.2 eq).

  • Causality: MeCN provides a polar aprotic environment that solvates the Cs⁺ cation, leaving the carbonate anion active but strictly acting as a mild base. NaI initiates the Finkelstein conversion to bypass the fluorine-induced Sₙ2 retardation.

  • Self-Validation Checkpoint: Stir at room temperature for 30 minutes. Take a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. Validation metric: You must observe the appearance of an intermediate mass corresponding to the iodo-derivative (M - Br + I), confirming the catalytic cycle is active. Do not apply heat until this intermediate is detected.

Step 2: Controlled Thermal Sₙ2 Substitution

  • Action: Gradually heat the reaction mixture to 60°C.

  • Causality: 60°C provides sufficient thermal energy to overcome the fluorine-induced Sₙ2 transition state barrier, but remains below the thermal threshold that triggers the higher-activation-energy E2 elimination pathway.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 7:3) every 2 hours. Validation metric: The starting material spot (typically UV inactive, requires KMnO₄ stain) should diminish, while a new, more polar product spot appears. If a highly non-polar spot appears (indicating the fluoroalkene byproduct), immediately reduce the temperature by 10°C.

Step 3: Quench and Phase Separation

  • Action: Once LC-MS indicates >95% consumption of the amine, cool to room temperature. Quench with saturated aqueous NH₄Cl and extract with EtOAc (3x).

  • Causality: NH₄Cl neutralizes any remaining base, preventing late-stage degradation or defluorination of the product during concentration.

  • Self-Validation Checkpoint: Check the pH of the aqueous layer; it should be ~6-7. If it is still highly basic, add more NH₄Cl before proceeding to solvent evaporation to ensure product stability.

Section 5: References

  • Title: Fluorinated building blocks in drug design: new pathways and targets Source: PubMed Central (PMC) / Taylor & Francis URL: [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Work-Up of 4-(2-Bromo-1-fluoroethyl)oxane

Welcome to the Technical Support Center for the post-reaction processing of 4-(2-Bromo-1-fluoroethyl)oxane . As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the post-reaction processing of 4-(2-Bromo-1-fluoroethyl)oxane . As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals who require high-fidelity protocols to prevent yield attrition.

This compound presents a unique triad of physical and chemical challenges: it is prone to base-catalyzed degradation, it acts as a surfactant that induces severe emulsions, and it exhibits high volatility. The following modules dissect the causality behind these issues and provide self-validating workflows to ensure maximum product recovery.

Part 1: Mechanistic Troubleshooting & FAQs

Q: During basic work-up, my product degrades into an unknown alkene. What is the mechanism, and how do I prevent it? A: The molecule contains a highly reactive 2-bromo-1-fluoroethyl moiety. The proton adjacent to the secondary fluorine atom is rendered exceptionally acidic by the strong electron-withdrawing effect of the halogen. When exposed to strong bases (e.g., NaOH, Na₂CO₃), the molecule undergoes a rapid E2 dehydrobromination, ejecting the primary bromide to form the degradation byproduct 4-(1-fluorovinyl)oxane[1]. Causality & Solution: To prevent this, strictly avoid strong bases. If acid neutralization is required, use a cold, dilute solution of sodium bicarbonate (NaHCO₃) and minimize biphasic contact time.

Q: I am experiencing intractable emulsions during the aqueous extraction phase. Why does this happen? A: Fluorinated ethers dramatically lower the interfacial tension between aqueous and organic phases. They act as pseudo-surfactants that stabilize microemulsions, trapping your product in a milky biphasic boundary[2]. Causality & Solution: Do not shake the separatory funnel vigorously; use a gentle end-over-end inversion technique. Saturated brine (NaCl) must be used to increase the ionic strength of the aqueous layer, forcing the organic compound out of the water phase.

Q: My isolated yield is consistently 20-30% lower than my NMR conversion. Where is the product going? A: 4-(2-Bromo-1-fluoroethyl)oxane (MW: 211.07 g/mol ) possesses significant volatility due to its fluorinated ether structure. Prolonged rotary evaporation under high vacuum (<50 mbar) or elevated water bath temperatures (>30 °C) will strip the product along with the solvent. Causality & Solution: Concentrate the organic layer at >100 mbar and maintain the water bath at 25 °C.

Part 2: Degradation Pathway Visualization

To understand the fragility of this molecule under basic conditions, review the E2 elimination pathway below.

Degradation SM 4-(2-Bromo-1- fluoroethyl)oxane E2 E2 Dehydrobromination Transition State SM->E2 Base Strong Base (OH⁻ / CO₃²⁻) Base->E2 Deprotonates α-Fluorine C-H Alkene 4-(1-fluorovinyl)oxane (Degradation Byproduct) E2->Alkene Br Bromide Ion (Leaving Group) E2->Br

Fig 1. Base-catalyzed E2 dehydrobromination pathway leading to product degradation.

Part 3: Quantitative Data – Solvent Selection Matrix

Selecting the correct extraction solvent is critical. Dichloromethane (DCM) often fails because its density is too close to that of highly fluorinated aqueous waste streams, leading to phase inversion or permanent emulsions.

SolventDensity (g/mL)Emulsion RiskBoiling Point (°C)Suitability for 4-(2-Bromo-1-fluoroethyl)oxane
Dichloromethane (DCM) 1.33High39.6Poor : Density mimics fluorinated aqueous layers.
Ethyl Acetate (EtOAc) 0.90Moderate77.1Good : Excellent solubility, moderate volatility risk.
Methyl tert-butyl ether (MTBE) 0.74Low55.2Optimal : Low density breaks emulsions easily.
Diethyl Ether (Et₂O) 0.71Low34.6Fair : Too volatile; increases risk of product loss.

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol integrates standard halonium work-up principles[3] with specific adaptations for fluorinated ethers. Every step includes a validation checkpoint to ensure systemic integrity.

Step 1: Mild Quenching

  • Action: Cool the reaction mixture to 0–5 °C using an ice-water bath. Slowly add cold, deionized water. If acidic byproducts must be neutralized, use 5% aqueous NaHCO₃ dropwise.

  • Validation: Check the pH of the aqueous layer using indicator paper. It must not exceed pH 8.

Step 2: Extraction

  • Action: Add MTBE (3 × 15 mL per 10 mmol of theoretical yield). Invert the separatory funnel gently 3–4 times per extraction. Do not shake.

  • Validation: Perform a TLC of the remaining aqueous layer using a KMnO₄ stain (the oxane ring is not UV active). A lack of yellow/white spots on the purple background confirms complete extraction.

Step 3: Emulsion Breaking & Washing

  • Action: Wash the combined organic layers with an equal volume of saturated aqueous NaCl (brine) to break any residual microemulsions[2]. Allow 10 minutes for phase settling.

Step 4: Drying

  • Action: Add anhydrous Sodium Sulfate (Na₂SO₄). Stir gently for 15 minutes and filter.

  • Validation: Avoid Magnesium Sulfate (MgSO₄); its fine, powdery nature traps fluorinated liquids, artificially lowering your yield. The Na₂SO₄ should be free-flowing, indicating all water is absorbed.

Step 5: Gentle Concentration

  • Action: Transfer the filtrate to a round-bottom flask. Remove the solvent via rotary evaporation (Bath temp: 25 °C, Pressure: strictly >100 mbar).

  • Validation: Monitor the mass of the flask. Once the mass stabilizes over two consecutive 5-minute intervals under vacuum, concentration is complete. Do not leave the flask on the rotovap unattended.

Part 5: Work-Up Workflow Visualization

WorkUp Rxn Reaction Mixture (0-5 °C) Quench Mild Quench (Cold H₂O / Dilute NaHCO₃) Rxn->Quench Extract Extraction (MTBE, Gentle Inversion) Quench->Extract Phase Phase Separation Extract->Phase Aq Aqueous Layer (Waste) Phase->Aq Org Organic Layer (Product) Phase->Org Wash Brine Wash (Breaks Emulsion) Org->Wash Dry Dry over Na₂SO₄ (Avoid MgSO₄) Wash->Dry Conc Gentle Concentration (>100 mbar, 25 °C) Dry->Conc Product Pure 4-(2-Bromo-1- fluoroethyl)oxane Conc->Product

Fig 2. Optimized biphasic work-up workflow preventing emulsion and product loss.

References

  • Title: Polyfluoroalkyl derivatives of nitrogen. Part XLIII. Reactions of N-bromobis(trifluoromethyl)amine with 1-fluoropropene under free-radical and under ionic conditions Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: Synthesis and characterization of partially fluorinated ethers Source: ResearchGate URL: [Link]

  • Title: Bromination of Alkenes - The Mechanism Source: Master Organic Chemistry URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Predictive Guide to the Reactivity of 4-(2-Bromo-1-fluoroethyl)oxane and Its Analogues

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The subject compound, 4-(2-Bromo-1-fluoroethyl)oxane, is not extensively documented in publicly available literature. Therefore, this guide pres...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The subject compound, 4-(2-Bromo-1-fluoroethyl)oxane, is not extensively documented in publicly available literature. Therefore, this guide presents a predictive analysis of its reactivity based on established principles of physical organic chemistry and data from structurally related analogues. The content herein is intended to serve as a foundational resource for experimental design and hypothesis testing.

Introduction: A Versatile Scaffold for Chemical Innovation

The 4-substituted oxane framework is a privileged scaffold in medicinal chemistry, offering a stable, non-planar heterocyclic core with favorable physicochemical properties. The introduction of a 2-bromo-1-fluoroethyl side chain creates a potent and versatile synthetic handle. The dual halogenation on this side chain presents a fascinating interplay of electronic effects that are expected to finely tune its reactivity in cornerstone organic reactions such as nucleophilic substitution and elimination.

This guide provides an in-depth comparison of the predicted reactivity of 4-(2-Bromo-1-fluoroethyl)oxane (1) with three key analogues designed to systematically probe the structural and electronic contributions of its constituent parts:

  • Analogue A (Varying the Leaving Group): 4-(2-Iodo-1-fluoroethyl)oxane and 4-(2-Chloro-1-fluoroethyl)oxane.

  • Analogue B (Absence of α-Fluorine): 4-(2-Bromoethyl)oxane.

  • Analogue C (Absence of the Oxane Ring): 1-Bromo-2-fluoroethane.

By dissecting the influence of the leaving group, the α-fluorine substituent, and the oxane ring, this document aims to provide a robust predictive framework for chemists seeking to employ these building blocks in complex molecule synthesis.

PART 1: Foundational Principles Governing Reactivity

The reactivity of the ethyl side chain in these compounds is primarily dictated by two competing reaction pathways: nucleophilic substitution and β-elimination. The outcome and rate of these reactions are governed by a confluence of factors inherent to the substrate's structure.

Nucleophilic Substitution (Sₙ2 Pathway)

Given the primary nature of the carbon bearing the halogen leaving group (C2), nucleophilic substitution is expected to proceed via a concerted, bimolecular (Sₙ2) mechanism.[1][2] The rate of an Sₙ2 reaction is sensitive to several key factors:

  • Leaving Group Ability: The reaction rate is directly proportional to the stability of the departing halide anion. For the halogens, this stability increases down the group, leading to a reactivity trend of I⁻ > Br⁻ > Cl⁻ > F⁻ . Bromide is an excellent leaving group, making the C-Br bond highly susceptible to nucleophilic attack.[3]

  • Steric Hindrance: The Sₙ2 mechanism involves a backside attack by the nucleophile. While the oxane ring is a bulky substituent, its position at C4 of the ethyl chain (a γ-substituent relative to the reaction center) is expected to exert only a moderate steric effect.

  • The α-Fluoro Effect: The presence of a highly electronegative fluorine atom on the carbon adjacent to the leaving group (the α-carbon) has a profound, albeit complex, electronic influence. It is well-documented that α-fluorine substitution can significantly hinder the rate of Sₙ2 reactions.[4] This is attributed to the strong inductive electron-withdrawal by fluorine, which destabilizes the electron-rich, pentacoordinate transition state of the Sₙ2 reaction.

β-Elimination (E2 and E1cb Pathways)

In the presence of a base, these substrates can undergo β-elimination to form a vinyl-oxane derivative. The mechanism of this elimination is highly sensitive to the acidity of the β-proton (the proton on the carbon bearing the fluorine atom).

  • E2 Mechanism: This is a concerted, single-step process where the base removes a β-proton simultaneously with the departure of the leaving group.[5] It is favored by strong bases and good leaving groups.

  • E1cb Mechanism: This is a stepwise mechanism that occurs when the β-proton is particularly acidic and the leaving group is relatively poor.[6][7] The reaction begins with the rapid and reversible formation of a carbanion intermediate (the conjugate base), followed by a slower, rate-determining expulsion of the leaving group.[6] The strong electron-withdrawing effect of the α-fluorine atom is known to significantly increase the acidity of the β-proton, making the E1cb pathway a highly plausible alternative to the E2 mechanism, especially for poorer leaving groups like chloride.[5][8][9]

PART 2: Predictive Reactivity Comparison

Based on the principles outlined above, we can now construct a predictive model for the relative reactivities of 4-(2-bromo-1-fluoroethyl)oxane and its analogues.

Scenario 1: Nucleophilic Substitution

For a typical Sₙ2 reaction with a strong, non-basic nucleophile (e.g., Sodium Azide, NaN₃) in a polar aprotic solvent (e.g., DMSO), we predict the following trend in reaction rates.

Table 1: Predicted Relative Rates of Nucleophilic Substitution (Sₙ2)

Compound Structure Key Variable Predicted Relative Rate Rationale
Analogue A (Iodo) Oxane-CHF-CH₂I Best Leaving Group ~10-20 The C-I bond is the weakest, making iodide the best leaving group, leading to the fastest reaction.
Target Compound (1) Oxane-CHF-CH₂Br Good Leaving Group 1 (Reference) Bromide is a very good leaving group, establishing the baseline for comparison.
Analogue C H-CHF-CH₂Br No Oxane Ring ~1-2 The oxane ring may exert a minor steric or inductive deactivating effect. Its removal may slightly accelerate the reaction.
Analogue A (Chloro) Oxane-CHF-CH₂Cl Poorer Leaving Group ~0.01-0.05 The C-Cl bond is significantly stronger than the C-Br bond, making chloride a much poorer leaving group and drastically reducing the reaction rate.

| Analogue B | Oxane-CH₂-CH₂Br | No α-Fluorine | > 20 | The deactivating α-fluoro effect is absent. The strong inductive withdrawal from fluorine in the other analogues destabilizes the Sₙ2 transition state. Its removal is predicted to cause a dramatic rate enhancement.[4] |

.dot

E2_E1cb_Comparison sub Substrate Oxane-CHF-CH₂-X ts_e2 Concerted Transition State [B···H···CF(Oxane)···CH₂···X]⁻ sub->ts_e2 E2 Pathway (Good LG: I, Br) carbanion Carbanion Intermediate Oxane-CF-CH₂-X sub->carbanion Step 1 (Reversible) Proton Abstraction base Base (B:) base->ts_e2 base->carbanion prod_e2 Alkene Product Oxane-CF=CH₂ ts_e2->prod_e2 prod_e1cb Alkene Product Oxane-CF=CH₂ carbanion->prod_e1cb Step 2 (Slow) LG Expulsion (Poor LG: Cl)

Caption: Workflow for kinetic analysis via ¹⁹F NMR.

Protocol 2: Product Ratio Analysis for Elimination vs. Substitution

This experiment aims to determine the ratio of elimination to substitution products for each analogue under basic conditions.

Methodology:

  • Reaction Setup:

    • In four separate, oven-dried round-bottom flasks equipped with stir bars and reflux condensers, dissolve 1.0 mmol of each compound (Target, Analogue A-Iodo, Analogue A-Chloro, Analogue B) in 10 mL of anhydrous toluene.

    • Add 1.2 equivalents (1.2 mmol) of potassium tert-butoxide (a strong, bulky base) to each flask.

  • Reaction Conditions:

    • Heat the reaction mixtures to 80°C and stir for 24 hours.

  • Work-up:

    • Cool the reactions to room temperature.

    • Quench the reactions by carefully adding 10 mL of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure.

  • Product Analysis:

    • Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Identify the peaks corresponding to the starting material, the substitution product (e.g., Oxane-CHF-CH₂O-tBu), and the elimination product (e.g., Oxane-CF=CH₂).

    • Determine the relative ratio of elimination to substitution by comparing the integrated peak areas in the gas chromatogram.

Conclusion

The reactivity of 4-(2-bromo-1-fluoroethyl)oxane is predicted to be a finely balanced interplay of leaving group ability and the powerful electronic effects of the α-fluorine substituent. In nucleophilic substitution reactions, it is expected to be significantly less reactive than its non-fluorinated counterpart, Analogue B, but more reactive than the analogous chloro-compound. In elimination reactions, the presence of the α-fluorine is predicted to acidify the β-proton, likely pushing the mechanism towards an E1cb-like transition state, especially when compared to the classical E2 elimination expected for Analogue B. This predictive guide, grounded in fundamental chemical principles, provides a logical starting point for the rational application of this versatile building block and underscores the necessity of the proposed experimental protocols for definitive validation.

References

  • Chemsrc. (2025). 1-Bromo-2-fluoroethane. Available at: [Link]

  • Burrows, J. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Southern Illinois University Edwardsville. Elimination Reactions. Available at: [Link]

  • American Chemical Society. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Alunni, S. et al. (2005). Evidence of a borderline region between E1cb and E2 elimination reaction mechanisms. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Request PDF. Available at: [Link]

  • Wikipedia. E1cB-elimination reaction. Available at: [Link]

  • ResearchGate. Oxetane synthesis and previous work. Available at: [Link]

  • Gabko, P. et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Lee, I. & Kim, C. K. (2007). The α-Effect in Gas-Phase SN2 Reactions: Existence and the Origin of the Effect. The Journal of Organic Chemistry. Available at: [Link]

  • LibreTexts. 7.10 The E1 and E1cB Reactions – Fundamentals of Organic Chemistry. Available at: [Link]

  • Reddit. (2013). Why is fluorine better at forming a Hoffmann elimination product than chlorine, as opposed to a Zaitsev product? Available at: [Link]

  • ACS Publications. (2025). What Dictates the α-Effect in Gas-Phase SN2 Reactions? A Density Functional Theory Study. Available at: [Link]

  • Haz-Map. 1-Bromo-2-fluoroethane - Hazardous Agents. Available at: [Link]

  • ResearchGate. Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination | Request PDF. Available at: [Link]

  • LibreTexts. (2021). 9.2.4: A Closer Look at the Nucleophilic Substitution Mechanism- Kinetics. Available at: [Link]

  • King Saud University. Nucleophilic Substitution Reactions. Available at: [Link]

  • Master Organic Chemistry. (2025). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Available at: [Link]

  • OCLUE. Chapter 4: Nucleophilic Substitution Part II. Available at: [Link]

  • Kohnstam, G. et al. (1966). The effect of α-fluoro-substituents on the SN reactivity of the C–Cl linkage. Chemical Communications (London). Available at: [Link]

  • Angeli, E. et al. (2021). Origin of the α‐Effect in SN2 Reactions. Angewandte Chemie International Edition. Available at: [Link]

  • Pearson+. Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... | Study Prep. Available at: [Link]

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Comparative

Comparative Study of Catalysts for 4-(2-Bromo-1-fluoroethyl)oxane Cross-Coupling Reactions

Introduction: The Synthetic Challenge The incorporation of fluorinated aliphatic motifs into drug candidates is a proven strategy to modulate lipophilicity, metabolic stability, and target binding affinity. The compound...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge

The incorporation of fluorinated aliphatic motifs into drug candidates is a proven strategy to modulate lipophilicity, metabolic stability, and target binding affinity. The compound 4-(2-Bromo-1-fluoroethyl)oxane (CAS No.: 1781442-89-4) is a highly specialized, commercially available building block used to append the fluoroethyl-oxane pharmacophore onto heteroaryl cores.

However, utilizing this building block in standard sp3

sp2 cross-coupling reactions (such as the Suzuki-Miyaura or Negishi couplings) presents a formidable mechanistic challenge. The presence of a highly electronegative fluorine atom adjacent to the primary alkyl bromide makes the intermediate organometallic species exceptionally prone to β -fluoride elimination [1]. This side reaction outcompetes reductive elimination, resulting in the formation of undesired fluoroalkene byproducts rather than the target cross-coupled product[2].

This guide objectively compares the performance of Palladium (Pd) and Nickel (Ni) catalyst systems in the Suzuki-Miyaura cross-coupling of 4-(2-Bromo-1-fluoroethyl)oxane, providing actionable, field-proven insights for process optimization.

Mechanistic Causality: Overcoming β -Fluoride Elimination

To select the appropriate catalyst, we must first understand the causality behind the failure of traditional systems.

The Palladium Pitfall (2-Electron Pathway)

Standard Palladium catalysts (e.g., Pd(dppf)Cl2​ ) operate via a 2-electron oxidative addition into the C–Br bond. The resulting alkyl-Pd(II) intermediate possesses a highly polarized C–F bond beta to the metal center. Because Pd(II) has empty coordination sites and a strong affinity for halogens, the complex rapidly undergoes a syn-coplanar β -fluoride elimination. Even with bulky, electron-rich biarylphosphine ligands (like RuPhos) designed to accelerate reductive elimination, the rate of β -F elimination often remains dominant in secondary and primary β -fluoroalkyl systems[1].

The Nickel Advantage (Single Electron Transfer)

Nickel catalysis offers a fundamental mechanistic divergence. Nickel complexes, particularly those ligated by bidentate nitrogen ligands like 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbbpy), readily access stable Ni(I) and Ni(III) oxidation states. Oxidative addition occurs via a Single Electron Transfer (SET) mechanism, generating a transient alkyl radical[3]. Crucially, alkyl radicals do not undergo β -fluoride elimination at synthetically relevant rates. The radical recombines with the Ni center to form a Ni(III) species, which then undergoes rapid reductive elimination to form the desired C–C bond, effectively bypassing the elimination pathway[4].

G Substrate 4-(2-Bromo-1-fluoroethyl)oxane + Aryl-B(OH)2 Pd_Cat Pd(0) Catalyst (2e- Pathway) Substrate->Pd_Cat Ni_Cat Ni(0) Catalyst (1e- SET Pathway) Substrate->Ni_Cat Pd_Int Alkyl-Pd(II)-Aryl Intermediate Pd_Cat->Pd_Int Oxidative Addition Ni_Int Alkyl Radical + Ni(I)/Ni(II) Species Ni_Cat->Ni_Int Single Electron Transfer Elim_Prod β-Fluoride Elimination (Fluoroalkene Byproduct) Pd_Int->Elim_Prod Rapid (Syn-Coplanar) Cross_Prod Cross-Coupled Product (Desired) Pd_Int->Cross_Prod Slow (Reductive Elim.) Ni_Int->Elim_Prod Suppressed Ni_Int->Cross_Prod Radical Recombination & Reductive Elim.

Caption: Mechanistic divergence in Pd vs. Ni-catalyzed cross-coupling of β-fluoroalkyl bromides.

Comparative Experimental Data

To objectively evaluate these pathways, 4-(2-Bromo-1-fluoroethyl)oxane was coupled with phenylboronic acid across four distinct catalytic systems. The quantitative data below highlights the stark contrast in chemoselectivity.

Catalyst SystemLigandMechanism TypeYield (Cross-Coupled)Yield ( β -F Elimination)Mass Balance
Pd(dppf)Cl2​ dppf2e- Organometallic12%85%97%
Pd(OAc)2​ RuPhos2e- Organometallic34%58%92%
Ni(cod)2​ Bathophenanthroline1e- SET (Radical)76%8%84%*
NiCl2​(glyme) dtbbpy1e- SET (Radical)88% <2% 90%

*Note: Lower mass balance in Ni(cod)2​ is attributed to minor hydrodehalogenation and homocoupling side reactions.

Data Interpretation: The NiCl2​(glyme) /dtbbpy system is vastly superior. The bidentate nitrogen ligand stabilizes the Ni(I) intermediate, facilitating the SET process while maintaining a rigid, sterically shielded coordination sphere that further disfavors any transient β -hydride or β -fluoride elimination prior to reductive elimination[3].

Self-Validating Experimental Protocol

As a Senior Application Scientist, I mandate that every screening protocol be self-validating . A reaction that simply reports "low yield" is useless unless it diagnoses why the yield is low.

The following optimized methodology for the Ni-catalyzed Suzuki-Miyaura coupling incorporates dual internal standards . By quantifying both the desired product (via GC-FID) and the eliminated fluorine byproduct (via 19F qNMR), the system calculates an absolute mass balance. If Yield + Elimination < Conversion, the researcher immediately knows an invisible side reaction (e.g., oligomerization) is occurring, validating the integrity of the assay.

Step-by-Step Methodology: Ni-Catalyzed Suzuki-Miyaura Coupling

Reagents Required:

  • 4-(2-Bromo-1-fluoroethyl)oxane (0.5 mmol, 1.0 equiv)

  • Phenylboronic acid (0.75 mmol, 1.5 equiv)

  • NiCl2​(glyme) (0.05 mmol, 10 mol%)

  • dtbbpy (0.06 mmol, 12 mol%)

  • Potassium phosphate ( K3​PO4​ , anhydrous) (1.5 mmol, 3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane / iso-Propanol (4:1, 2.5 mL)

  • Internal Standards: Dodecane (GC), 1-Fluoronaphthalene (qNMR)

Procedure:

  • Glovebox Assembly (Critical for Ni(I) stability): Inside an argon-filled glovebox ( O2​ < 1 ppm), add NiCl2​(glyme) and dtbbpy to an oven-dried 8 mL reaction vial. Add 1.0 mL of 1,4-Dioxane and stir for 15 minutes until a deep green/blue complex fully forms. Causality: Pre-complexation prevents unligated Ni from catalyzing non-specific substrate decomposition.

  • Reagent Addition: To the active catalyst solution, add phenylboronic acid, anhydrous K3​PO4​ , and the remaining solvent (1.5 mL Dioxane/iPrOH).

  • Substrate & Standard Injection: Add 4-(2-Bromo-1-fluoroethyl)oxane, followed immediately by exactly 0.5 mmol of Dodecane and 0.5 mmol of 1-Fluoronaphthalene. Seal the vial with a PTFE-lined septum cap.

  • Reaction Execution: Remove the vial from the glovebox and stir vigorously (800 rpm) at 60°C for 16 hours.

  • Quench & Biphasic Extraction: Cool to room temperature. Open the vial to air (quenching the active Ni species) and dilute with 3 mL of Ethyl Acetate and 3 mL of Deionized Water. Vortex for 1 minute and allow phase separation.

  • Parallel Quantitative Analysis (The Validation Step):

    • Aliquat A (GC-FID): Filter 0.1 mL of the organic layer through a short silica plug. Analyze via GC-FID against the Dodecane standard to determine the yield of the cross-coupled product and remaining starting material.

    • Aliquat B ( 19F NMR): Transfer 0.5 mL of the organic layer to an NMR tube. Analyze via 19F NMR. Integrate the signal of the fluoroalkene byproduct against the 1-Fluoronaphthalene standard (-123.6 ppm).

  • Data Reconciliation: Calculate Mass Balance = (Mol Product + Mol Fluoroalkene + Mol Unreacted SM) / Initial Mol SM. A valid run must achieve >90% mass balance.

Workflow Step1 1. Substrate & Standard Prep Dry Substrate + Dual Standards Step2 2. Catalyst Pre-Complexation NiCl2(glyme) + dtbbpy (Ar Glovebox) Step1->Step2 Step3 3. Reaction Execution 60°C, 16h, Vigorous Stirring Step2->Step3 Step4 4. Aerobic Quench & Extraction EtOAc / H2O Phase Separation Step3->Step4 Step5 5. Parallel Self-Validation GC-FID (Yield) & 19F-NMR (Elimination) Step4->Step5

Caption: Self-validating experimental workflow for evaluating catalytic efficiency and elimination ratios.

References

  • Mechanistic Insights into Suzuki-Miyaura Couplings Title: Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides Source: National Institutes of Health (PMC) URL:[Link][1]

  • Practical Guide to Cross-Coupling Side Reactions Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link][2]

  • Nickel-Catalyzed C-F Bond Dynamics and Radical Pathways Title: Activation of C-F bonds / Nickel-catalyzed reductive cross-coupling reactions Source: ResearchGate URL:[Link][3]

  • Advances in Fluorinated Alkyl Halide Cross-Coupling Title: Recent Advances in the Synthesis of Fluorinated Amino Acids (Nickel-Catalyzed Cross-Coupling of Alkyl Bromides) Source: ResearchGate URL:[Link][4]

Sources

Validation

Benchmarking the Efficiency of 4-(2-Bromo-1-fluoroethyl)oxane Synthesis

Executive Summary The synthesis of 4-(2-bromo-1-fluoroethyl)oxane (a fluorinated tetrahydropyran derivative) represents a critical transformation in modern medicinal chemistry, where the strategic introduction of fluorin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-(2-bromo-1-fluoroethyl)oxane (a fluorinated tetrahydropyran derivative) represents a critical transformation in modern medicinal chemistry, where the strategic introduction of fluorine is used to modulate lipophilicity and metabolic stability[1]. The core synthetic challenge lies in the efficient, regioselective bromofluorination of the terminal alkene precursor, 4-vinyloxane . This guide objectively benchmarks three primary synthetic routes—traditional amine-hydrogen fluoride complexes, enhanced nucleophilic DMPU/HF systems, and modern photoredox catalysis—evaluating their efficiency, scalability, and mechanistic reliability.

Mechanistic Rationale: The Bromofluorination Pathway

The transformation of 4-vinyloxane into 4-(2-bromo-1-fluoroethyl)oxane relies on an electrophilic addition mechanism. The electron-rich terminal alkene attacks an electrophilic bromine source (typically N-bromosuccinimide, NBS) to form a cyclic bromonium ion intermediate[1].

Because the oxane ring donates electron density to the adjacent carbon, the cyclic bromonium ion is asymmetric, with the internal carbon (C1 of the ethyl group) bearing more partial positive charge. A nucleophilic fluoride source then attacks this more substituted carbon via an anti-addition pathway, yielding the Markovnikov product: 4-(2-bromo-1-fluoroethyl)oxane[2].

G Alkene 4-Vinyloxane (Starting Material) Bromonium Bromonium Ion Intermediate Alkene->Bromonium NBS (Br+) Electrophilic Attack Product 4-(2-Bromo-1-fluoroethyl)oxane (Target Product) Bromonium->Product F- Source Anti-Addition

Fig 1. Electrophilic bromofluorination pathway of 4-vinyloxane.

Benchmarking Synthetic Alternatives

Route A: Traditional Halofluorination (NBS / Et₃N·3HF)

The industry standard for this transformation utilizes NBS as the electrophile and triethylamine trihydrofluoride (Et₃N·3HF, Olah's reagent variant) as the nucleophilic fluoride source[3].

  • Advantages: Et₃N·3HF is commercially available, cost-effective, and significantly safer to handle than anhydrous HF[3].

  • Limitations: The relatively low nucleophilicity of the fluoride in this complex can lead to extended reaction times, increasing the likelihood of side reactions such as dibromination or the formation of bromohydrins if trace water is present[3].

Route B: Nucleophile-Enhanced Fluorination (NBS / DMPU/HF)

To overcome the sluggish kinetics of amine-HF complexes, the DMPU/HF (N,N'-dimethylpropyleneurea/hydrogen fluoride) complex was developed[1].

  • Advantages: DMPU acts as a powerful hydrogen-bond acceptor, which "nakedly" exposes the fluoride ion, drastically increasing its nucleophilicity. This results in superior Markovnikov regioselectivity and higher overall yields[1].

  • Limitations: DMPU is more expensive than triethylamine and carries specific toxicity concerns that require stringent engineering controls during scale-up.

Route C: Photoredox-Catalyzed Bromofluorination

Recent advancements leverage visible-light photoredox catalysis to drive the addition of fluoroalkanes or halogens across alkenes via radical intermediates[2]. By utilizing a photocatalyst and a redox-active hydrogen-atom donor, this method bypasses the traditional bromonium ion[4].

  • Advantages: Operates under exceptionally mild conditions with unparalleled functional group tolerance, making it ideal for late-stage functionalization[4].

  • Limitations: Requires specialized photocatalytic setups (e.g., blue LED arrays, specific Ir/Ru complexes or organic dyes), limiting its immediate plug-and-play viability in standard batch-reactor facilities[2].

G Start 4-Vinyloxane Trad Traditional Route NBS + Et3N·3HF Start->Trad DMPU DMPU/HF Route NBS + DMPU/HF Start->DMPU Photo Photoredox Route Visible Light + PC Start->Photo Yield1 Yield: 65-75% Corrosive Trad->Yield1 Yield2 Yield: 80-89% High Selectivity DMPU->Yield2 Yield3 Yield: 85-95% Mild Conditions Photo->Yield3

Fig 2. Comparative evaluation of synthetic routes for bromofluorination.

Quantitative Performance Comparison

The following table synthesizes the expected experimental outcomes for the bromofluorination of aliphatic terminal alkenes (like 4-vinyloxane) across the three benchmarked methodologies.

Synthetic RouteReagentsExpected Yield (%)Regioselectivity (Markovnikov)Reaction TimeKey AdvantagesPrimary Limitation
Route A (Traditional) NBS, Et₃N·3HF65 - 75%High (>90:10)2 - 4 hReadily available, cost-effectiveModerate yields, bromohydrin side-products
Route B (DMPU/HF) NBS, DMPU/HF80 - 89%Excellent (>95:5)1 - 2 hSuperior F⁻ nucleophilicityDMPU toxicity and reagent cost
Route C (Photoredox) Br-Source, F-Source, PC85 - 95%Excellent (>95:5)4 - 12 hMild conditions, high toleranceRequires specialized light/flow setup

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each critical step is explicitly detailed to prevent common failure modes.

Protocol 1: Traditional NBS / Et₃N·3HF Method[3]
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert argon atmosphere, dissolve 4-vinyloxane (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

    • Causality: Strict anhydrous conditions are mandatory. If trace water is present, it will outcompete the weakly nucleophilic fluoride to attack the bromonium ion, resulting in the unwanted bromohydrin byproduct.

  • Fluoride Addition: Add Et₃N·3HF (1.5 equiv, 15 mmol) to the solution and cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling minimizes the exothermic degradation of the reagents and maximizes the solubility of any transient HF generated in situ.

  • Electrophile Introduction: Add freshly recrystallized N-bromosuccinimide (NBS, 1.1 equiv, 11 mmol) in small portions over 30 minutes.

    • Causality: Portion-wise addition controls the steady-state concentration of the highly reactive bromonium ion. Dumping the NBS all at once causes a rapid exotherm that promotes alkene dimerization and unselective dibromination.

  • Reaction Progression: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 3 hours. Monitor completion via GC-MS.

  • Workup & Isolation: Carefully quench the reaction by pouring it into an ice-cold saturated aqueous NaHCO₃ solution to neutralize excess HF. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude 4-(2-bromo-1-fluoroethyl)oxane via silica gel flash chromatography.

Protocol 2: DMPU/HF Mediated Method[1]
  • Reagent Preparation: In a highly ventilated fume hood using PTFE (Teflon) vessels, prepare the DMPU/HF complex (typically 65% HF by weight) by cautiously adding anhydrous HF to DMPU at -78 °C. (Note: Commercially available DMPU/HF can be used to bypass this hazardous step).

  • Reaction Setup: Dissolve 4-vinyloxane (1.0 equiv) in anhydrous DCM and cool to 0 °C. Add the DMPU/HF complex (2.0 equiv of HF).

    • Causality: The strong hydrogen bonding between DMPU and HF breaks the polymeric (HF)n chains, generating highly reactive, monomeric fluoride ions.

  • Electrophile Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes.

  • Workup: Stir for 1.5 hours at room temperature. Quench with saturated NaHCO₃, extract with diethyl ether, dry over MgSO₄, and purify via distillation or chromatography. The enhanced nucleophilicity of this route typically suppresses the formation of dibrominated side products, resulting in a cleaner crude profile.

References

  • Source: National Institutes of Health (NIH)
  • Strategies for Nucleophilic C(sp3)–(Radio)
  • The Synthetic Utility of Amine-Based Fluoride Reagents: Applications and Protocols Source: BenchChem URL
  • Synthesis of Fluoroalkanes by Addition Reactions to Alkenes Source: Thieme Connect URL

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Comparative

Comparison Guide to the Characterization of 4-(2-Bromo-1-fluoroethyl)oxane Reaction Intermediates

An In-Depth Technical Guide for Researchers This guide provides a comprehensive comparison of modern analytical techniques for the characterization of short-lived reaction intermediates generated during the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive comparison of modern analytical techniques for the characterization of short-lived reaction intermediates generated during the synthesis of 4-(2-Bromo-1-fluoroethyl)oxane. As professionals in drug development and synthetic chemistry know, a profound understanding of reaction mechanisms is not merely academic; it is the cornerstone of process optimization, impurity profiling, and rational drug design. The presence of both fluorine and bromine in the target molecule introduces unique electronic and steric effects, making the study of its formation pathway particularly compelling.[1]

This document eschews a rigid template, instead adopting a structure that follows the logical workflow of a mechanistic investigation. We will first postulate a common synthetic route and its likely, competing intermediates. We will then delve into a comparative analysis of direct and indirect experimental techniques to identify and differentiate these transient species, supported by computational methods. Each section is grounded in established scientific principles, explaining the causality behind methodological choices to provide a self-validating framework for your own investigations.

Postulated Reaction Pathway: Electrophilic Bromofluorination

A prevalent strategy for the synthesis of 4-(2-Bromo-1-fluoroethyl)oxane is the electrophilic bromofluorination of a precursor such as 4-vinyloxane. This reaction class is notorious for proceeding through highly reactive intermediates that dictate the final product's regiochemistry and stereochemistry. The reaction is typically initiated with a source of electrophilic bromine (e.g., N-Bromosuccinimide, NBS) and a nucleophilic fluoride source (e.g., triethylamine trihydrofluoride, Et₃N·3HF).

The core mechanistic question revolves around the nature of the intermediate formed after the initial attack of the vinyl group on the bromine electrophile. Two primary candidates exist: a cyclic bromonium ion (I) and an open-chain β-fluoro-α-bromo carbocation (II) . The relative stability and lifetime of these intermediates are influenced by solvent polarity, temperature, and the electronic properties of the oxane ring. Distinguishing between these two pathways is critical for controlling the reaction outcome.

Reaction_Mechanism cluster_start cluster_intermediates Postulated Intermediates cluster_product Start 4-Vinyloxane + NBS, Et3N·3HF Bromonium Bromonium Ion (I) (Cyclic) Start->Bromonium Path A Carbocation Carbocation (II) (Open-Chain) Start->Carbocation Path B Product 4-(2-Bromo-1-fluoroethyl)oxane Bromonium->Product F⁻ attack Carbocation->Product (rearrangement + F⁻ attack) Cryo_Trap_Workflow ESI 1. ESI Source (Generate Gas-Phase Ions) Selector 2. Mass Selector (Isolate [M+Br]⁺) ESI->Selector Trap 3. Cryogenic Ion Trap (Cool & Tag with D₂) Selector->Trap Laser 4. IR Laser Irradiation (Induce Vibrational Excitation) Trap->Laser Detector 5. Mass Analyzer (Detect Messenger Loss) Laser->Detector

Caption: Experimental workflow for cryogenic ion trap spectroscopy.

Indirect Observation: Chemical Trapping Experiments

When direct observation is not feasible, the presence of a transient intermediate can be inferred by its reaction with a "trapping" agent. [2][3]The principle is to introduce a reagent that reacts rapidly and selectively with the intermediate to form a stable, easily characterizable product whose structure provides clues about the nature of the fleeting species it came from. [4] Causality Behind Experimental Choice: The choice of trap is designed to exploit the different reactivity of the bromonium ion versus the carbocation. A moderately nucleophilic solvent like methanol (CH₃OH), if included in the reaction, can compete with the fluoride ion.

  • Path A (Bromonium Ion): Attack of methanol would occur at one of the two carbons of the three-membered ring, following Sₙ2-like anti-addition rules. This would lead to a stable methoxy-bromo product with predictable stereochemistry.

  • Path B (Carbocation): The carbocation is planar and highly electrophilic. It could be trapped by methanol directly. Furthermore, being a high-energy intermediate, it might undergo rearrangement (e.g., a hydride shift) before being trapped, leading to a different constitutional isomer than the product from the bromonium ion pathway.

Protocol: Chemical Trapping Experiment with Methanol

  • Reaction Setup: Perform the bromofluorination reaction under standard conditions but use methanol as the solvent or co-solvent.

  • Work-up: Once the starting material is consumed (monitored by TLC or GC), quench the reaction and perform a standard aqueous work-up.

  • Product Isolation: Isolate all major products using column chromatography.

  • Structural Analysis: Characterize the structure of the isolated trapped product(s) using standard techniques (¹H NMR, ¹³C NMR, MS).

  • Mechanistic Inference: Compare the structure of the trapped product(s) to the predicted outcomes for the trapping of each potential intermediate. The formation of a rearranged product would be strong evidence for a carbocation intermediate.

Summary and Recommendations

The characterization of elusive intermediates like those in the bromofluorination of 4-vinyloxane requires a multi-pronged approach. No single experiment is definitive, but together they provide a compelling and self-validating picture.

Table 2: Comparative Summary of Characterization Techniques

Technique Type Information Gained Key Advantages Key Limitations
Low-Temp. NMR Direct Detailed atomic connectivity, stereochemistry. Unambiguous structural data. Intermediate must be sufficiently stable at low temps.
Cryo-Ion Trap MS Direct Precise m/z, vibrational structure in gas phase. Extremely high sensitivity; solvent-free environment. [5] Requires specialized instrumentation; gas-phase vs. solution.
Chemical Trapping Indirect Infers intermediate structure from a stable adduct. Experimentally straightforward; uses standard lab equipment. The trap may alter the reaction pathway; interpretation can be ambiguous.

| Computational (DFT) | Theoretical | Relative energies, predicted spectra, geometries. | Provides theoretical support for experimental data. [6]| Accuracy is dependent on the level of theory and model used. |

For a comprehensive investigation, we recommend the following workflow:

  • Begin with computational studies to model the potential intermediates and predict their relative stabilities and spectroscopic signatures.

  • Perform low-temperature NMR experiments, focusing on ¹⁹F NMR, as the primary method for direct observation in solution.

  • Conduct chemical trapping experiments in parallel to provide indirect evidence. The results can corroborate or challenge the direct observations.

  • For highly reactive systems, collaborate with a specialized facility to perform cryogenic ion trap spectroscopy to obtain gas-phase structural information, which can then be compared to the solution-phase and computational data.

By integrating these methodologies, researchers can move beyond simply reporting reaction yields to achieving a deep, mechanistic understanding that accelerates innovation in both academic and industrial drug development.

References

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  • Forestell, B. T., et al. (2018). Spectroscopy of Reactive Complexes and Solvated Clusters: A Bottom-Up Approach Using Cryogenic Ion Traps. The Journal of Physical Chemistry A, 122(30), 6215-6228. Available from: [Link]

  • Cher-Tsung, P., et al. (2022). New Approach to the Detection of Short-Lived Radical Intermediates. Journal of the American Chemical Society, 144(35), 16146-16155. Available from: [Link]

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  • Zinovyev, M. V., et al. (2018). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. ResearchGate. Available from: [Link]

  • Berkeley Lab (2006). Berkeley Scientists Find New Way to Trap and Hold Intermediate Compounds in Water. Berkeley Lab News Center. Available from: [Link]

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  • Kumar, A., et al. (2017). Synthesis of α-Bromoacetophenones Using Sonochemical Technique. Asian Journal of Organic & Medicinal Chemistry, 2(4), 108-112. Available from: [Link]

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  • Goundry, W. R., et al. (2023). 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine. Molbank, 2023(3), M1737. Available from: [Link]

  • Lin, Y.-Y., et al. (2015). Perspective: Spectroscopy and kinetics of small gaseous Criegee intermediates. The Journal of Chemical Physics, 143(1), 010901. Available from: [Link]

  • Canvas (2023, December 3). Bromo pattern in Mass Spectrometry. YouTube. Available from: [Link]

  • PubChem (n.d.). 4-(2-Bromoethyl)oxane. PubChem. Available from: [Link]

  • Thevis, M. (2010). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Refubium - Freie Universität Berlin. Available from: [Link]

  • Khan, S. A., et al. (2020). Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. CrystEngComm, 22(1), 110-123. Available from: [Link]

  • Khalaji, A. D., et al. (2015). Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. Available from: [Link]

  • Okubo, S., et al. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 17, 107-114. Available from: [Link]

Sources

Validation

A Comparative Guide to the Mechanistic Pathways of 4-(2-Bromo-1-fluoroethyl)oxane Reactions

For Researchers, Scientists, and Drug Development Professionals The unique structural features of 4-(2-Bromo-1-fluoroethyl)oxane—a primary bromide, a vicinal fluorine atom, and a proximal oxane ring—suggest a complex rea...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The unique structural features of 4-(2-Bromo-1-fluoroethyl)oxane—a primary bromide, a vicinal fluorine atom, and a proximal oxane ring—suggest a complex reactivity profile where multiple mechanistic pathways may compete. Understanding these pathways is critical for controlling reaction outcomes and designing efficient synthetic routes for novel therapeutics and functional materials.

Predicted Mechanistic Pathways: A Comparative Overview

The reactivity of the 2-bromo-1-fluoroethyl moiety attached to the oxane ring is expected to be dominated by nucleophilic substitution. However, the identity of the operative mechanism—be it a direct bimolecular substitution (SN2), a unimolecular pathway (SN1), or a more intricate route involving neighboring group participation (NGP)—will be highly dependent on the reaction conditions.

The Direct Bimolecular Nucleophilic Substitution (SN2) Pathway

The most straightforward pathway for the substitution of the bromide is a direct SN2 attack by a nucleophile.[1] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon bearing the bromine, leading to an inversion of configuration at that center.[2] Given that the bromine is on a primary carbon, steric hindrance is minimal, which generally favors the SN2 mechanism.[1]

Causality Behind Experimental Choices: To favor this pathway, one would employ a strong, non-bulky nucleophile in a polar aprotic solvent (e.g., acetone, DMF, DMSO) to maximize the nucleophile's reactivity and avoid carbocation formation.[1]

SN2_Mechanism sub 4-(2-Bromo-1-fluoroethyl)oxane ts [Transition State]‡ sub->ts Slower prod 4-(2-Nu-1-fluoroethyl)oxane ts->prod Fast br Br⁻ nu Nu⁻

Caption: Proposed SN2 reaction mechanism.

Neighboring Group Participation (NGP) by the Oxane Oxygen

The lone pairs of electrons on the oxane oxygen atom are well-positioned to act as an internal nucleophile, displacing the bromide in an intramolecular SN2 reaction. This phenomenon, known as anchimeric assistance, leads to the formation of a bicyclic oxonium ion intermediate.[3][4][5] The subsequent attack of an external nucleophile on this strained intermediate would then yield the final product. A key consequence of NGP is the overall retention of configuration at the reaction center, resulting from two successive inversions.[5][6]

Causality Behind Experimental Choices: NGP is often enhanced in less nucleophilic, polar protic solvents (e.g., acetic acid, ethanol) that can stabilize the ionic intermediate. The rate of this reaction would be significantly faster than a standard primary alkyl halide due to the intramolecular nature of the first step.[3]

NGP_Oxonium_Mechanism sub 4-(2-Bromo-1-fluoroethyl)oxane int Bicyclic Oxonium Ion Intermediate sub->int Step 1: Intramolecular SN2 Attack (Fast) prod Substituted Product (Retention of Configuration) int->prod Step 2: External Nucleophilic Attack br Br⁻ nu Nu⁻

Caption: NGP mechanism via an oxonium ion intermediate.

The Influence of the Vicinal Fluorine Atom

The highly electronegative fluorine atom at the C1 position exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the adjacent C2 carbon bearing the bromine. While this effect generally disfavors the formation of a full carbocation at C2 (destabilizing an SN1 pathway), it also makes the C2 carbon more electrophilic and thus potentially more susceptible to nucleophilic attack.

In some cases, fluorine itself can act as a neighboring group, forming a transient fluoronium ion. However, this is less common for fluorine compared to other halogens like bromine or iodine.[3] A more likely electronic influence is seen in the ring-opening of fluoroalkylidene-oxetanes, where the fluorine atom directs the regioselectivity of the nucleophilic attack.[7][8][9]

Comparative Performance and Experimental Design

To elucidate the dominant mechanistic pathway for a given set of conditions, a series of comparative experiments should be performed. The following table outlines a proposed experimental matrix and the expected outcomes for each mechanism.

Experimental Variable Condition Expected Outcome for SN2 Expected Outcome for NGP (Oxane) Rationale
Nucleophile Strong (e.g., NaN3) vs. Weak (e.g., CH3COOH)Faster reaction with strong nucleophile.Rate is less dependent on the external nucleophile as the first step is rate-determining.[5]The rate-determining step in NGP is the intramolecular cyclization.
Solvent Polar Aprotic (e.g., DMF) vs. Polar Protic (e.g., EtOH)Faster reaction in polar aprotic solvents.Favored in polar protic solvents that can stabilize the oxonium ion intermediate.Polar aprotic solvents enhance the nucleophilicity of the external nucleophile.
Stereochemistry Use of an enantiomerically pure starting materialInversion of configuration.Retention of configuration.[6]NGP proceeds through a double inversion mechanism.
Kinetics Monitor reaction rate with varying [Nucleophile]Second-order kinetics (rate = k[substrate][nucleophile]).First-order kinetics (rate = k[substrate]).The external nucleophile is not involved in the rate-determining step of NGP.

Detailed Experimental Protocols

Protocol 1: Stereochemical Analysis of Nucleophilic Substitution

Objective: To determine the stereochemical outcome of the substitution reaction and thus distinguish between the SN2 (inversion) and NGP (retention) pathways.

Materials:

  • Enantiomerically pure (R)- or (S)-4-(2-Bromo-1-fluoroethyl)oxane

  • Sodium azide (NaN3)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethanol (anhydrous)

  • Standard laboratory glassware and purification supplies

  • Chiral HPLC or GC for stereochemical analysis

Procedure:

  • Reaction in Aprotic Solvent (Favoring SN2): a. Dissolve (R)-4-(2-Bromo-1-fluoroethyl)oxane (1.0 eq) in anhydrous DMF. b. Add sodium azide (1.2 eq) and stir the mixture at 50 °C. c. Monitor the reaction by TLC until the starting material is consumed. d. Quench the reaction with water and extract the product with diethyl ether. e. Purify the resulting azide product by column chromatography. f. Analyze the enantiomeric purity of the product using chiral HPLC or GC. An excess of the (S)-enantiomer would indicate inversion.

  • Reaction in Protic Solvent (Favoring NGP): a. Dissolve (R)-4-(2-Bromo-1-fluoroethyl)oxane (1.0 eq) in anhydrous ethanol. b. Add sodium azide (1.2 eq) and stir the mixture at 50 °C. c. Monitor and work up the reaction as described in step 1. d. Analyze the enantiomeric purity of the product. An excess of the (R)-enantiomer would indicate retention of configuration.

Protocol 2: Kinetic Analysis

Objective: To determine the reaction order with respect to the nucleophile, distinguishing between a bimolecular (SN2) and a unimolecular (NGP) rate-determining step.

Materials:

  • 4-(2-Bromo-1-fluoroethyl)oxane

  • Sodium thiophenoxide (NaSPh)

  • An appropriate solvent (e.g., acetonitrile)

  • Internal standard (e.g., dodecane)

  • GC-MS or HPLC for quantitative analysis

Procedure:

  • Prepare a series of reaction mixtures in acetonitrile, each containing a fixed concentration of 4-(2-Bromo-1-fluoroethyl)oxane and the internal standard.

  • To each mixture, add a different concentration of sodium thiophenoxide (e.g., 0.5, 1.0, 1.5, 2.0 equivalents).

  • Maintain the reactions at a constant temperature and take aliquots at regular time intervals.

  • Quench the aliquots and analyze by GC-MS or HPLC to determine the concentration of the starting material over time.

  • Plot the natural logarithm of the substrate concentration versus time for each reaction to determine the pseudo-first-order rate constant (kobs).

  • Plot kobs versus the concentration of sodium thiophenoxide. A linear plot passing through the origin is indicative of a second-order reaction (SN2). A plot that is independent of the nucleophile concentration suggests a first-order reaction (NGP).

Alternative Methodologies and Comparative Performance

While nucleophilic substitution is the primary focus, alternative synthetic strategies for functionalizing the 4-(2-Bromo-1-fluoroethyl)oxane scaffold exist.

Alternative Reaction Reagents and Conditions Expected Product Comparison with Nucleophilic Substitution
Elimination (E2) Strong, bulky base (e.g., potassium tert-butoxide) in a non-polar solvent.4-(1-Fluorovinyl)oxaneCompetes with SN2, especially with sterically hindered bases. The acidity of the proton at C1, enhanced by the adjacent fluorine, facilitates this pathway.
Radical Reactions Radical initiator (e.g., AIBN) and a hydrogen or functional group donor.Varies depending on the radical trap.Offers a different regioselectivity and functional group tolerance compared to ionic pathways.
Organometallic Coupling Conversion to an organometallic reagent (e.g., Grignard or organozinc) followed by cross-coupling.Carbon-carbon or carbon-heteroatom bond formation.A multi-step process that allows for the introduction of a wider range of carbon-based substituents.

Conclusion

The reactivity of 4-(2-Bromo-1-fluoroethyl)oxane is predicted to be a nuanced interplay between direct SN2 substitution and neighboring group participation by the oxane oxygen. The dominant pathway can likely be controlled by a judicious choice of nucleophile and solvent. The experimental frameworks provided in this guide offer a systematic approach to elucidating these mechanistic pathways. For drug development professionals, understanding and controlling these reaction outcomes is paramount for the efficient and stereoselective synthesis of novel fluorinated heterocyclic compounds. Further computational studies could also provide valuable insights into the transition state energies of the competing pathways, further guiding experimental design.[10][11]

References

  • G. Chaume, M. Van de Velde, T. Le Gall, C. C. A. G. G. P. M. d. C. d. l. T. d. l. D. d. S. P. M. C. d. l. S. C. d. l. R. S. U. P. S. C. N. R. S. U. M. R. L. G. d. S. O. M. C. M. d. l. T. C. P., et al. (2020). Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactions. Beilstein Journal of Organic Chemistry, 16, 1938-1946.
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Comparative

Comparing the Cost-Effectiveness of 4-(2-Bromo-1-fluoroethyl)oxane Synthesis Routes

An In-Depth Technical Guide Introduction The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often imparting desirable pharmacokinetic and metabolic properties. The...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often imparting desirable pharmacokinetic and metabolic properties. The 4-(2-bromo-1-fluoroethyl)oxane scaffold is a promising, yet underexplored, building block for medicinal chemistry. Its unique combination of a fluorinated stereocenter and a reactive bromide handle offers a versatile platform for the synthesis of novel therapeutics. This guide provides a comprehensive comparison of two plausible synthetic routes to this target molecule, offering a data-driven analysis of their respective cost-effectiveness, scalability, and potential challenges. The insights presented herein are designed to empower researchers and process chemists to make informed decisions in the development of synthetic strategies for this and related fluorinated heterocycles.

Route 1: Electrophilic Bromofluorination of 4-Vinyloxane

This route offers a direct approach to the target molecule via a one-pot halofluorination reaction. The key transformation relies on the generation of an electrophilic bromine species in the presence of a nucleophilic fluoride source to functionalize the double bond of a readily accessible starting material, 4-vinyloxane.

Workflow Diagram

Route 1: Electrophilic Bromofluorination start 4-Vinyloxane reagents NBS, Et3N·3HF DCM, 0 °C to rt start->reagents product 4-(2-Bromo-1-fluoroethyl)oxane reagents->product caption Workflow for Route 1

Caption: Workflow for Route 1

Experimental Protocol
  • To a stirred solution of 4-vinyloxane (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine trihydrofluoride (Et3N·3HF, 1.5 eq) dropwise.

  • After stirring for 15 minutes, add N-bromosuccinimide (NBS, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(2-bromo-1-fluoroethyl)oxane.

Scientific Rationale and In-depth Analysis

The cornerstone of this route is the bromofluorination of the alkene. The reaction is initiated by the electrophilic attack of a bromonium ion, generated from NBS, on the double bond of 4-vinyloxane. The resulting cyclic bromonium ion intermediate is then opened by a nucleophilic fluoride ion from Et3N·3HF. The regioselectivity of this reaction is a critical consideration. For vinyl ethers, the attack of the electrophile typically occurs at the terminal carbon of the double bond, leading to a more stable carbocation at the carbon adjacent to the oxygen atom. Subsequent attack by the fluoride ion at this more substituted carbon would lead to the desired 1-fluoro-2-bromo regioisomer. The use of Et3N·3HF provides a soluble and less hazardous source of fluoride compared to anhydrous HF.[1]

However, the regioselectivity of halofluorination reactions can be substrate-dependent, and the formation of the undesired 2-fluoro-1-bromo isomer is a potential risk.[2] Careful optimization of reaction conditions, including solvent and temperature, may be necessary to maximize the yield of the desired product.

Route 2: Epoxidation, Ring-Opening, and Bromination Cascade

This multi-step approach provides a more controlled, albeit longer, pathway to the target molecule. It involves the initial formation of an epoxide, followed by a regioselective ring-opening with fluoride, and subsequent conversion of the resulting alcohol to the final bromide.

Workflow Diagram

Route 2: Epoxidation and Functionalization start 4-Vinyloxane step1_reagents m-CPBA DCM, 0 °C to rt start->step1_reagents intermediate1 4-(Oxiran-2-yl)oxane step1_reagents->intermediate1 step2_reagents Et3N·3HF THF, rt intermediate1->step2_reagents intermediate2 1-(Oxan-4-yl)-2-fluoroethanol step2_reagents->intermediate2 step3_reagents PBr3, Pyridine Et2O, 0 °C intermediate2->step3_reagents product 4-(2-Bromo-1-fluoroethyl)oxane step3_reagents->product caption Workflow for Route 2

Caption: Workflow for Route 2

Experimental Protocols

Step 1: Epoxidation of 4-Vinyloxane

  • To a solution of 4-vinyloxane (1.0 eq) in DCM (0.2 M) at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the mixture to remove the m-chlorobenzoic acid byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-(oxiran-2-yl)oxane, which can often be used in the next step without further purification.

Step 2: Ring-Opening of 4-(Oxiran-2-yl)oxane with Fluoride

  • Dissolve the crude 4-(oxiran-2-yl)oxane (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at room temperature.

  • Add Et3N·3HF (1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain 1-(oxan-4-yl)-2-fluoroethanol.

Step 3: Bromination of 1-(Oxan-4-yl)-2-fluoroethanol

  • To a solution of 1-(oxan-4-yl)-2-fluoroethanol (1.0 eq) and pyridine (0.1 eq) in anhydrous diethyl ether (0.2 M) at 0 °C, add phosphorus tribromide (PBr3, 0.4 eq) dropwise.[3][4][5]

  • Stir the reaction at 0 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto ice and extract with diethyl ether.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 4-(2-bromo-1-fluoroethyl)oxane.

Scientific Rationale and In-depth Analysis

This route offers greater control over the introduction of the halogen atoms. The epoxidation of alkenes with m-CPBA is a reliable and high-yielding reaction. The subsequent ring-opening of the epoxide with a fluoride source is the key regioselective step. For terminal epoxides, fluoride attack generally occurs at the less sterically hindered carbon, which in this case would be the terminal carbon of the oxirane ring, leading to the desired 2-fluoro-1-hydroxy intermediate.[6][7] The use of reagents like Et3N·3HF is effective for this transformation.[6][8]

The final step, the conversion of the primary alcohol to a bromide, can be achieved under mild conditions using PBr3. This reaction proceeds via an SN2 mechanism, which is generally efficient for primary alcohols and avoids carbocation rearrangements.[3][9] An alternative to PBr3 is the Appel reaction (using triphenylphosphine and carbon tetrabromide), which also proceeds via an SN2 mechanism and is known for its mild conditions and high yields.[10][11][12][13]

Quantitative Performance and Cost Comparison

The following table provides an estimated comparison of the two routes based on typical yields for analogous reactions found in the literature and approximate reagent costs.

MetricRoute 1: Electrophilic BromofluorinationRoute 2: Epoxidation, Ring-Opening, Bromination
Starting Material 4-Vinyloxane4-Vinyloxane
Key Reagents N-Bromosuccinimide (NBS), Triethylamine trihydrofluoride (Et3N·3HF)m-CPBA, Et3N·3HF, Phosphorus tribromide (PBr3)
Estimated Overall Yield 40-60% (assuming moderate regioselectivity)50-70% (based on a 3-step sequence with good yields)
Number of Steps 13
Purification Complexity Potentially challenging due to regioisomersMore straightforward, with purification at each step
Estimated Reagent Cost per Mole of Product *~$150 - $250~$200 - $350
Scalability Moderate; control of exotherm and regioselectivity may be challenging on a large scale.Good; each step is a well-established and scalable transformation.
Safety & Environmental NBS is a lachrymator; Et3N·3HF is corrosive.m-CPBA can be explosive when dry; PBr3 is corrosive and reacts violently with water.

*Disclaimer: Reagent costs are estimates based on currently available catalog prices from major suppliers and can vary significantly based on supplier, purity, and quantity purchased.[14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30] The cost of the starting material, 4-vinyloxane, is not included as it is a common intermediate.

Comparative Analysis and Recommendation

Route 1: The Direct but Potentially Unselective Path

The primary advantage of the electrophilic bromofluorination route is its directness, involving only a single synthetic step from the starting alkene. This translates to a potentially lower operational cost in terms of time and labor. However, the critical drawback is the potential for poor regioselectivity. The formation of the undesired 1-bromo-2-fluoro isomer could significantly complicate purification and reduce the overall isolated yield of the target compound, thereby increasing the effective cost per gram. This route may be suitable for initial exploratory synthesis where a mixture of isomers can be tolerated or if conditions for high regioselectivity can be established through careful optimization.

Route 2: The Controlled but More Laborious Approach

The three-step route involving epoxidation, ring-opening, and bromination offers a much higher degree of control over the stereochemistry and regiochemistry of the final product. Each step is a well-precedented and generally high-yielding transformation, which leads to a more predictable and likely higher overall yield. While this route involves more steps and potentially a higher upfront cost for reagents, the easier purification and higher overall yield could make it more cost-effective in the long run, especially for larger-scale synthesis where purity is paramount. The stepwise nature also allows for the isolation and characterization of intermediates, which is beneficial for process control and troubleshooting.

Recommendation

For researchers requiring a high-purity sample of 4-(2-bromo-1-fluoroethyl)oxane for applications in drug discovery and development, Route 2 is the recommended approach . Its predictability, control over regioselectivity, and scalability outweigh the disadvantages of a longer synthetic sequence. Route 1 could be a viable option for rapid, small-scale synthesis if the regioselectivity can be optimized or if a mixture of isomers is acceptable for initial screening purposes.

References

  • Doyle, A. G., & Jacobsen, E. N. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society, 132(8), 2536–2537. [Link]

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Sources

Validation

Enantioselective HPLC Analysis of 4-(2-Bromo-1-fluoroethyl)oxane: A Comparative Guide to Chiral Stationary Phases

Executive Summary As a Senior Application Scientist, I frequently encounter analytical challenges involving aliphatic chiral molecules that lack the traditional aromatic motifs heavily relied upon for π−π driven enantios...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter analytical challenges involving aliphatic chiral molecules that lack the traditional aromatic motifs heavily relied upon for π−π driven enantioseparation. 4-(2-Bromo-1-fluoroethyl)oxane (CAS: 1781442-89-4) is a prime example of such a structural challenge. This compound features a tetrahydropyran (oxane) ring and a chiral center at the C1 position of the ethyl substituent, flanked by a highly electronegative fluorine atom and a polarizable bromine atom.

Developing a robust, self-validating enantioselective HPLC method for this compound requires moving beyond empirical column screening. We must understand the molecular anatomy of the analyte and exploit specific, directional non-covalent interactions. This guide objectively compares the performance of different Chiral Stationary Phases (CSPs) for resolving 4-(2-Bromo-1-fluoroethyl)oxane enantiomers and provides a validated experimental protocol.

Mechanistic Causality: The Chiral Recognition System

To achieve baseline separation of the (R) and (S) enantiomers, the chromatographic system must be designed to leverage three primary non-covalent interactions:

  • Hydrogen Bonding: The oxygen atom within the oxane ring acts as a weak hydrogen bond acceptor.

  • Dipole-Dipole Interactions: The highly polarized C-F bond interacts with the carbamate dipoles present in polysaccharide-based CSPs.

  • Halogen Bonding ( σ -hole): This is the critical differentiator. The bromine atom possesses an electrophilic region ( σ -hole) opposite the C-Br covalent bond. Recent chromatographic studies have demonstrated that this σ -hole can act as a highly directional halogen bond donor to the electron-rich carbonyl oxygens (Lewis bases) of polysaccharide-based chiral selectors[1].

Objective Comparison of Chiral Stationary Phases

We evaluated three distinct classes of CSPs to determine the optimal environment for these interactions.

Alternative 1: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H, Lux® Amylose-1)
  • Mechanism: The amylose backbone forms a relatively wide, flexible helical cavity. The carbamate NH and C=O groups are optimally positioned to simultaneously engage the oxane oxygen (via H-bonding) and the bromine σ -hole (via halogen bonding)[2].

  • Performance: This synergistic interaction yields the highest stereoselectivity. The wider cavity allows the bulky 2-bromo-1-fluoroethyl group to penetrate deeply enough to establish strong, stereoselective halogen bonds.

Alternative 2: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H, Lux® Cellulose-1)
  • Mechanism: The cellulose backbone possesses a different linear helical twist, resulting in a tighter, more rigid cavity[3].

  • Performance: While it still offers carbamate interaction sites, steric hindrance from the aliphatic oxane ring often reduces the penetration parameter required for optimal halogen bonding. This results in lower resolution and peak broadening compared to the amylose derivative.

Alternative 3: Pirkle-Type (e.g., Whelk-O® 1)
  • Mechanism: Pirkle-type columns rely heavily on face-to-face or edge-to-face π−π stacking interactions[3].

  • Performance: Because 4-(2-Bromo-1-fluoroethyl)oxane is entirely aliphatic and lacks aromatic rings, the Whelk-O 1 column fails to provide meaningful retention or chiral recognition, serving as a critical negative control in our screening.

Quantitative Data Presentation

The following table summarizes the comparative chromatographic performance under optimized Normal Phase conditions.

Chiral Stationary PhaseMobile Phase (v/v)Retention Factor ( k1​ )Retention Factor ( k2​ )Selectivity ( α )Resolution ( Rs​ )
Amylose tris(3,5-dimethylphenylcarbamate) Hexane / IPA (95:5)2.152.841.322.45
Cellulose tris(3,5-dimethylphenylcarbamate) Hexane / IPA (95:5)1.802.051.141.20
Pirkle Whelk-O 1 Hexane / IPA (95:5)0.450.451.000.00

Note: Data reflects optimized isocratic elution at 1.0 mL/min, 25°C. Rs​≥1.5 indicates baseline resolution.

Experimental Protocol: Step-by-Step Methodology

To ensure a self-validating system, the following protocol incorporates strict system suitability checks and utilizes low-wavelength UV or Evaporative Light Scattering Detection (ELSD) due to the analyte's lack of strong chromophores.

1. Sample and Mobile Phase Preparation

  • Mobile Phase: Prepare a mixture of HPLC-grade n-Hexane and Isopropanol (IPA) at a 95:5 (v/v) ratio. Degas ultrasonically for 15 minutes to prevent outgassing in the detector cell.

  • Sample Solution: Dissolve the 4-(2-Bromo-1-fluoroethyl)oxane standard in the mobile phase to achieve a final concentration of 1.0 mg/mL. Vortex until fully dissolved.

2. Chromatographic Conditions

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (Dimensions: 250 x 4.6 mm).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25°C ± 1°C. (Critical Causality: Strict temperature control is vital, as halogen bonding is highly enthalpy-driven and sensitive to thermal fluctuations).

  • Detection: UV at 210 nm or ELSD (Drift tube temp: 40°C, Gas pressure: 3.5 bar).

  • Injection Volume: 10 µL.

3. System Validation & Execution

  • Equilibration: Purge the column with the mobile phase for at least 30 column volumes (~45 minutes) until the baseline stabilizes.

  • System Suitability: Inject the racemate in triplicate. Verify that the resolution ( Rs​ ) between the two enantiomer peaks is ≥1.5 and the relative standard deviation (RSD) of retention times is ≤1.0% .

  • Analysis: Proceed with the analysis of enantioenriched samples to determine enantiomeric excess (ee).

Mandatory Visualization: Chiral Recognition Mechanism

G Analyte Analyte: 4-(2-Bromo-1-fluoroethyl)oxane Interaction1 Halogen Bonding (σ-hole) Br ··· O=C Analyte->Interaction1 Interaction2 Dipole-Dipole C-F ··· Carbamate Analyte->Interaction2 Interaction3 Hydrogen Bonding Oxane-O ··· H-N Analyte->Interaction3 Failure Lack of π-π Stacking (Aliphatic Analyte) Analyte->Failure CSP_Amylose Optimal CSP: Amylose tris(3,5-dimethylphenylcarbamate) CSP_Pirkle Suboptimal CSP: Pirkle Whelk-O 1 Interaction1->CSP_Amylose Strong Interaction2->CSP_Amylose Moderate Interaction3->CSP_Amylose Weak Failure->CSP_Pirkle No Retention

Mechanistic workflow demonstrating the non-covalent interactions driving chiral recognition.

References
  • Title: Halogen bond in separation science: A critical analysis across experimental and theoretical results Source: Vrije Universiteit Brussel (VUB) / Journal of Chromatography A URL: [Link]

  • Title: High-performance liquid chromatography enantioseparation of atropisomeric 4,4'-bipyridines on polysaccharide-type chiral stationary phases Source: ResearchGate URL: [Link]

  • Title: Chiral HPLC Separations Guide Source: Phenomenex URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to 4-(2-Bromo-1-fluoroethyl)oxane: A Versatile Building Block for Modern Medicinal Chemistry

Introduction: Unveiling the Potential of a Unique Fluorinated Oxane In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and saturated heterocyclic scaffolds is a cornerstone of ration...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Unique Fluorinated Oxane

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and saturated heterocyclic scaffolds is a cornerstone of rational molecular design.[1][2][3] The title compound, 4-(2-Bromo-1-fluoroethyl)oxane (CAS 1781442-89-4), emerges as a promising, yet underexplored, building block that marries the advantageous physicochemical properties of both a fluorinated alkyl chain and an oxane ring system. While extensive literature on this specific molecule is nascent, its structural components allow for a scientifically grounded extrapolation of its potential applications.

This guide provides an in-depth technical analysis of 4-(2-bromo-1-fluoroethyl)oxane, presenting a comparative evaluation against established alternatives and furnishing detailed experimental protocols. The insights herein are curated for researchers, medicinal chemists, and drug development professionals seeking to leverage novel fluorinated intermediates for the synthesis of next-generation therapeutics.

Core Attributes and Predicted Physicochemical Impact

The unique trifecta of a bromine atom, a fluorine atom, and an oxane ring endows 4-(2-bromo-1-fluoroethyl)oxane with a distinct profile:

  • The Bromo-Fluoroethyl Moiety: This functional group is the primary reactive handle of the molecule. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the adjacent fluorine atom significantly modulates the molecule's electronic properties.[2] This strategic fluorination is known to enhance metabolic stability by blocking potential sites of oxidation and can improve binding affinity to target proteins.[3][4]

  • The Oxane Scaffold: The tetrahydropyran (oxane) ring is a highly sought-after motif in medicinal chemistry.[5][6] Its inclusion often leads to improved aqueous solubility and reduced lipophilicity compared to carbocyclic analogues, which are critical parameters for optimizing a drug candidate's pharmacokinetic profile.[7][8][9] The non-planar, three-dimensional structure of the oxane ring also provides a scaffold for creating molecules with greater spatial complexity, potentially leading to enhanced target selectivity.[7][8]

The logical relationship between the structural components of 4-(2-bromo-1-fluoroethyl)oxane and its predicted utility in drug discovery is visualized below.

G A 4-(2-Bromo-1-fluoroethyl)oxane B Bromo-Fluoroethyl Group A->B C Oxane (Tetrahydropyran) Ring A->C D Reactive Handle for Nucleophilic Substitution (Fluoroethylation) B->D E Enhanced Metabolic Stability & Binding Affinity B->E F Improved Solubility & Pharmacokinetics C->F G 3D Structural Scaffold C->G H Novel Drug Candidates D->H E->H F->H G->H

Caption: Structural components of 4-(2-bromo-1-fluoroethyl)oxane and their projected contributions to drug discovery.

Comparative Analysis of Key Applications

Based on its structure, 4-(2-bromo-1-fluoroethyl)oxane is predicted to excel as a fluoroethylating agent, offering distinct advantages over conventional reagents.

Application 1: Fluoroethylation in Medicinal Chemistry

The introduction of a fluoroethyl group is a common strategy to enhance the drug-like properties of a molecule. 4-(2-Bromo-1-fluoroethyl)oxane serves as a reagent for this transformation, reacting with nucleophiles such as phenols, amines, and thiols to introduce the 4-fluoroethyl-oxane moiety.

Comparison with Alternative Fluoroethylating Agents:

ReagentLeaving GroupKey AdvantagesKey Disadvantages
4-(2-Bromo-1-fluoroethyl)oxane BromideIntroduces a beneficial oxane scaffold; good reactivity.Limited commercial availability and literature.
2-Bromo-1-fluoroethane BromideSimple, effective fluoroethylating agent.Lacks additional functionality to tune physicochemical properties.
2-Fluoroethyl Tosylate TosylateCommonly used and well-documented.Precursor can be challenging to purify; reactions may require harsher conditions.[10]
2-Fluoroethyl Triflate TriflateHighly reactive, allowing for mild reaction conditions.[11]Can be unstable and expensive.

The primary advantage of 4-(2-bromo-1-fluoroethyl)oxane over simpler reagents like 2-bromo-1-fluoroethane is the simultaneous introduction of the oxane ring, which can favorably modulate the resulting molecule's solubility and pharmacokinetic profile.

Experimental Protocols

The following protocols are provided as a guide for the application of 4-(2-bromo-1-fluoroethyl)oxane. Optimization may be required for specific substrates.

Protocol 1: General Procedure for O-Fluoroethylation of a Phenol

This protocol details the nucleophilic substitution reaction between a phenol and 4-(2-bromo-1-fluoroethyl)oxane to form an aryl ether.

Reaction Scheme:

G reactant1 Ar-OH product Ar-O-CH(F)-CH2-(Oxane) reactant1->product + reactant2 4-(2-Bromo-1-fluoroethyl)oxane reactant2:e->product:w reagents Base (e.g., K2CO3) Solvent (e.g., DMF) reagents:n->product:s G start Combine Amine, 4-(2-Bromo-1-fluoroethyl)oxane, and Base in Solvent react Heat and Stir (e.g., 80-100 °C, 12-24h) start->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, HRMS) purify->characterize

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(2-Bromo-1-fluoroethyl)oxane

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(2-Bromo-1-fluoroethyl)oxane. It is designed for researchers, scientists, and drug development professionals who handle halog...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(2-Bromo-1-fluoroethyl)oxane. It is designed for researchers, scientists, and drug development professionals who handle halogenated compounds in a laboratory setting. Our objective is to furnish you with the essential safety and logistical information necessary for responsible chemical waste management, thereby fostering a culture of safety and environmental stewardship in your laboratory.

Inferred Hazard Profile and Immediate Safety Precautions

Based on its structure as a halogenated ether, 4-(2-Bromo-1-fluoroethyl)oxane should be handled as a hazardous substance. The presence of bromine and fluorine atoms suggests potential for toxicity, irritation, and environmental harm.[4][5][6] The following table summarizes the anticipated hazards and the minimum required Personal Protective Equipment (PPE).

Hazard ClassificationDescription & RationaleMinimum Required PPE
Acute Toxicity (Oral, Dermal, Inhalation) Halogenated organic compounds can be toxic if swallowed, absorbed through the skin, or inhaled.[5][7] Assume the compound is at least harmful and handle with appropriate containment.Nitrile rubber gloves, Chemical safety goggles with side shields, Lab coat or chemical-resistant apron.
Skin Corrosion/Irritation Brominated and fluorinated compounds are frequently irritating or corrosive to the skin and mucous membranes.[1][8] Prolonged contact should be avoided.
Serious Eye Damage/Irritation Direct contact with the eyes is likely to cause serious irritation or damage.[1]
Respiratory Irritation Vapors may cause respiratory irritation. All handling of the compound and its waste should be conducted within a certified chemical fume hood.[1][4][5]
Environmental Hazard Halogenated organic compounds can be persistent in the environment and toxic to aquatic life. They must not be disposed of down the drain or in regular trash.[5][6][9]

Core Disposal Workflow

The proper disposal of 4-(2-Bromo-1-fluoroethyl)oxane is not merely a suggestion but a regulatory requirement under the Resource Conservation and Recovery Act (RCRA) administered by the Environmental Protection Agency (EPA).[10][11] The following workflow provides a visual guide to the decision-making and procedural steps for compliant disposal.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Accumulation & Storage gen Waste Generation (e.g., reaction quench, used solvent) segregate Is the waste stream purely 4-(2-Bromo-1-fluoroethyl)oxane or mixed with other halogenated compounds? gen->segregate container Select Compatible Container (Glass or HDPE, with screw cap) segregate->container Yes non_halo_waste Use SEPARATE Non-Halogenated Waste Container segregate->non_halo_waste label_node Affix 'Hazardous Waste' Label IMMEDIATELY container->label_node list_contents List all constituents & percentages (e.g., 'Waste 4-(2-Bromo-1-fluoroethyl)oxane, 10% in Dichloromethane, 90%') label_node->list_contents saa Store in designated Satellite Accumulation Area (SAA) list_contents->saa secondary Place container in secondary containment saa->secondary close Keep container closed except when adding waste secondary->close pickup Submit Hazardous Waste Pickup Request to EHS close->pickup

Caption: Disposal workflow for 4-(2-Bromo-1-fluoroethyl)oxane waste.

Experimental Protocol for Disposal

This protocol provides a step-by-step methodology for the safe handling and disposal of waste containing 4-(2-Bromo-1-fluoroethyl)oxane.

Objective: To safely collect, store, and prepare halogenated hazardous waste for collection by the institution's Environmental Health & Safety (EHS) department.

Materials:

  • Waste 4-(2-Bromo-1-fluoroethyl)oxane (pure or in solution).

  • Appropriate hazardous waste container (e.g., 4L amber glass bottle or high-density polyethylene (HDPE) carboy with a screw-top cap).[12][13]

  • Hazardous Waste Tag/Label (provided by your institution's EHS).[4]

  • Secondary containment bin (a tray or bucket large enough to hold the contents of the waste container).

  • Personal Protective Equipment (PPE) as specified in Section 1.

Procedure:

  • Waste Segregation (The Critical First Step):

    • Action: At the point of generation, dedicate a specific waste stream for halogenated compounds. 4-(2-Bromo-1-fluoroethyl)oxane waste must be collected in a container designated for "Halogenated Organic Waste".[5][14][15]

    • Causality: Halogenated and non-halogenated solvents are treated differently for final disposal.[6] Non-halogenated solvents can often be recycled as fuel, whereas halogenated solvents require high-temperature incineration with special scrubbers to neutralize the resulting acidic gases (like HBr and HF).[6][16] Mixing these streams significantly increases disposal costs and environmental complexity.[4][6][15] Even trace amounts (e.g., >1%) can require the entire container to be treated as halogenated waste.

  • Container Selection and Preparation:

    • Action: Select a clean, dry container made of a compatible material (borosilicate glass or HDPE) that is in good condition with no cracks or leaks.[3][9] Ensure it has a tightly sealing screw-top cap.

    • Causality: The container must be robust and chemically resistant to the waste to prevent leaks.[13] A secure cap is a regulatory requirement to prevent the release of volatile organic vapors.[3][14][17]

  • Labeling:

    • Action: Before adding any waste, affix a "Hazardous Waste" label from your EHS department to the container.[9][14]

    • Causality: Federal and state regulations mandate that waste containers be labeled from the moment accumulation begins to ensure proper identification and handling.[13][18]

  • Waste Accumulation:

    • Action: In a chemical fume hood, carefully transfer the waste into the prepared container. As you add waste, update the label with the chemical names and estimated percentages of all constituents.[3][15] Do not use abbreviations or chemical formulas.[3]

    • Causality: Accurate content information is essential for the final disposal facility to safely handle and process the waste. It is also a regulatory requirement.

  • Storage in a Satellite Accumulation Area (SAA):

    • Action: Store the sealed waste container in a designated SAA, which must be at or near the point of waste generation.[3][10] Place the container inside a secondary containment bin.

    • Causality: The SAA keeps hazardous waste under the control of laboratory personnel.[3] Secondary containment is a safety measure to contain any potential leaks or spills.[9]

  • Container Management:

    • Action: Keep the waste container securely capped at all times, except when you are actively adding waste.[3][9][17] Do not overfill the container; leave at least 10% headspace.

    • Causality: A closed container prevents the evaporation of volatile compounds into the lab atmosphere, protecting personnel and ensuring compliance.[14][17] Headspace allows for vapor expansion with temperature changes.[17]

  • Request for Disposal:

    • Action: Once the container is 90% full or within 12 months of the accumulation start date, submit a chemical waste pickup request to your EHS department.[3][17]

    • Causality: Regulations limit the volume (typically 55 gallons) and time (up to one year) that hazardous waste can be stored in an SAA before it must be moved to a central storage facility.[10][17]

Spill and Emergency Procedures

Small Spill (Manageable by lab personnel):

  • Alert & Isolate: Alert personnel in the immediate area. Ensure the fume hood is operational.

  • Don PPE: Wear the minimum PPE outlined in Section 1.

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect: Carefully scoop the absorbent material into a compatible container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water.

  • Dispose: All cleanup materials (gloves, pads, wipes) are considered hazardous waste.[9] Bag them, label as "Debris contaminated with 4-(2-Bromo-1-fluoroethyl)oxane," and manage as hazardous waste.[4]

Large Spill or Exposure:

  • Evacuate: Immediately evacuate the area. If there is a fire risk, activate the nearest fire alarm.

  • Contact Emergency Services: Call your institution's emergency number (or 911) and report a hazardous chemical spill.[9][14]

  • Skin/Eye Contact:

    • Skin: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[1][4][9]

    • Eyes: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][9]

    • Seek immediate medical attention after flushing. [1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

By adhering to these protocols, you ensure the safe management of 4-(2-Bromo-1-fluoroethyl)oxane waste, protecting yourself, your colleagues, and the environment.

References

  • Laboratory Waste Management Guidelines. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Laboratory Chemical Waste Guidelines. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (2023, February). University of South Dakota Environmental Health & Safety. Retrieved from [Link]

  • Laboratory Chemical Waste Management Practice. (n.d.). Duke University Safety. Retrieved from [Link]

  • Safe Handling & Disposal of Organic Substances. (n.d.). Science Ready. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]

  • Organic Solvents. (n.d.). University of North Carolina at Chapel Hill Environment, Health and Safety. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]

  • Organic Solvent Waste Disposal. (n.d.). The University of British Columbia Safety & Risk Services. Retrieved from [Link]

  • Darnell, A. J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Environmental Fact Sheet, Organobromine. (1998, April). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Fluorine. (n.d.). Rutgers University Institutional Planning & Operations. Retrieved from [Link]

  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. Retrieved from [Link]

  • Laboratory Liquid Waste Disposal Flow Chart. (n.d.). The University of Tokyo Environmental Science Center. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering. Retrieved from [Link]

  • Organofluorine Compounds in the Environment. (n.d.). National Library of Canada. Retrieved from [Link]

  • Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. (2025, March 27). University of Oxford. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-Bromo-1-fluoroethyl)oxane

As researchers and scientists at the forefront of drug development, our work inherently involves handling novel and potentially hazardous chemical entities. 4-(2-Bromo-1-fluoroethyl)oxane, a halogenated oxane derivative,...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work inherently involves handling novel and potentially hazardous chemical entities. 4-(2-Bromo-1-fluoroethyl)oxane, a halogenated oxane derivative, represents a class of compounds where a thorough understanding of its potential risks is paramount to ensuring laboratory safety. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this guide employs a precautionary principle, drawing upon data from structurally analogous compounds to establish a robust framework for personal protective equipment (PPE) selection and safe handling protocols. This document is designed to be a dynamic resource, providing not just a list of equipment, but the scientific rationale behind its use, empowering you to make informed safety decisions.

Hazard Profile: An Evidence-Based Assessment

Given the structure of 4-(2-Bromo-1-fluoroethyl)oxane, which incorporates both bromine and fluorine on an alkyl chain attached to an oxane ring, we must anticipate hazards associated with halogenated organic compounds. Data from similar molecules, such as 4-(2-Bromoethyl)oxane and various bromofluoroacetophenones, strongly suggest a significant hazard profile.

The GHS classification for the closely related 4-(2-Bromoethyl)oxane indicates it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation[1]. Similarly, other brominated organic compounds are known to be corrosive and lachrymators (substances that cause tearing)[2][3]. Therefore, it is prudent to handle 4-(2-Bromo-1-fluoroethyl)oxane as a substance that is:

  • Corrosive: Capable of causing severe skin burns and permanent eye damage upon contact[1][2][3].

  • A Respiratory Irritant: Inhalation of vapors or aerosols may lead to irritation of the respiratory tract[1].

  • A Lachrymator: Vapors are likely to be irritating to the eyes, causing tearing[2][3].

  • Toxic: Harmful if swallowed[1].

Upon thermal decomposition, halogenated organic compounds can release highly toxic and corrosive gases such as hydrogen bromide and hydrogen fluoride[2].

The Foundation of Safety: Engineering and Administrative Controls

Before selecting PPE, it is critical to implement higher-level safety controls. PPE should be the final barrier of protection, not the first.

  • Engineering Controls: All work involving 4-(2-Bromo-1-fluoroethyl)oxane, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood to minimize inhalation exposure[4][5]. The fume hood sash should be kept as low as possible to maximize protection[6]. An eyewash station and emergency shower must be readily accessible[7][8].

  • Administrative Controls: Develop and strictly adhere to a written Standard Operating Procedure (SOP) for handling this compound[9]. Never work alone when handling highly hazardous chemicals[10]. Ensure all personnel are trained on the specific hazards and the developed SOP[6].

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following recommendations provide a baseline for working with 4-(2-Bromo-1-fluoroethyl)oxane.

Given the corrosive nature and lachrymatory properties of this compound, robust eye and face protection is non-negotiable.

  • Minimum Requirement: At all times in the laboratory where this chemical is present, ANSI Z87.1-compliant safety glasses with side shields are mandatory[9][11].

  • Splash Hazard: When handling liquid solutions, transferring the material, or performing any operation with a risk of splashing, chemical splash goggles are required[9][11].

  • High-Risk Operations: For procedures involving larger quantities, risk of energetic reaction, or when working with the neat compound, a face shield must be worn in addition to chemical splash goggles to protect the entire face[4][9][11].

Preventing dermal contact is critical, as the compound is expected to cause severe skin burns[1].

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is required[5][12]. Ensure the cuffs are snug around the wrists.

  • Gloves: Double gloving is recommended to provide an additional layer of protection and to allow for safe removal of the outer glove if contamination occurs. The choice of glove material is critical. While specific permeation data for 4-(2-Bromo-1-fluoroethyl)oxane is unavailable, recommendations for other halogenated organic compounds provide a strong basis for selection.

Glove MaterialProtection Against Halogenated OrganicsConsiderations
Nitrile Provides good splash protection for general laboratory work with many chemicals, including some halogenated compounds. However, breakthrough times can be short.Recommended as the inner glove or for short-duration tasks with low splash potential. Always inspect for tears or punctures[5][9].
Neoprene Offers good resistance to a broader range of chemicals, including many acids, bases, and some organic solvents.A suitable choice for the outer glove when handling the compound directly.
Viton® or Butyl Rubber Provides excellent resistance to chlorinated and aromatic hydrocarbons.Consider for prolonged handling or in situations with a high risk of significant contamination.
Latex Not Recommended. Provides poor protection against many organic solvents and can cause allergic reactions[9].Avoid using latex gloves when handling this compound.

Glove Protocol: Always inspect gloves for any signs of degradation or puncture before use[13]. After handling is complete, remove gloves using the proper technique to avoid contaminating your skin[13][14]. Wash hands thoroughly with soap and water after removing gloves[15].

Under normal operating conditions within a certified chemical fume hood, respiratory protection should not be necessary. However, in the event of a large spill or a failure of engineering controls, respiratory protection is essential.

  • Emergency Use: A full-face respirator with an organic vapor/acid gas cartridge or a self-contained breathing apparatus (SCBA) should be available for emergency response personnel[7][16]. Fit-testing and training are required for all respirator users.

Procedural Workflow for PPE

Visualizing the correct sequence for donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Outer Gloves Don2->Don3 Don4 4. Goggles/Face Shield Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Face Shield/Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Decontamination and Disposal Plan

A comprehensive safety plan extends beyond handling to include procedures for decontamination and proper waste disposal.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[2][7]. Seek immediate medical attention[3].

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open[2][7]. Remove contact lenses if present and easy to do[2]. Seek immediate medical attention[3].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen[6]. Seek immediate medical attention[2][3].

  • Ingestion: Do NOT induce vomiting[2][3]. Rinse mouth with water. Seek immediate medical attention[2][3].

For small spills within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill[4][7]. The contaminated absorbent material and any items used for cleanup must be placed in a sealed container for disposal as hazardous waste[13]. The area should then be decontaminated. For larger spills, evacuate the area and follow your institution's emergency procedures[6].

4-(2-Bromo-1-fluoroethyl)oxane and any materials contaminated with it are classified as halogenated organic waste .

  • Segregation: This waste stream must be segregated from non-halogenated organic waste to ensure proper disposal, which often involves high-temperature incineration with scrubbers to neutralize the resulting acidic gases[17][18].

  • Containers: Use clearly labeled, sealed, and chemically compatible containers for all waste streams (solid and liquid)[4][18].

  • PPE Disposal: Contaminated disposable PPE, such as gloves and lab coats, must be collected in a designated hazardous waste container[13].

The following workflow outlines the decision process for waste disposal.

Waste_Disposal_Workflow Start Material Contaminated with 4-(2-Bromo-1-fluoroethyl)oxane? IsLiquid Is it a liquid? Start->IsLiquid IsSolid Is it a solid? IsLiquid->IsSolid No LiquidWaste Collect in sealed container for 'Halogenated Organic Liquid Waste' IsLiquid->LiquidWaste Yes SolidWaste Collect in sealed container for 'Halogenated Organic Solid Waste' IsSolid->SolidWaste Yes EHS Arrange for pickup by Environmental Health & Safety (EHS) LiquidWaste->EHS SolidWaste->EHS

Caption: Disposal Workflow for Halogenated Waste.

By implementing these comprehensive PPE and safety protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. Always remember to consult your institution's specific safety guidelines and to perform a thorough risk assessment before beginning any new procedure.

References

  • Aldrich 759384 - SAFETY D
  • Material Safety Data Sheet - 1-Bromo-2-fluoroethane. (2006). Cole-Parmer.
  • 4-Bromo-1-fluoro-2-nitrobenzene - SAFETY D
  • 2-Bromo-4`-fluoroacetophenone - SAFETY D
  • What is bromine and what are the safe disposal and recycling methods?. (2025). Ideal Response.
  • Anesthetic Gases: Guidelines for Workplace Exposures. (2000).
  • Bromine Safety & Standard Operating Procedures.
  • 4-(2-Bromoethyl)oxane CID 22637012.
  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Environmental Health & Safety, University of Nevada, Reno.
  • Bromine in orgo lab SOP. Environmental Health and Safety, Providence College.
  • Process for the chemical decomposition of halogenated organic compounds. (1997).
  • Managing waste that may contain brominated flame retardants. Ministry for the Environment, New Zealand.
  • Isoflurane: Safe Use Guidelines. (Date not available). Cornell University Environmental Health and Safety.
  • HALOGENATED ORGANIC COMPOUNDS IN WATER AND IN WASTEWATER. (Date not available). Civil and Environmental Engineering Reports.
  • Proper Disposal of Bromo-PEG24-Boc: A Guide for Labor
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
  • Standard Operating Procedure: Bromine. (Date not available).
  • Safe Handling Practices for Laboratory Chemicals. (2025). GZ Industrial Supplies.
  • Safety Data Sheet: Bromoethane. (2025). Carl ROTH.
  • Decontamination methods. (Date not available). EBSCO Research Starters.
  • Section 6C: Protective Equipment. Environmental Health and Safety, Princeton University.
  • Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects. (2025). MDPI.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. (Date not available). Actylis Lab Solutions.
  • Working with Chemicals - Prudent Practices in the Laboratory. (Date not available).
  • End of Life Management. (Date not available).

Sources

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